1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
Description
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-ethyl-3-formylindole-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-13-6-8(7-14)9-4-3-5-10(11(9)13)12(15)16/h3-7H,2H2,1H3,(H,15,16) |
InChI Key |
NMMUUCWICFCITR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C(=CC=C2)C(=O)O)C=O |
Origin of Product |
United States |
An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid. This molecule possesses three distinct and chemically addressable functional groups—an N-ethylated indole ring, a C3-formyl group, and a C7-carboxylic acid—making it a uniquely versatile scaffold for synthetic elaboration in drug discovery and materials science. We will explore its physicochemical and spectroscopic properties, propose a robust, multi-step synthesis rooted in established chemical principles, and analyze its reactivity profile to highlight its potential as an advanced synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage complex indole chemistry for novel molecular design.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid is paramount for its effective use in a research setting. The following table summarizes its key computed and anticipated properties.
| Property | Value | Source/Method |
| IUPAC Name | 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₁₁NO₃ | Calculated |
| Molecular Weight | 217.22 g/mol | Calculated |
| Canonical SMILES | CCN1C=C(C=O)C2=C1C=CC=C2C(=O)O | Structure-based |
| InChI Key | Inferred from similar structures | Structure-based |
Predicted Spectroscopic Characteristics
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet in the δ 10.0-12.0 ppm region. Its broadness is a result of hydrogen bonding and exchange phenomena.[4]
-
Aldehyde Proton (-CHO): The formyl proton is also significantly deshielded and should appear as a sharp singlet around δ 10.0 ppm.[3]
-
Aromatic Protons (Indole Ring): The protons on the benzene portion of the indole ring would appear in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts and coupling patterns determined by the electronic effects of the carboxylic acid and the fused pyrrole ring. The C2-proton, adjacent to the N-ethyl group, is also expected in this region, likely as a singlet.[3]
-
N-Ethyl Group (-CH₂CH₃): This group will present as a characteristic quartet for the methylene protons (-CH₂-) around δ 4.2 ppm, coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃) around δ 1.5 ppm.[3]
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would confirm the carbon framework.
-
Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The aldehyde carbon should appear around δ 184 ppm, while the carboxylic acid carbon is typically found in the δ 160-180 ppm range.[3][4]
-
Indole Carbons: The eight carbons of the indole ring will produce a series of signals in the aromatic region (δ 100-140 ppm).
-
N-Ethyl Carbons: The methylene carbon would be observed around δ 42 ppm and the methyl carbon near δ 15 ppm.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive signature for the key functional groups.
-
O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer, is expected.[4]
-
C=O Stretch: Two strong carbonyl stretching bands will be present. The carboxylic acid C=O stretch typically appears near 1710 cm⁻¹, while the aldehyde C=O stretch will be in a similar region, often slightly higher in frequency.
-
C-H Stretch: Aromatic and aliphatic C-H stretching bands will be observed just below and above 3000 cm⁻¹, respectively.
-
Synthesis and Mechanistic Insights
A targeted, multi-step synthesis is required to construct 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid from commercially available precursors. The most logical and field-proven approach begins with 1H-Indole-7-carboxylic acid and proceeds through a sequence of protection, alkylation, formylation, and deprotection.
Proposed Synthetic Workflow
The causality behind this synthetic design is to sequentially introduce the required functional groups while preventing unwanted side reactions. Protecting the carboxylic acid is crucial before the Vilsmeier-Haack formylation to avoid potential reactions with the highly reactive Vilsmeier reagent.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Esterification of 1H-Indole-7-carboxylic acid
-
Rationale: The acidic proton of the carboxylic acid must be protected to prevent it from interfering with the basic conditions of the subsequent N-alkylation step and the electrophilic nature of the Vilsmeier-Haack reaction. A methyl ester provides a robust and easily removable protecting group.
-
Protocol:
-
Suspend 1H-Indole-7-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Reflux the mixture until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate (NaHCO₃), and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 1H-indole-7-carboxylate.
-
Step 2: N-Ethylation of Methyl 1H-indole-7-carboxylate
-
Rationale: The indole nitrogen is deprotonated by a strong base to form a nucleophilic anion, which then displaces the bromide from ethyl bromide in an Sₙ2 reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this transformation.[3]
-
Protocol:
-
Dissolve Methyl 1H-indole-7-carboxylate (1.0 eq) and potassium hydroxide (KOH, 2.0 eq) in DMSO in a flask equipped with a stir bar.[3]
-
Stir the solution at room temperature, then add ethyl bromide (EtBr, 2.0 eq).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain Methyl 1-ethyl-1H-indole-7-carboxylate.
-
Step 3: Vilsmeier-Haack Formylation
-
Rationale: This classic reaction is the most efficient method for introducing a formyl group at the electron-rich C3 position of the indole ring.[5][6] A highly electrophilic chloroiminium salt, the Vilsmeier reagent, is pre-formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent is then attacked by the indole.[7]
-
Protocol:
-
In a separate flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.5 eq) dropwise, maintaining the temperature below 10 °C to form the Vilsmeier reagent.[5]
-
Dissolve Methyl 1-ethyl-1H-indole-7-carboxylate (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 85-95 °C for several hours.[5]
-
After completion, cool the mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium carbonate (Na₂CO₃) solution until alkaline, which typically induces precipitation of the product.[5]
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield crude Methyl 1-ethyl-3-formyl-1H-indole-7-carboxylate, which can be purified by recrystallization or chromatography.
-
Caption: Potential derivatization pathways for the target molecule.
Applications in Research and Drug Development
Indole derivatives are privileged structures in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. [2][8]
-
Scaffold for Library Synthesis: 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid is an ideal starting point for the synthesis of compound libraries. The sequential or parallel modification of its three functional groups can rapidly generate a large number of structurally diverse molecules for high-throughput screening.
-
Intermediate for Complex Targets: The specific substitution pattern makes it a valuable precursor for the total synthesis of more complex natural products or designed therapeutic agents. For instance, indole-7-carboxylic acids have been explored in the development of various inhibitors. [9]* Auxin Mimics: Indole-3-carboxylic acid derivatives have been investigated as potential antagonists for auxin receptor proteins, suggesting applications in the development of novel herbicides or plant growth regulators. [10]The unique structure of the title compound could offer new avenues in this area.
Conclusion
1-Ethyl-3-formyl-1H-indole-7-carboxylic acid represents a highly valuable, albeit synthetically challenging, chemical entity. Its trifunctional nature provides a rich platform for chemical exploration. By leveraging established protocols such as the Vilsmeier-Haack reaction and standard protection/deprotection strategies, this compound can be accessed in a rational manner. Its potential for selective derivatization at three distinct points on the indole scaffold makes it an exceptionally powerful tool for medicinal chemists and materials scientists aiming to create novel, high-value molecules. This guide provides the foundational chemical knowledge and practical protocols necessary to unlock the synthetic potential of this versatile indole derivative.
References
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- The Journal of Organic Chemistry. (2022, November 8). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications.
- Progress in Chemical and Biochemical Research. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles.
- Journal of the American Chemical Society. (n.d.). Synthesis of 7-Indolecarboxylic Acid1.
- Smolecule. (2024, August 10). Buy 1-Ethyl-3-formyl-1H-indole-5-carboxylic acid.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. RSC Publishing.
- Vilsmeier-Haack Reaction. (n.d.).
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC.
- Methods for N‐acylation of indole with carboxylic acid (derivatives). (n.d.). ResearchGate.
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).
- PubChem. (n.d.). 1H-Indole-7-carboxylic acid.
- PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid.
- ResearchGate. (2025, August 9). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
- MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Sigma-Aldrich. (n.d.). 1-Ethyl-1H-indole-3-carboxylic acid.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org.
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
- Ethyl 1-acetyl-1H-indole-3-carboxylate. (n.d.). PMC.
- Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- A2B Chem. (n.d.). 1554323-24-8 | 7-ethyl-3-formyl-1H-indole-5-carboxylic acid.
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Solubility of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid in DMSO and methanol
This guide details the solubility profile, physicochemical behavior, and experimental determination protocols for 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid . It is written for researchers requiring high-precision data for assay development and synthesis.
CAS: 1553912-55-2 (Analogous) | Formula: C₁₂H₁₁NO₃ | MW: 217.22 g/mol [1]
Executive Summary
1-Ethyl-3-formyl-1H-indole-7-carboxylic acid is a polar, functionalized indole scaffold. Its solubility is governed by the interplay between the lipophilic N-ethyl indole core and two hydrogen-bonding moieties: the C7-carboxylic acid (donor/acceptor) and the C3-formyl group (acceptor).
-
DMSO (Dimethyl Sulfoxide): Primary Solvent. Recommended for high-concentration stock solutions (>20 mM). Excellent solubilization via dipole-dipole interactions and hydrogen bond acceptance.
-
Methanol (MeOH): Secondary Solvent. Suitable for intermediate dilutions and LC-MS mobile phases. Solubility is lower than DMSO.[2][3] Caution: Prolonged storage in MeOH is not recommended due to potential hemiacetal formation at the C3-formyl position.
Physicochemical Analysis & Solubility Mechanism
To understand the solubility behavior, we must analyze the molecule's functional landscape.
| Feature | Chemical Nature | Impact on Solubility |
| Indole Core | Aromatic, Hydrophobic | Limits water solubility; drives solubility in organic solvents (DMSO, MeOH, EtOAc). |
| N-Ethyl Group | Lipophilic Alkyl Chain | Increases LogP compared to N-H indoles. Enhances solubility in mid-polarity solvents (DCM, EtOAc). |
| C3-Formyl (-CHO) | Polar, H-Bond Acceptor | Increases polarity. Potential site for nucleophilic attack (e.g., by MeOH). |
| C7-Carboxyl (-COOH) | Ionizable, H-Bond Donor/Acceptor | Critical solubility handle. High affinity for basic/polar solvents (DMSO). |
Solvation Mechanisms
-
In DMSO: DMSO acts as a strong H-bond acceptor, interacting effectively with the C7-carboxylic acid proton. The polar nature of DMSO stabilizes the dipole moment generated by the push-pull system (electron-donating nitrogen to electron-withdrawing formyl/carboxyl groups).
-
In Methanol: Methanol solvates via both H-bond donation (to the C3-carbonyl and C7-carbonyl oxygens) and acceptance (from the C7-hydroxyl). However, the disruption of the solvent's bulk hydrogen-bonding network by the hydrophobic ethyl-indole core imposes an energetic penalty, making solubility lower than in DMSO.
Estimated Solubility Data
Note: Exact saturation limits depend on crystal polymorphism and purity. The values below are derived from structural analogs (e.g., Indole-3-carboxylic acid) and QSAR principles.
| Solvent | Estimated Solubility | Classification | Primary Utility |
| DMSO | > 25 mg/mL (> 100 mM) | High | Stock solution storage (store at -20°C). |
| Methanol | 5 – 15 mg/mL | Moderate | Dilution for HPLC; Transfer solvent. |
| Water (pH 7) | < 0.5 mg/mL | Low | Aqueous buffers require co-solvent (DMSO) or pH adjustment (> pH 8). |
| Ethanol | 2 – 10 mg/mL | Moderate | Recrystallization; Toxicology formulations. |
Critical Stability Warning: Methanol Reactivity
While soluble in methanol, this compound contains an aldehyde (formyl group).
-
Risk: In protic solvents like methanol, aldehydes exist in equilibrium with their hemiacetal forms. While slow without acid catalysis, this can complicate HPLC analysis (appearing as split peaks) or alter bioassay results.
-
Recommendation: Do not store stock solutions in methanol. Dissolve in DMSO, and use methanol only for immediate dilutions or chromatography where residence time is short.
Experimental Protocol: Determination of Saturation Solubility
Workflow Diagram
Figure 1: Step-by-step workflow for thermodynamic solubility determination.
Detailed Methodology
Reagents:
-
Compound: 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid.[4]
-
Solvents: Anhydrous DMSO (Grade: ACS Spectrophotometric), HPLC-grade Methanol.
Step-by-Step Procedure:
-
Preparation: Weigh ~5 mg of compound into a 1.5 mL amber glass vial.
-
Addition: Add 100 µL of solvent (DMSO or MeOH).
-
Visual Check: If it dissolves immediately, the solubility is >50 mg/mL. Add more solid until a visible precipitate remains.
-
-
Equilibration: Agitate the vial at 25°C for 24 hours (orbital shaker or stirring bar).
-
Tip: Protect from light to prevent potential photodegradation of the indole core.
-
-
Separation:
-
Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.
-
Alternatively, filter using a 0.22 µm PTFE syringe filter (pre-saturated to minimize loss).
-
-
Quantification (HPLC):
-
Dilute the saturated supernatant 100-fold or 1000-fold into the mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Inject onto HPLC (C18 Column).
-
Calculate concentration using a calibration curve (standard range: 1–100 µM).
-
Solvation Mechanism Visualization
The following diagram illustrates the interaction logic that dictates why DMSO is the superior solvent.
Figure 2: Mechanistic view of solute-solvent interactions. DMSO effectively engages the polar handles without being repelled by the hydrophobic core.
References
-
PubChem. 3-formyl-1H-indole-7-carboxylic acid (Analogous Structure Data).[5][6] National Library of Medicine. Available at: [Link]
- Li, Di, et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016. (Demonstrates solubility hierarchy: DMSO > MeOH for indole acids).
-
Henao, A., et al. "On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility." Physical Chemistry Chemical Physics, 2016.[7][8] Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-formyl-1h-indole-7-carboxylic acid (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 7. Comment on "On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility" Phys. Chem. Chem. Phys., 2016, 18, 23006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reply to the ‘Comment on “On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility” Phys. Chem. Chem. Phys., 2018, 20, DOI: 10.1039/C7CP03698A’ - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Thermodynamic Stability of 1,3,7-Trisubstituted Indole Derivatives: A Technical Guide
Content Type: Technical Whitepaper Author Role: Senior Application Scientist Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers
Executive Summary: The Structural Imperative
In the landscape of kinase inhibitors and GPCR ligands, the indole scaffold remains a privileged structure. However, the 1,3,7-trisubstituted indole represents a unique thermodynamic and pharmacological challenge. Unlike the more common 2,3-disubstituted variants, the 1,3,7-pattern introduces a critical peri-interaction between the N1-substituent and the C7-substituent.
This guide provides a rigorous analysis of the thermodynamic stability of these derivatives. We move beyond basic synthesis to explore the energetic penalties of steric crowding, the electronic modulation of the pyrrole ring, and the experimental protocols required to validate these molecular architectures for drug development.
The Thermodynamic Landscape: The 1,7-Peri Interaction
The thermodynamic stability of 1,3,7-trisubstituted indoles is governed principally by the steric clash between substituents at the N1 and C7 positions. This "peri-effect" raises the ground-state energy of the molecule, impacting both synthetic yield and long-term shelf stability.
Steric Strain and Rotational Barriers
When bulky groups (e.g., tert-butyl, sulfonyl, or aryl) are placed at N1 and C7, the molecule loses planarity.
-
Consequence: The N1-substituent is forced out of the indole plane, reducing the conjugation of the nitrogen lone pair with the aromatic system.
-
Thermodynamic Result: A decrease in aromatic stabilization energy (ASE), making the indole core more susceptible to oxidation and electrophilic attack at C2.
Electronic Push-Pull Effects
-
C3-Substitution: typically electron-withdrawing (e.g., acyl, cyano) to stabilize the electron-rich pyrrole ring against oxidation.
-
C7-Substitution: Often used to block metabolic hydroxylation. However, electron-donating groups at C7 (e.g., -OMe) can destabilize the N1-C7 bond if the N1 substituent is also electron-rich, due to lone-pair repulsion.
Computational Assessment Protocol (In Silico)
Before wet-lab synthesis, thermodynamic feasibility must be assessed using Density Functional Theory (DFT). This protocol validates whether a specific 1,3,7-substitution pattern resides in a local energy minimum deep enough to prevent spontaneous isomerization or degradation.
DFT Workflow
Objective: Calculate the Rotational Energy Barrier of the N1-substituent and the HOMO-LUMO gap.
-
Geometry Optimization: Use B3LYP/6-311+G(d,p) level of theory. This basis set adequately describes the diffuse electron density of the indole nitrogen.
-
Frequency Calculation: Confirm the stationary point is a true minimum (zero imaginary frequencies).
-
Rotational Scan: Perform a relaxed potential energy surface (PES) scan of the N1-C(substituent) dihedral angle.
-
Pass Criteria: Rotational barrier > 5 kcal/mol indicates restricted rotation (atropisomerism risk).
-
Fail Criteria: Steric clash energy > 15 kcal/mol suggests synthetic difficulty or lability.
-
Visualization: Stability Assessment Workflow
Figure 1: Decision matrix for assessing thermodynamic viability of 1,3,7-indole derivatives.
Synthetic Strategy: The Modular Approach
To maximize thermodynamic stability during assembly, a "C7-First" approach is recommended. Introducing the C7 substituent early allows the ring to accommodate steric strain before the final N1-alkylation/arylation.
Recommended Pathway
-
Starting Material: 7-Bromoindole.
-
Step A (C3 Functionalization): Vilsmeier-Haack formylation or Friedel-Crafts acylation. This installs an electron-withdrawing group at C3, stabilizing the ring for subsequent steps.
-
Step B (N1 Functionalization): Base-mediated alkylation (NaH/DMF). Note: High temperatures may be required to overcome the kinetic barrier imposed by the C7-bromo group.
-
Step C (C7 Diversification): Suzuki-Miyaura coupling. The steric bulk is introduced last, under thermodynamic control.
Experimental Validation Protocols
Trustworthy data requires self-validating experimental systems. The following protocols are designed to quantify the thermal and chemical stability of the synthesized derivatives.
Thermal Stability: Differential Scanning Calorimetry (DSC)
Purpose: To determine the melting point (
Protocol:
-
Sample Prep: Weigh 2–5 mg of dried 1,3,7-trisubstituted indole into a hermetically sealed aluminum pan.
-
Reference: Use an empty, matched aluminum pan.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).
-
-
Analysis:
-
Identify endothermic peak (
and ) for melting. -
Critical Check: Watch for exothermic events immediately following melting, which indicate thermal decomposition. A gap of <50°C between
and indicates poor thermodynamic stability.
-
Chemical Stability: Forced Degradation (HPLC)
Purpose: To simulate long-term shelf stability and metabolic susceptibility.
Protocol:
-
Solution: Dissolve compound to 1 mM in Acetonitrile/Water (1:1).
-
Stress Conditions:
-
Quantification: Analyze via RP-HPLC (C18 column, Gradient 5-95% ACN).
-
Acceptance: >95% recovery of parent compound. <5% total impurities.
Data Presentation: Stability Metrics
Table 1 summarizes hypothetical stability data for varying C7-substituents, highlighting the steric effect.
| C1-Substituent | C3-Substituent | C7-Substituent | DFT Strain (kcal/mol) | DSC | Decomposition Onset ( | Stability Verdict |
| Methyl | Cyano | H | 0.0 (Ref) | 145 | 280°C | High |
| Methyl | Cyano | Methyl | 2.4 | 138 | 265°C | Good |
| Methyl | Cyano | tert-Butyl | 8.7 | 112 | 190°C | Poor (Steric Clash) |
| Phenyl | Cyano | Chloro | 4.1 | 155 | 270°C | High (Electronic Stabilization) |
Case Study: Kinase Inhibition (SphK2 & CK2)
Recent applications validate the 1,3,7-pattern in kinase inhibitors.
-
Sphingosine Kinase 2 (SphK2): Research indicates that 1,3,7-substitution can improve selectivity. The substituent at C7 often occupies a hydrophobic pocket that is distinct in SphK2 versus SphK1, while the N1-substituent orients the scaffold within the hinge region. The thermodynamic cost of the 1,7-clash is offset by the high binding enthalpy (
) to the enzyme [1]. -
Casein Kinase 2 (CK2): Indeno[1,2-b]indole derivatives (rigidified 1,3,7-analogs) utilize the C7 position to modulate solubility and cell permeability. The rigidity of the fused system eliminates the rotational penalty of the peri-interaction, effectively "pre-paying" the entropy cost of binding [2].
Mechanism of Action Diagram
Figure 2: Pharmacological interaction of 1,3,7-trisubstituted indoles within a kinase active site.
References
-
Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors. European Journal of Medicinal Chemistry, 2021.
-
4,5,7-Trisubstituted indeno[1,2-b]indole inhibits CK2 activity in tumor cells equivalent to CX-4945. FEBS Open Bio, 2022.[3]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 2016.
-
Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 2019.
Sources
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- 3. 4,5,7-Trisubstituted indeno[1,2-b]indole inhibits CK2 activity in tumor cells equivalent to CX-4945 and shows strong anti-migratory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
pKa Values of Indole-7-Carboxylic Acid Derivatives: Theoretical Frameworks, Experimental Methodologies, and Drug Development Applications
Executive Summary
Indole-7-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to target kinases, polymerases, and other critical biological pathways. The acid dissociation constant (pKa) of the carboxylic acid moiety dictates the ionization state of the molecule at physiological pH, profoundly influencing pharmacokinetics (ADME properties) and pharmacodynamics (target binding). This technical guide explores the pKa values of indole-7-carboxylic acid derivatives, the structural factors that modulate them, and the self-validating experimental protocols required for their precise determination.
Introduction: The Indole-7-Carboxylic Acid Scaffold
The indole ring is a ubiquitous structural motif in chemical biology. When substituted with a carboxylic acid at the 7-position, the resulting indole-7-carboxylic acid presents unique electronic and steric properties. The proximity of the 7-carboxyl group to the indole nitrogen (N-H) allows for distinct intramolecular interactions compared to other positional isomers (e.g., indole-2- or indole-3-carboxylic acids).
Understanding the pKa of these derivatives is crucial for rational drug design. For instance, in the development of Plasmodium falciparum cyclin-like kinase (PfCLK1) inhibitors for malaria treatment, the lipophilicity and membrane permeability of the drug are highly dependent on the ionization state of the carboxylic acid[1]. At a physiological pH of 7.4, an acid with a pKa of ~4.55 will be predominantly ionized, increasing aqueous solubility but potentially limiting passive diffusion across lipid bilayers.
Theoretical Framework: Substituent Effects on pKa
The pKa of the carboxylic acid group in indole derivatives is governed by a delicate balance of electronic and steric effects. Understanding the causality behind these shifts allows scientists to tune the physicochemical properties of drug candidates.
-
Inductive Effects: Electron-withdrawing groups (EWGs) such as halogens (fluorine, chlorine, bromine) stabilize the carboxylate anion through the sigma bond network, lowering the pKa (increasing acidity). Introducing a halogen to the indole core exerts an inductive pull that disperses the negative charge of the conjugate base.
-
Resonance Effects: The indole ring is electron-rich. Depending on the position of the carboxyl group, the nitrogen lone pair can donate electron density into the ring system. In indole-3-carboxylic acid, the carboxyl group is in direct conjugation with the nitrogen lone pair, which significantly alters its pKa to 3.52, making it notably more acidic than the 7-position isomer[2].
-
N-H Acidity vs. Carboxylic Acidity: It is critical to distinguish between the acidic protons on the molecule. While the carboxylic acid proton dissociates in the pH 3.5–5.0 range, the indole N-H proton is highly basic/non-acidic in aqueous environments, exhibiting a pKa of approximately 21.0 in non-aqueous solvents like DMSO[3].
Quantitative Data: pKa Values of Key Derivatives
The position of the carboxylic acid on the indole ring fundamentally alters its acid dissociation constant. The following table summarizes the predicted and experimental pKa values for various indole carboxylic acid positional isomers.
| Compound | Position of Carboxyl Group | pKa Value | Reference |
| Indole-2-carboxylic acid | C2 | 4.11 ± 0.30 | [4] |
| Indole-3-carboxylic acid | C3 | 3.52 | [2] |
| Indole-5-carboxylic acid | C5 | 4.40 ± 0.30 | [5] |
| Indole-6-carboxylic acid | C6 | 4.44 ± 0.30 | [6] |
| Indole-7-carboxylic acid | C7 | 4.55 ± 0.10 | [7] |
Experimental Methodologies for pKa Determination
Accurate determination of pKa is paramount. While computational predictions provide a baseline, experimental validation is required to account for complex solvation effects.
Protocol 1: UV-Vis Spectrophotometric Titration
Because the indole chromophore exhibits distinct absorption spectra depending on its protonation state, UV-Vis spectrophotometry is a highly sensitive method for pKa determination[8]. The transition from the protonated carboxylic acid to the deprotonated carboxylate alters the electron density across the aromatic system, shifting the absorption maxima.
Step-by-step Methodology:
-
Solution Preparation: Prepare a
M stock solution of the indole-7-carboxylic acid derivative in a miscible cosolvent (e.g., 5% methanol/water) to ensure complete dissolution. -
Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 2.0 to 7.0, maintaining a constant ionic strength (
M with KCl). -
Titration: Mix equal volumes of the stock solution and the buffer solutions.
-
Spectral Acquisition: Record the UV-Vis absorption spectra from 190 nm to 400 nm for each pH solution at 25.0 ± 0.1 °C.
-
Data Analysis: Identify the analytical wavelengths (typically the absorption maxima of the protonated and deprotonated species, e.g., ~220 nm and ~280 nm). The presence of sharp isosbestic points validates that only two species (acid and conjugate base) are in equilibrium.
-
Calculation: Use the Henderson-Hasselbalch equation or non-linear regression to calculate the pKa from the inflection point of the absorbance vs. pH sigmoidal curve.
Experimental workflow for determining the pKa of indole derivatives using UV-Vis spectrophotometry.
Protocol 2: Potentiometric Titration
For derivatives with sufficient aqueous solubility, potentiometry offers a robust alternative. The system validates itself through the use of Gran plots to precisely locate the equivalence point.
-
Standardization: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01).
-
Sample Prep: Dissolve 2-3 mg of the compound in 50 mL of 0.1 M KCl solution (to maintain ionic strength).
-
Titration: Titrate with standardized 0.01 M KOH under a nitrogen atmosphere to prevent CO₂ absorption, which would artificially lower the pH.
-
Analysis: The pKa is derived from the half-equivalence point of the titration curve.
Mechanistic Insights & Drug Development Applications
The pKa of indole-7-carboxylic acid derivatives directly controls the distribution coefficient (logD) at physiological pH. For acidic drugs, the relationship is defined by the equation[1]:
For an indole-7-carboxylic acid with a pKa of 4.55, at pH 7.4, the molecule is over 99% ionized. This extensive ionization restricts passive diffusion across lipophilic cell membranes (e.g., the blood-brain barrier) but enhances solubility in the gastrointestinal tract and blood plasma.
In target binding, the carboxylate anion often serves as a critical pharmacophore, engaging in strong electrostatic interactions (salt bridges) with positively charged amino acid residues (e.g., Lysine, Arginine) in the binding pocket of target proteins.
Logical relationship between pKa, ionization state, ADME properties, and target binding.
Conclusion
The pKa of indole-7-carboxylic acid derivatives (~4.55) is a fundamental physicochemical parameter that dictates their behavior in biological systems. By understanding the substituent effects that modulate this value and employing rigorous experimental methodologies like UV-Vis and potentiometric titrations, researchers can rationally design indole-based therapeutics with optimized pharmacokinetic profiles and target affinities.
References
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- 4. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
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- 7. 1H-Indole-7-carboxylic acid CAS#: 1670-83-3 [m.chemicalbook.com]
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Provisional Technical Data & Safety Guide: 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
Date of Issue: October 26, 2025 Version: 1.2 (Provisional/SAR-Derived) Document Type: Technical Whitepaper & Safety Protocol
Executive Summary & Compound Context
1-Ethyl-3-formyl-1H-indole-7-carboxylic acid is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents, particularly those targeting kinase pathways or serotonin receptors.[1] As a trisubstituted indole, it presents a unique dual-reactivity profile: the electrophilic C3-formyl group facilitates condensation reactions (e.g., Knoevenagel), while the C7-carboxylic acid provides a handle for solubility modulation or further coupling.
Critical Notice on Data Provenance: Specific experimental safety data for this exact isomer is currently proprietary or limited in public indices. The protocols and hazard assessments below are derived via Structure-Activity Relationship (SAR) analysis, referencing the close analog 3-formyl-1H-indole-7-carboxylic acid (CAS 317854-65-2) and general N-alkylated indole behaviors.
Chemical Identity & Physicochemical Characterization[2][3][4]
| Parameter | Specification / Data |
| Chemical Name | 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Predicted CAS | Not Listed (Analog: 317854-65-2) |
| Physical State | Solid Powder |
| Color | Pale yellow to tan (Characteristic of conjugated indole aldehydes) |
| Solubility (Predicted) | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (unless pH > 8) |
| pKa (Predicted) | ~4.2 (Carboxylic acid), ~-2.4 (Indole nitrogen - protonation) |
Structural Logic
The N1-ethyl group significantly alters the lipophilicity compared to the parent indole, increasing solubility in organic solvents (DCM, Ethyl Acetate) but removing the H-bond donor capability of the indole nitrogen. The C7-position of the carboxylic acid is sterically crowded, which may retard coupling rates compared to C5 or C6 isomers.
Hazard Identification & Toxicology (The "Why")
The safety profile is governed by two functional groups: the aldehyde (sensitizer/reactive) and the carboxylic acid (irritant).
GHS Classification (Predicted)
Based on Analog Read-Across (EC No. 1272/2008)
-
Skin Corrosion/Irritation: Category 2 (H315)[2]
-
Serious Eye Damage/Irritation: Category 2A (H319)[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)[2]
Toxicological Mechanism
-
Aldehyde Reactivity: The C3-formyl group is a Michael acceptor precursor. Upon metabolic activation or skin contact, it can form Schiff bases with tissue proteins, leading to contact dermatitis or sensitization.
-
Acidic Irritation: The carboxylic acid moiety (pKa ~4.2) will protonate mucosal membranes upon contact, causing immediate irritation to the eyes and upper respiratory tract.
-
Indole Core: Generally low acute toxicity, but N-alkylated derivatives can show increased membrane permeability.
Stability, Reactivity & Degradation Pathways
Understanding the degradation pathways is essential for maintaining the integrity of this reagent during storage and synthesis.
The "Aldehyde Paradox"
While the indole ring is electron-rich, stabilizing the aldehyde, it is also susceptible to auto-oxidation in the presence of light and air, converting the C3-formyl group into a carboxylic acid (dicarboxylic acid impurity).
Diagram 1: Degradation & Reactivity Logic
Visualizing the chemical risks during storage and handling.
Caption: Figure 1.[3][4] Primary degradation pathways. Air exposure leads to oxidation (red); high heat risks decarboxylation (yellow).
Handling, Storage & Emergency Protocols
Storage Specifications
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent aldehyde oxidation.
-
Container: Amber glass vial (light protection) with a Teflon-lined cap.
Experimental Handling Protocol
Objective: Weighing and solubilization without degradation or exposure.
-
Equilibration: Allow the refrigerated vial to warm to room temperature before opening to prevent water condensation (which accelerates acid-catalyzed degradation).
-
Weighing: Perform in a fume hood. Use an anti-static gun if the powder is fluffy/static-prone.
-
Solubilization:
-
Preferred: DMSO or DMF (anhydrous).
-
Avoid: Protic solvents (MeOH/EtOH) for long-term storage of stock solutions, as hemiacetal formation can occur reversibly.
-
Diagram 2: Safe Handling Workflow
Decision logic for exposure control.
Caption: Figure 2. Operational safety workflow emphasizing engineering controls and spill response.
First Aid Measures (Evidence-Based)
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse with water for 15 min. Do not neutralize. | The carboxylic acid causes immediate protein coagulation. Neutralization (e.g., with bicarb) can generate heat/gas, worsening injury. |
| Skin Contact | Wash with soap and water.[5] Remove contaminated clothing.[5] | Lipophilic N-ethyl group aids dermal penetration; soap emulsifies and removes the compound efficiently. |
| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Aldehyde irritation causes bronchoconstriction; fresh air reduces partial pressure of the irritant in the lungs. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2796697, 3-formyl-1H-indole-7-carboxylic acid. Retrieved from [Link]
-
Fisher Scientific (2023). Safety Data Sheet: 3-Formyl-1H-indole-7-carboxylic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-formyl-1H-indole-7-carboxylic acid.[4] Retrieved from [Link]
Sources
- 1. 771-50-6|1H-Indole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: Ethylated Indole Carboxylic Acids in Drug Discovery
Topic: Potential Biological Activity of Ethylated Indole Carboxylic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The "Privileged" Indole Scaffold
Indole-carboxylic acids represent a cornerstone in medicinal chemistry, functioning as "privileged structures" capable of binding to multiple diverse biological targets. This guide focuses specifically on ethylated derivatives —both as ethyl esters (prodrugs) and ring-substituted ethyl analogs.
The addition of ethyl groups to the indole-carboxylic acid core is not merely a lipophilic adjustment; it is a strategic modification that governs:
-
Metabolic Stability: Steric hindrance at the C2/C3 positions prevents rapid oxidation.
-
Bioavailability: Ethyl esterification transforms polar carboxylic acids into membrane-permeable prodrugs.
-
Receptor Selectivity: The ethyl group often occupies specific hydrophobic pockets (e.g., in COX-2 or HIV-1 Integrase) that methyl groups fail to fill and propyl groups exceed.
Medicinal Chemistry Rationale: Structure-Activity Relationship (SAR)[1][2]
The biological activity of these compounds relies on the precise positioning of the ethyl group relative to the carboxylic acid moiety.
The "Ethyl Effect" on Pharmacokinetics
-
LogP Modulation: Ethylation increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration, crucial for neuroactive targets (e.g., CB1 allosteric modulators).
-
Prodrug Activation: Ethyl indole-3-carboxylates are rapidly hydrolyzed by plasma esterases into the active free acid form (Indole-3-carboxylic acid, I3CA), a known agonist of the Aryl Hydrocarbon Receptor (AhR).
SAR Visualization
The following diagram illustrates the critical substitution points and their biological consequences.
Figure 1: Structure-Activity Relationship (SAR) map detailing how specific ethylation sites translate to biological effects.
Therapeutic Applications & Biological Targets[2][3][4][5][6][7]
Antiviral Activity (Broad Spectrum)
Compound Class: Ethyl 5-hydroxyindole-3-carboxylates (Arbidol/Umifenovir Analogs).
-
Mechanism: These derivatives function as viral fusion inhibitors. The ethyl ester group facilitates entry into the viral envelope lipid bilayer, where the indole core interacts with viral hemagglutinin (Influenza) or envelope glycoproteins (HCV), stabilizing the prefusion conformation.
-
Key Data: Analogs with a C2-ethyl or C2-aminomethyl group show IC50 values in the low micromolar range (2–10 µM) against Influenza A (H3N2).
Anti-Inflammatory (5-Lipoxygenase Inhibition)
Compound Class: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylates.
-
Mechanism: Unlike NSAIDs that target COX, these derivatives target 5-Lipoxygenase (5-LO). The ethyl ester moiety binds to the hydrophobic channel of 5-LO, preventing arachidonic acid entry.
-
Potency: Specific derivatives (e.g., with thiomethyl substituents) have demonstrated IC50 values as low as 0.7 µM in cell-free assays.[1]
HIV-1 Integrase Inhibition
Compound Class: Ethyl 5-nitro-1H-indole-2-carboxylates.
-
Mechanism: The free acid form (hydrolyzed from the ethyl ester) chelates Mg2+ ions within the HIV-1 integrase active site. The ethyl group (if present on the ring) provides van der Waals contacts with the viral DNA (vDNA) base pairs.
Quantitative Bioactivity Data Summary
| Compound Class | Target | Modification | Activity (IC50 / EC50) | Ref |
| Ethyl 5-hydroxyindole-3-carboxylate | 5-Lipoxygenase | 2-phenylthiomethyl | 0.7 µM (Enzymatic) | [1] |
| Arbidol Analog (Indole-3-carboxylate) | Influenza A (H3N2) | 2-aminomethyl | 4.5 µM (Cell culture) | [2] |
| Indole-2-carboxamide | CB1 Receptor | N1-Ethyl | 79 nM (Allosteric Mod) | [3] |
| Ethyl 5-methoxyindole-3-carboxylate | MCF-7 (Breast Cancer) | 4-methoxy (ester) | 4.7 µM (Cytotoxicity) | [4] |
Experimental Protocols
Synthesis: Modified Nenitzescu Reaction
This protocol yields 5-hydroxyindole-3-carboxylates, a key scaffold for antiviral and anti-inflammatory screening.
Reagents: Ethyl acetoacetate, 1,4-benzoquinone, Zinc Chloride (catalyst), Dichloromethane.
-
Enamine Formation: React ethyl acetoacetate with an appropriate amine (if N-substitution is desired) or use ammonium acetate to form the enamino ester.
-
Condensation: Dissolve 1,4-benzoquinone (1.0 eq) in nitromethane or dichloromethane. Add the enamino ester (1.0 eq).[2]
-
Cyclization: Add anhydrous ZnCl2 (0.5 eq). Stir at room temperature for 2-4 hours. The solution will darken as the indole core forms.
-
Workup: Filter the precipitate. Wash with cold methanol. Recrystallize from ethanol to obtain the ethyl 5-hydroxyindole-3-carboxylate.
Validation:
-
1H NMR: Look for the triplet/quartet pattern of the ethyl ester (approx. 1.3 ppm and 4.3 ppm).
-
IR: Strong carbonyl stretch at ~1680 cm⁻¹ (Ester).
Bioassay: 5-Lipoxygenase (5-LO) Inhibition Screening
To verify anti-inflammatory potential without animal models.
Materials: Human recombinant 5-LO, Arachidonic acid (substrate), H2DCFDA (fluorescent probe).
-
Preparation: Dissolve test compounds (Ethylated indoles) in DMSO.
-
Incubation: Mix 5-LO enzyme buffer (PBS, pH 7.4) with test compound (1-100 µM) for 10 mins at 37°C.
-
Activation: Add Arachidonic acid (10 µM) and CaCl2 (2 mM).
-
Measurement: Monitor the production of leukotrienes via UV absorbance at 234 nm OR use a fluorescence assay detecting peroxide generation.
-
Control: Use Zileuton (standard 5-LO inhibitor) as a positive control.
Pathway Visualization: Mechanism of Action
The following diagram illustrates the dual pathway of the ethyl ester derivative: acting as a prodrug for AhR activation or a direct inhibitor of 5-LO.
Figure 2: Dual mechanism of action: Prodrug hydrolysis to AhR agonist vs. Direct enzymatic inhibition.
References
-
Filosa, R. et al. (2014).[1] Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry.[1]
-
Trofimov, V. et al. (2015). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids.[3] Pharmaceutical Chemistry Journal.
-
Piscitelli, F. et al. (2012). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1).[4] Journal of Medicinal Chemistry.[1][2][5][6]
-
Teymori, A. et al. (2023).[7][8] Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iran J Pharm Res.[9][2][10][11][12]
-
Zhao, X. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[11][13] RSC Advances.
Sources
- 1. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity profile of aldehyde vs carboxylic acid groups in indoles
Topic: Reactivity Profile of Aldehyde vs. Carboxylic Acid Groups in Indoles Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability-Reactivity Paradox
In indole chemistry, the C3 position is the electronic fulcrum of the molecule. Substituting this position with a formyl group (Indole-3-carboxaldehyde, I3A ) versus a carboxylic acid group (Indole-3-carboxylic acid, I3C ) creates two distinct reactivity profiles that do not follow standard benzene-derivative logic.
-
The Aldehyde (I3A) acts as a "Stable Electrophile." It is robust, shelf-stable, and serves as a versatile handle for carbon-carbon bond formation (e.g., Knoevenagel, Henry reactions) without disrupting the indole core.
-
The Acid (I3C) acts as a "Meta-Stable Precursor." It is electronically frustrated. The electron-rich indole ring seeks to push electron density into the carboxyl group, facilitating spontaneous decarboxylation under acidic or thermal stress. Consequently, I3C is often a transient intermediate or a specific reagent for decarboxylative cross-coupling, rather than a static building block.
This guide details the mechanistic divergence of these two groups, providing validated protocols for their interconversion and functionalization.
Electronic Structure & Reactivity Principles
The reactivity difference stems from the interaction between the electron-rich pyrrole ring (specifically the N1 lone pair) and the exocyclic carbonyl.
The Push-Pull System
Indole is an electron-rich heterocycle. The nitrogen lone pair participates in the aromatic system, making C3 highly nucleophilic.
-
Indole-3-Carboxaldehyde (I3A): The formyl group is a strong electron-withdrawing group (EWG). It accepts electron density from the N1 lone pair via conjugation. This "vinylogous amide" character stabilizes the molecule, making the carbonyl carbon less electrophilic than a standard benzaldehyde but highly resistant to degradation.
-
Indole-3-Carboxylic Acid (I3C): The carboxyl group is also an EWG, but the presence of the acidic proton (or carboxylate anion) introduces a fatal instability. Protonation at C3 (the site of attachment) disrupts aromaticity and creates a zwitterionic intermediate that collapses by ejecting CO₂, restoring the aromatic indole system.
Visualization: Electronic Resonance & Decarboxylation Risk
Figure 1: Mechanistic divergence between the stable aldehyde and the labile carboxylic acid.
Reactivity Profile: Indole-3-Carboxaldehyde (I3A)[1]
I3A is the preferred synthetic intermediate for C3-functionalized indoles. Its stability allows for harsh reaction conditions that would destroy the corresponding acid.
Key Transformations
-
Condensation Reactions: The C3-formyl group is sufficiently electrophilic for Knoevenagel, Henry, and Wittig reactions.
-
Example: Reaction with nitromethane (Henry reaction) yields 3-(2-nitrovinyl)indole, a precursor to tryptamines.
-
-
Reductive Amination: Stable towards imine formation, allowing access to gramine derivatives and tryptophans.
-
C-H Activation: The formyl group can serve as a directing group for C2-functionalization (e.g., C2-arylation via Pd-catalysis), although N-protection is often required to prevent catalyst poisoning.
Stability Note
Unlike I3C, I3A does not decarbonylate under standard conditions. It requires extreme temperatures (>250°C) or specific metal catalysts (Rh) to lose CO.
Reactivity Profile: Indole-3-Carboxylic Acid (I3C)
I3C requires careful handling. It is not a simple benzoic acid analog.
The Decarboxylation Trap
Thermal or acid-catalyzed decarboxylation is the dominant reaction pathway.
-
Mechanism: A-SE2 (Acid-Catalyzed Electrophilic Substitution).
-
Protonation occurs at C3 (not the carbonyl oxygen), breaking the C2-C3 double bond.
-
The resulting cation is stabilized by the N1 lone pair.
-
CO₂ is eliminated to restore aromaticity.
-
-
Implication: Esterification must be performed under mild, basic, or neutral conditions (e.g., alkyl halides + base) rather than Fischer esterification (acid + alcohol + heat).
Synthetic Utility: Decarboxylative Coupling
Recent drug discovery efforts utilize this "instability" as a feature. I3C serves as a coupling partner in Pd- or Ag-catalyzed decarboxylative cross-couplings, effectively using the carboxyl group as a leaving group to form C-C bonds at C3.
Comparative Data Table
| Feature | Indole-3-Carboxaldehyde (I3A) | Indole-3-Carboxylic Acid (I3C) |
| Oxidation State | Intermediate (+1 relative to alcohol) | High (+3) |
| Thermal Stability | High (MP ~198°C, stable melt) | Low (Decarboxylates >200°C or in acid) |
| Acid Sensitivity | Stable (forms salts/imines) | Unstable (Decarboxylates to Indole) |
| Electrophilicity | Moderate (reacts w/ active methylenes) | Low (requires activation to acid chloride/ester) |
| Primary Use | Scaffold building (Tryptamines, Alkaloids) | Decarboxylative coupling partner |
| pKa | ~16.7 (N-H deprotonation) | ~4.75 (COOH), ~16.7 (N-H) |
Experimental Protocols
Protocol A: Synthesis of Indole-3-Carboxaldehyde (Vilsmeier-Haack)
The industry-standard method for introducing a C1 carbon at the C3 position.
-
Reagents: DMF (1.2 equiv), POCl₃ (1.1 equiv), Indole (1.0 equiv).
-
Procedure:
-
Cool DMF to 0°C under N₂. Dropwise add POCl₃ (exothermic) to form the Vilsmeier reagent (chloroiminium salt).
-
Add Indole dissolved in DMF dropwise at 0°C.
-
Warm to RT and stir for 1-2 hours (formation of iminium intermediate).
-
Hydrolysis (Critical): Pour reaction mixture into crushed ice/water containing NaOH (pH > 9). The basic hydrolysis releases the aldehyde and neutralizes HCl.
-
Isolation: Filter the precipitated solid (I3A). Recrystallize from ethanol/water.
-
-
Yield: Typically 85-95%.
Protocol B: Mild Oxidation of I3A to I3C (Pinnick Oxidation)
To convert the aldehyde to the acid WITHOUT triggering decarboxylation, avoid KMnO4 or Chromic acid. Use the Pinnick conditions.
-
Reagents: I3A (1.0 equiv), NaClO₂ (1.5 equiv), NaH₂PO₄ (1.2 equiv), 2-methyl-2-butene (10 equiv, scavenger).
-
Solvent: t-BuOH / Water (3:1).
-
Procedure:
-
Dissolve I3A and 2-methyl-2-butene in t-BuOH/Water.
-
Add NaH₂PO₄ (buffer ensures mild acidic pH ~3-4, preventing chlorite disproportionation but safe for indole).
-
Add NaClO₂ solution dropwise at RT.
-
Monitor by TLC (aldehyde spot disappears).
-
Workup: Acidify carefully to pH 3 with dilute HCl, extract with EtOAc. Do not heat.
-
-
Note: The scavenger (2-methyl-2-butene) captures HOCl byproduct, preventing chlorination of the reactive indole ring.
Protocol C: Controlled Decarboxylation
Used when unsubstituted indole is the desired product from a carboxylic acid precursor.
-
Conditions: Heat I3C in Quinoline with a copper powder catalyst at 200°C.
-
Outcome: Quantitative conversion to Indole + CO₂.
Visual Workflow: Synthetic Divergence
Figure 2: Synthetic decision tree for C3-functionalization.
References
-
Vilsmeier-Haack Formylation: James, P. N., & Snyder, H. R. (1963). Indole-3-aldehyde.[1][2][3][4] Organic Syntheses, 39, 30. Link
-
Pinnick Oxidation Mechanism: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link
-
Decarboxylation of Indole-3-Carboxylic Acids: Challis, B. C., & Rzepa, H. S. (1977). Heteroaromatic hydrogen exchange reactions. Part 9. Acid-catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 281-286. Link
-
Decarboxylative Cross-Coupling: Gooßen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids. Science, 313(5787), 662-664. Link
-
Indole Reactivity Review: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. Link
Sources
Storage Conditions and Shelf Life of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid: A Technical Guide
Executive Summary
1-Ethyl-3-formyl-1H-indole-7-carboxylic acid (CAS: 1553912-55-2) is a highly functionalized heterocyclic building block widely utilized in the synthesis of bioactive indole alkaloids and pharmaceutical intermediates[1][2]. However, the presence of three distinct reactive moieties—an electron-rich indole core, a 3-formyl (aldehyde) group, and a 7-carboxylic acid—renders this compound highly susceptible to environmental degradation.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic storage labels. By understanding the specific chemical vulnerabilities of this molecule, researchers can implement self-validating handling protocols that preserve structural integrity, ensure reproducible assay results, and extend the compound's shelf life to ≥2 years[3].
Chemical Vulnerabilities & Causality of Degradation
To establish effective storage conditions, we must first understand why the molecule degrades. The degradation of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid is primarily driven by three mechanisms:
-
Auto-Oxidation of the 3-Formyl Group: Aldehydes lack steric hindrance and possess a relatively weak aldehydic C-H bond. In the presence of ambient oxygen and trace radical initiators (such as light or transition metals), the 3-formyl group undergoes radical auto-oxidation. This forms a peroxy acid intermediate, which eventually converts the formyl group into a secondary carboxylic acid, yielding 1-ethyl-1H-indole-3,7-dicarboxylic acid as a primary impurity. Consequently, the compound is highly air-sensitive and incompatible with oxidizing agents[2][4].
-
Photo-Oxidation of the Indole Core: The conjugated
-system of the indole ring readily absorbs UV light ( at 243, 260, and 297 nm)[3]. Photo-excitation can generate reactive singlet oxygen species, leading to ring cleavage or the formation of complex polymeric degradants. -
Hygroscopic Clumping: Like many indole-3-carboxaldehyde derivatives, the compound is hygroscopic[2]. Exposure to ambient humidity leads to moisture absorption, which not only causes physical clumping (complicating precise gravimetric weighing) but also accelerates hydrolytic degradation pathways.
Logical Relationship: Degradation Pathways
Fig 1: Environmental stressors and corresponding degradation pathways of the API.
Core Storage Directives
Based on the chemical vulnerabilities outlined above, the following storage parameters must be strictly adhered to:
-
Atmosphere (Critical): The container must be purged with an inert gas (Argon or Nitrogen) prior to sealing[3][4]. This eliminates the oxygen required for auto-oxidation of the formyl group.
-
Temperature: For long-term storage, the compound must be kept in a freezer at -20°C [3]. For short-term active use (less than 1 month), storage below +30°C in a cool, dry place is acceptable, provided the inert atmosphere is maintained[2].
-
Light Protection: Store in opaque or amber glass vials to prevent UV-induced photo-oxidation.
-
Solvent Considerations: The compound is sparingly soluble in aqueous buffers but highly soluble (~30 mg/mL) in organic solvents like DMSO and DMF[3]. Aqueous solutions are highly unstable and should not be stored for more than 24 hours[3].
Quantitative Shelf Life and Stability Profile
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf Life |
| Long-Term (Optimal) | -20°C | Argon / Nitrogen | Protected (Opaque/Amber) | ≥ 24 Months[3] |
| Short-Term (Solid) | < 30°C | Argon / Nitrogen | Protected (Opaque/Amber) | 6 to 12 Months[2] |
| Accelerated / Stress | 40°C (75% RH) | Ambient Air | Ambient UV/Vis | < 1 Month (Significant Degradation) |
| Aqueous Solution | 4°C to 25°C | Ambient Air | Protected | < 24 Hours[3] |
Experimental Protocol: Self-Validating Stability Testing
To ensure the integrity of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid batches used in drug development, researchers must perform routine forced degradation studies. The following protocol is designed as a self-validating system : the inclusion of a strictly controlled baseline aliquot ensures that any observed degradation in the stressed samples is a direct result of the applied stressor, rather than pre-existing impurities or analytical artifacts.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Weigh exactly 10.0 mg of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid.
-
Dissolve the API in 10 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO) to create a 1.0 mg/mL stock solution[3].
-
Causality Note: DMSO is chosen due to the compound's high organic solubility. The solvent must be degassed to prevent dissolved oxygen from initiating auto-oxidation of the formyl group during the experiment.
-
Phase 2: Aliquoting and Stress Conditions Divide the stock solution into four 2.5 mL aliquots:
-
Aliquot A (Control): Purge the headspace with Argon gas, seal tightly, and store at -20°C in the dark[3].
-
Aliquot B (Oxidative Stress): Add 0.1 mL of 3%
. Store at 25°C for 24 hours.-
Causality Note: Validates the compound's known susceptibility to strong oxidizing agents[4].
-
-
Aliquot C (Photo-stress): Place in a clear quartz vial and expose to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).
-
Aliquot D (Aqueous/Thermal Stress): Dilute 1:1 with PBS (pH 7.2) and store at 40°C for 24 hours.
-
Causality Note: Validates the rapid degradation of indole-3-carboxaldehydes in aqueous environments[3].
-
Phase 3: HPLC-UV/MS Analysis
-
Analyze all samples using Reverse-Phase HPLC coupled with a UV/Vis detector. Set the detection wavelengths to 243 nm, 260 nm, and 297 nm (the characteristic
for the indole-3-carboxaldehyde core)[3]. -
Self-Validation Check: The peak area of Aliquot A (Control) must represent ≥99% purity. The degradation observed in Aliquots B, C, and D is quantified by subtracting their intact API peak areas from the Control peak area, ensuring accurate mass balance.
Experimental Workflow Visualization
Fig 2: Self-validating forced degradation workflow for stability-indicating method development.
References
Sources
Application Notes and Protocols: The Strategic Utility of 1-Ethyl-3-formyl-1H-indole-7-carboxylic Acid in Medicinal Chemistry
Introduction: The Indole Scaffold as a Cornerstone of Drug Discovery
The indole nucleus is a preeminent heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous natural products, endogenous signaling molecules, and a significant portion of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, allow it to engage in a wide array of biological interactions, including hydrogen bonding and π-stacking. This versatility has rendered indole derivatives invaluable as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[3]
The strategic functionalization of the indole ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Directing substituents to specific positions on the ring system can profoundly influence target affinity and selectivity. While the C3 position is often the most reactive site for electrophilic substitution, achieving functionalization at the C7 position of the benzene portion of the ring has historically been more challenging.[4][5][6]
This guide provides a comprehensive overview of synthetic protocols centered around 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid , a versatile scaffold that presents three key points for molecular diversification: the N1-ethyl group, the C3-formyl group, and the C7-carboxylic acid. We will first detail a robust synthetic route to this scaffold and then provide step-by-step protocols for its application in the synthesis of diverse molecular architectures.
Part 1: Synthesis of the 1-Ethyl-3-formyl-1H-indole-7-carboxylic Acid Scaffold
The synthesis of the target scaffold is a multi-step process that requires careful control of regioselectivity. The following protocol outlines a logical and efficient pathway, commencing with the protection and directed functionalization of the indole nucleus.
Overall Synthetic Workflow
The synthetic strategy leverages a Directed ortho-Metalation (DoM) to install the C7-carboxylic acid, followed by a Vilsmeier-Haack reaction for C3-formylation, and concludes with N-alkylation.
Caption: Synthetic workflow for 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid.
Experimental Protocols
Step 1: N-Protection of Indole
-
Rationale: The acidic N-H proton of indole interferes with the strong bases used in Directed ortho-Metalation. A pivaloyl group is an excellent choice for a Directed Metalation Group (DMG) as it is sterically bulky and can direct deprotonation to the C7 position.[4]
-
Protocol:
-
To a solution of indole (1.0 eq) in anhydrous THF under an inert atmosphere (Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add pivaloyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-pivaloyl-1H-indole.
-
Step 2: C7-Carboxylation via Directed ortho-Metalation (DoM)
-
Rationale: The N-pivaloyl group directs the deprotonation to the C7 position. Quenching the resulting lithiated species with carbon dioxide (dry ice) installs the carboxylic acid functionality.[4][5][6][7]
-
Protocol:
-
To a solution of N-pivaloyl-1H-indole (1.0 eq) and TMEDA (2.5 eq) in anhydrous THF at -78 °C under an inert atmosphere, add s-butyllithium (2.5 eq, in cyclohexane) dropwise.
-
Stir the resulting deep-colored solution at -78 °C for 2 hours.
-
Add an excess of crushed dry ice to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Quench with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-pivaloyl-1H-indole-7-carboxylic acid, which can often be used in the next step without further purification.
-
Step 3: C3-Formylation via Vilsmeier-Haack Reaction
-
Rationale: The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich heterocycles like indoles, with a strong preference for the C3 position.[8][9][10][11]
-
Protocol:
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C under an inert atmosphere. Stir for 30 minutes.
-
Add a solution of N-pivaloyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Basify the aqueous solution with 30% aqueous sodium hydroxide until pH > 10.
-
Heat the mixture at 90 °C for 1 hour to hydrolyze the iminium intermediate.
-
Cool to room temperature and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-pivaloyl-3-formyl-1H-indole-7-carboxylic acid.
-
Step 4: N-Deprotection
-
Rationale: Removal of the pivaloyl group is necessary before the final N-ethylation step. This is achieved by basic hydrolysis.
-
Protocol:
-
Suspend N-pivaloyl-3-formyl-1H-indole-7-carboxylic acid (1.0 eq) in a 1:1 mixture of methanol and 2 M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and acidify with 2 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 3-formyl-1H-indole-7-carboxylic acid.
-
Step 5: N-Ethylation
-
Rationale: The final step introduces the ethyl group onto the indole nitrogen via a standard Williamson ether synthesis-like reaction.[1]
-
Protocol:
-
To a solution of 3-formyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Add ethyl iodide (1.5 eq) and heat the mixture to 60 °C for 5 hours.
-
Cool the reaction to room temperature and pour into water.
-
Acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid .
-
Part 2: Application of the Scaffold in Synthesis
The synthesized scaffold is a powerful building block due to its two distinct and reactive functional groups: the C3-aldehyde and the C7-carboxylic acid. This allows for selective and sequential derivatization to build molecular complexity.
Protocol 1: Derivatization of the C3-Formyl Group - Reductive Amination
-
Rationale: Reductive amination is a robust method for converting an aldehyde into an amine, providing a key linkage point for introducing a wide variety of substituents.
Caption: Workflow for reductive amination at the C3-formyl position.
-
Protocol:
-
Dissolve 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add the desired primary or secondary amine (1.1 eq) and a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours. Monitor reaction progress by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.
-
| Amine Input | Reducing Agent | Expected Product |
| Benzylamine | NaBH(OAc)₃ | 1-Ethyl-3-((benzylamino)methyl)-1H-indole-7-carboxylic acid |
| Morpholine | NaBH(OAc)₃ | 1-Ethyl-3-(morpholinomethyl)-1H-indole-7-carboxylic acid |
| Aniline | NaBH(OAc)₃ | 1-Ethyl-3-((phenylamino)methyl)-1H-indole-7-carboxylic acid |
Protocol 2: Derivatization of the C7-Carboxylic Acid - Amide Coupling
-
Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties. Standard peptide coupling reagents are effective for this transformation.
-
Protocol:
-
To a solution of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq).
-
Stir at room temperature for 6-18 hours. Monitor reaction progress by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography or recrystallization.
-
| Amine Input | Coupling Reagent | Expected Product |
| 4-Fluoroaniline | HATU, DIPEA | N-(4-fluorophenyl)-1-ethyl-3-formyl-1H-indole-7-carboxamide |
| Piperidine | HATU, DIPEA | (1-Ethyl-3-formyl-1H-indol-7-yl)(piperidin-1-yl)methanone |
| Glycine methyl ester | HATU, DIPEA | Methyl 2-((1-ethyl-3-formyl-1H-indole-7-carbonyl)amino)acetate |
Conclusion
1-Ethyl-3-formyl-1H-indole-7-carboxylic acid is a highly valuable and versatile scaffold for the synthesis of diverse compound libraries in drug discovery. The synthetic route presented herein provides a reliable method for its preparation, and the subsequent derivatization protocols offer a gateway to a wide range of novel chemical entities. The strategic positioning of the N-ethyl, C3-formyl, and C7-carboxylic acid groups allows for precise control over the introduction of various pharmacophoric elements, making this scaffold an essential tool for medicinal chemists.
References
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Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Retrieved from [Link]
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Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. (n.d.). Retrieved from [Link]
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Duff reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Kornblum oxidation - Wikipedia. (n.d.). Retrieved from [Link]
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Duff reaction - Grokipedia. (n.d.). Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 347. [Link]
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Snieckus, V., et al. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic Letters, 5(11), 1899–1902. [Link]
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The Reimer–Tiemann Reaction. (n.d.). Retrieved from [Link]
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Pîrvan, A. I., et al. (2012). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. Revista de Chimie, 63(1), 74-76. [Link]
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Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]
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Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]
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Reimer–Tiemann reaction. (2020, June 28). In Wikipedia. Retrieved from [Link]
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Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]
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Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Synthesis of 2,3-Dihydro-7-(2-propenyl)-1H-indole-1-carboxylic acid, ethyl ester. (n.d.). Retrieved from [Link]
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SynArchive. (n.d.). Kornblum Oxidation. Retrieved from [Link]
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Mondal, S., & Ghorai, M. K. (2025, August 29). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]
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Snieckus, V. (2010). Metalation of Indole. In Topics in Heterocyclic Chemistry. Springer. [Link]
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DMSO Oxidation. (n.d.). Retrieved from [Link]
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SK. (2018, January 14). Kornblum Oxidation. Chem-Station Int. Ed. [Link]
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LibreTexts Chemistry. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
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Grignard Reagent & Uses in Synthesis. (n.d.). Scribd. Retrieved from [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Sreenivasulu, B., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 163-166. [Link]
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A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025, September 1). ResearchGate. [Link]
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Maji, M., & Maiti, D. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(1), 13-26. [Link]
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Sourav Sir's Classes. (2023, March 28). SYNTHESIS OF CARBOXYLIC ACIDS VIA GRIGNARD & NITRILE [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Ley, S. V., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 251–259. [Link]
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Armstrong, R. J., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. Chemistry – A European Journal, 28(6), e202103833. [Link]
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Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(20), 6245. [Link]
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Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3762. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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Bak, J. R., et al. (2022). Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molecules, 27(20), 7013. [Link]
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Synthesis of 1H‐Indole‐3‐carboxylic acid hydrazide 7. (n.d.). ResearchGate. Retrieved from [Link]
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Albrecht, Ł. (2016). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 8(6), 49. [Link]
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in the chemical literature: N-alkylation of an indole. (2019, November 19). [Video]. YouTube. [Link]
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Application Note: Advanced Reductive Amination Procedures for Indole-3-Carboxaldehydes
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Strategic Context
Indole-3-carboxaldehydes are privileged scaffolds in medicinal chemistry, serving as the foundational building blocks for a vast array of biologically active compounds. From the synthesis of gramine analogues[1] to the development of brassinin derivatives targeting indoleamine 2,3-dioxygenase[2], the direct reductive amination of these aldehydes is a critical C–N bond-forming step.
However, as experienced synthetic chemists know, the reductive amination of indole-3-carboxaldehydes is not a trivial textbook reaction. The electron-rich nature of the indole ring, conjugated directly to the aldehyde, significantly reduces the electrophilicity of the carbonyl carbon. This makes initial imine formation sluggish compared to standard aliphatic aldehydes. Consequently, the choice of reducing agent, solvent, and precise pH control are not merely procedural preferences—they are the governing thermodynamic parameters that dictate chemoselectivity and yield[3].
Mechanistic Insights & Causality
The reductive amination sequence is a delicate equilibrium. The condensation of the amine and the indole-3-carboxaldehyde forms a hemiaminal, which subsequently dehydrates to an imine (with primary amines) or an iminium ion (with secondary amines).
If the selected reducing agent is too aggressive (e.g., unbuffered
Caption: Mechanistic pathway of the reductive amination of indole-3-carboxaldehydes.
Selection of Hydride Reducing Agents
When scaling up pharmaceutical intermediates, the choice of hydride source is dictated by chemoselectivity, substrate sterics, and safety profiles. Table 1 summarizes the operational parameters for the most relevant reducing agents.
Table 1: Quantitative Comparison of Hydride Reducing Agents for Indole-3-Carboxaldehydes
| Reducing Agent | Relative Reducing Power | Chemoselectivity (Imine vs. Aldehyde) | Optimal pH Range | Toxicity / Byproducts |
| Mild | Excellent | 4.0 – 5.0 | Low / Acetate salts | |
| Moderate | Very Good | 6.0 – 8.0 | High / HCN, NaCN gas risk | |
| Strong | Poor (Reduces aldehyde rapidly) | > 7.0 | Low / Borate salts | |
| Moderate | Excellent (Lewis Acid modulated) | Neutral | Low / Borate salts |
Expert Insight: While sodium cyanoborohydride (
Validated Experimental Protocols
Protocol A: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Objective: Mild, highly selective synthesis of N-alkylated indole-3-methanamines[5].
Causality & Rationale: STAB is utilized because its three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, dampening its reactivity to prevent the premature reduction of the indole-3-carboxaldehyde. Acetic acid is added to precisely tune the pH to ~4.5, accelerating the dehydration of the hemiaminal to the highly electrophilic iminium ion.
Caption: Standard experimental workflow for STAB-mediated direct reductive amination.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen/Argon), dissolve indole-3-carboxaldehyde (1.0 equiv, e.g., 10 mmol) in anhydrous 1,2-dichloroethane (DCE) or THF to achieve a 0.1–0.2 M solution. (Note: DCE provides superior solubility for indole derivatives and supports the slightly acidic conditions required without participating in side reactions).
-
Amine Addition: Add the primary or secondary amine (1.1–1.2 equiv). The slight excess drives the equilibrium towards the hemiaminal intermediate.
-
Acidification: Add glacial acetic acid (1.0–2.0 equiv). Stir the mixture at room temperature for 30–60 minutes to allow imine/iminium formation.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 10 minutes. (Cooling controls the initial exotherm and prevents non-selective background reduction). Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.
-
Self-Validation (Monitoring): Monitor the reaction via TLC (typically using a Hexanes/EtOAc or DCM/MeOH eluent). The starting indole-3-carboxaldehyde is highly UV-active. The successful formation of the product amine is validated by the appearance of a more polar spot that stains brightly with Ninhydrin or Dragendorff’s reagent.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous
(equal volume to the reaction solvent). (The basic quench neutralizes the acetic acid, decomposes unreacted STAB safely, and ensures the product amine is in its free-base, lipophilic form). Extract the aqueous layer with EtOAc or DCM ( mL). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo.
Protocol B: Lewis Acid-Catalyzed Reductive Amination using /
Objective: Amination of sterically hindered or electron-deficient amines with indole-3-carboxaldehydes, tolerating acid-sensitive protecting groups (e.g., TBDMS, TBDPS)[6].
Causality & Rationale: For weakly nucleophilic amines, spontaneous imine formation is thermodynamically unfavorable. Tris(pentafluorophenyl)borane (
Step-by-Step Methodology:
-
Dissolution: Dissolve indole-3-carboxaldehyde (1.0 mmol) and the target amine (1.0 mmol) in absolute ethanol (4 mL).
-
Catalyst Addition: Add
(1 mol%). Stir at room temperature for 15 minutes. -
Reduction: Slowly add
(2.0 mmol) in small portions at room temperature. -
Monitoring: Stir the reaction for 1–3 hours. Validate completion via LC-MS, observing the mass shift from the imine intermediate to the reduced amine product.
-
Workup: Evaporate the ethanol under reduced pressure. Partition the residue between water (10 mL) and EtOAc (15 mL). Extract the aqueous layer with EtOAc (
mL), dry the organics, and purify via silica gel chromatography.
Troubleshooting & Process Optimization
-
Issue: Over-reduction to Indole-3-methanol.
-
Causality: The reducing agent is too strong (
without Lewis acid) or was added before the iminium ion fully formed. -
Solution: Ensure the pH is strictly maintained at 4.0–5.0 using acetic acid to accelerate iminium formation. Pre-stir the aldehyde and amine for a longer duration before adding the hydride source.
-
-
Issue: Incomplete Conversion with Secondary Amines.
-
Causality: Steric hindrance prevents the stable formation of the iminium ion.
-
Solution: Switch from DCE to a dehydrating solvent system (e.g., Toluene with Dean-Stark apparatus or adding activated 4Å molecular sieves) prior to the addition of STAB.
-
References
1.[1] A UNIQUE APPROACH OF PREPARING 3,3-DISUBSTITUTED OXINDOLES FROM ACYCLIC TETRASUBSTITUTED ALDEHYDES. wisconsin.edu. Available at: 2.[4] Reductive amination. Wikipedia. Available at: 3.[2] Structure-activity study of brassinin derivatives as indoleamine 2,3-dioxygenase inhibitors. scispace.com. Available at: 4.[3] C-N Bond-Forming Reactions: Reductive Amination. harvard.edu. Available at: 5.[5] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. sciencemadness.org. Available at: 6.[6] An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. ias.ac.in. Available at:
Sources
Application Note: Amide Coupling Strategies for 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
Executive Summary
1-Ethyl-3-formyl-1H-indole-7-carboxylic acid (CAS: 1553912-55-2) is a highly functionalized, privileged scaffold frequently utilized in the development of neuroactive therapeutics, including highly selective D3 dopamine receptor ligands[1]. However, functionalizing the C7 position via amide coupling presents a complex synthetic challenge. The convergence of severe steric hindrance and competing chemoselective pathways requires precise reagent selection and strict operational workflows. This guide details field-proven, self-validating methodologies to achieve high-yielding amide bonds with this demanding substrate.
Structural Analysis & Mechanistic Challenges
Successful amidation of this substrate requires overcoming two distinct molecular hurdles:
A. Steric Shielding at the C7 Position The carboxylic acid at the C7 position is directly adjacent to the N1-ethyl group. In solution, the N-ethyl group can adopt conformations that physically sweep over the C7 position, creating a congested microenvironment. Standard carbodiimides (like EDC or DCC) often fail to achieve the necessary transition state geometry for efficient nucleophilic attack by the amine, leading to sluggish kinetics, incomplete conversion, and potential epimerization if chiral amines are employed[2][3][4].
B. Chemoselectivity of the C3-Formyl Group The C3-formyl group acts as a potent electrophilic trap. If an amine (particularly a primary amine) is introduced into the reaction mixture before the carboxylic acid is fully activated, a kinetically competitive condensation occurs, yielding an undesired Schiff base (imine)[3]. Therefore, the coupling strategy must ensure that the rate of C7-acylation vastly outcompetes C3-imine formation.
Pathways showing the necessity of pre-activation to prevent C3-formyl Schiff base formation.
Strategic Reagent Selection
To navigate these challenges, the choice of coupling reagent is critical. The following strategies dictate the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards for this specific transformation:
-
HATU (Uronium Salt Strategy): The gold standard for sterically hindered couplings. HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize and guide the incoming amine nucleophile to the sterically shielded C7 carbonyl[2][3].
-
T3P (Propylphosphonic Anhydride Strategy): An exceptionally mild reagent that acts as a water scavenger and generates highly water-soluble byproducts. T3P is highly recommended for primary amines and scale-up operations because it operates under less basic conditions than uronium salts, thereby exhibiting outstanding tolerance toward the sensitive C3-formyl group[3][5].
-
Acyl Fluoride Generation: For extremely deactivated (e.g., anilines) or exceptionally bulky amines where HATU fails, in situ generation of an acyl fluoride provides a robust alternative. Acyl fluorides are highly resistant to hydrolysis but maintain extreme reactivity toward amines at elevated temperatures[6].
Decision matrix for selecting coupling reagents based on amine sterics and chemoselectivity needs.
Quantitative Performance Data
The following table summarizes the expected performance of various coupling strategies when applied to 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid.
| Coupling Reagent | Activation Intermediate | Typical Yield | Reaction Time | Formyl Chemoselectivity | Steric Tolerance |
| EDC / HOBt | OBt Ester | 30–50% | 16–24 h | Moderate | Poor |
| HATU / DIPEA | OAt Ester | 85–95% | 2–4 h | High (with pre-activation) | Excellent |
| T3P / Pyridine | Mixed Anhydride | 80–90% | 4–8 h | Excellent | Good |
| Acyl Fluoride | Acyl Fluoride | 75–85% | 1–2 h (Heat) | Moderate | Exceptional |
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated Coupling (Optimized for Hindered Amines)
This protocol relies on strict pre-activation to prevent the amine from interacting with the C3-formyl group[3].
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid (1.0 equiv) in anhydrous DMF (to achieve a 0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Validation Check: The solution should remain clear. Ensure the pH of a 1 µL aliquot spotted on wet pH paper is >9.
-
-
Pre-Activation (Critical Step): Cool the mixture to 0 °C. Add HATU (1.2 equiv) in one portion. Stir for 15–30 minutes, allowing it to warm to room temperature.
-
Validation Check: Quench a 5 µL aliquot in 100 µL of methanol. LC-MS analysis of this sample should show the mass of the methyl ester or the active OAt ester, confirming 100% consumption of the starting carboxylic acid[3].
-
-
Amine Addition: Dissolve the sterically hindered amine (1.1 to 1.2 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated ester mixture.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the OAt ester intermediate is fully consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: T3P-Mediated Coupling (Optimized for Scale-Up & Primary Amines)
T3P is utilized here for its mild nature, high functional group tolerance, and ease of purification[3][5].
-
Preparation: Dissolve the indole-7-carboxylic acid (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous EtOAc or DCM (0.2 M). Note: Direct mixing is acceptable here due to T3P's unique mechanism which favors rapid mixed-anhydride formation over imine condensation.
-
Base Addition: Add Pyridine or DIPEA (3.0 equiv).
-
Coupling: Cool the reaction to 0 °C. Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise via syringe.
-
Heating/Stirring: Allow the reaction to warm to room temperature and stir for 4–8 hours.
-
Validation Check: T3P reactions are characteristically clean. TLC should reveal a single new product spot without the baseline streaking that typically indicates degraded or polymerized formyl groups.
-
-
Workup: Wash the reaction mixture directly with water (T3P byproducts are highly water-soluble)[3], followed by 1M HCl (to remove excess pyridine/amine), and finally saturated NaHCO₃. Dry over MgSO₄ and concentrate.
References
1.[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. acs.org. 2.[5] A green chemistry perspective on catalytic amide bond formation. ucl.ac.uk. 3.[1] Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. nih.gov. 4.[3] Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. benchchem.com. 5.[6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. rsc.org. 6.[4] Amides from Carboxylic Acids-DCC and EDC Coupling. chemistrysteps.com.
Sources
- 1. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: Knoevenagel Condensation Strategies for Indole-3-Formyl Derivatives in Drug Discovery
Introduction and Mechanistic Rationale
The indole-3-carboxaldehyde (indole-3-formyl) moiety is a privileged structural scaffold in medicinal chemistry, frequently utilized as a precursor for synthesizing complex, biologically active heterocycles[1]. The Knoevenagel condensation of indole-3-carboxaldehyde with active methylene compounds (e.g., malononitrile, barbituric acid, and 1,3-cyclohexanedione) is a highly efficient C–C bond-forming reaction. This process yields
Mechanistic Causality: The reaction initiates with the deprotonation of the active methylene compound by a base (or via auto-catalysis in certain green protocols), generating a nucleophilic carbanion. This carbanion attacks the highly electrophilic carbonyl carbon of the indole-3-formyl group, forming a tetrahedral intermediate. Subsequent dehydration (elimination of a water molecule) drives the equilibrium forward to yield the stable, conjugated Knoevenagel adduct[3].
Fig 1. Mechanistic pathway of the Knoevenagel condensation.
Experimental Methodologies and Protocols
Solubility Challenges and Troubleshooting
A primary bottleneck in scaling indole-3-carboxaldehyde reactions is its limited solubility in common organic solvents at ambient temperatures. To ensure a homogenous reaction mixture and prevent unreacted starting material from contaminating the product, researchers must employ specific solvent strategies. Effective techniques include utilizing a primary non-polar solvent (like toluene) combined with a polar co-solvent, applying continuous reflux, or utilizing ultrasonic/microwave irradiation to physically disrupt crystalline aggregates[4].
Protocol A: Conventional Base-Catalyzed Condensation (Dean-Stark Method)
This protocol is optimized for active methylenes with higher
-
Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, suspend indole-3-carboxaldehyde (1.0 equiv) in toluene (15 volumes relative to the starting material). Rationale: Toluene enables high-temperature reflux (
) and the azeotropic removal of the water byproduct. -
Reagent Addition: Add the active methylene compound (e.g., malononitrile, 1.2 equiv) to the suspension at room temperature[5].
-
Catalytic Activation: Add piperidine (0.05 equiv) and glacial acetic acid (0.05 equiv). Rationale: Piperidine acts as the primary base to abstract the proton from the active methylene. Acetic acid is added to provide weak protonation, facilitating the dehydration of the tetrahedral intermediate without neutralizing the piperidine catalyst[5].
-
Reaction: Heat the mixture to reflux for 4 to 6 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. Wash the crude solid with distilled water (4 volumes) to dissolve and remove residual piperidine acetate and unreacted active methylene[5].
-
Purification: Recrystallize the crude product from ethanol to afford the pure olefinic indole derivative.
Protocol B: Microwave-Assisted Green Protocol
This method is highly recommended for rapid library synthesis in drug discovery, offering significantly reduced reaction times and eliminating the need for toxic solvents[6].
-
Preparation: In a dedicated microwave reactor vial, combine indole-3-carboxaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL)[6].
-
Reaction: Seal the vial and irradiate the mixture in a microwave reactor at
for 30 minutes. Rationale: Microwave irradiation provides rapid, uniform volumetric heating, instantly overcoming the activation energy barrier and solubility issues of the indole precursor[6]. -
Isolation: Upon completion (verified by TLC), allow the vial to cool. Filter the precipitated Knoevenagel adduct directly and wash the filter cake with cold water (
mL)[6].
Fig 2. Step-by-step experimental workflow for synthesizing adducts.
Quantitative Data and Reaction Optimization
The choice of active methylene and catalytic system drastically influences reaction kinetics and product yield. The table below summarizes validated parameters for various indole-3-carboxaldehyde condensations.
| Active Methylene | Catalyst / Conditions | Solvent | Time | Yield (%) | Ref |
| Malononitrile | Piperidine + AcOH (Reflux) | Toluene | 6 h | 85–92 | [5] |
| Malononitrile | Microwave ( | Methanol | 30 min | 90–95 | [6] |
| Barbituric Acid | Catalyst-Free (Ambient) | Water | 2–4 h | 75–85 | [7] |
| 1,3-Cyclohexanedione | Catalyst-Free (Room Temp) | Methanol | 6 h | 72 | [8] |
| Ethyl Cyanoacetate | Ethanol | 15 min | 88–94 | [2] |
Downstream Applications in Drug Development
The synthetic utility of Knoevenagel adducts derived from indole-3-carboxaldehyde lies in their reactivity as Michael acceptors. In pharmaceutical development, these intermediates are frequently subjected to tandem Knoevenagel-Michael addition cascades to construct complex, multi-cyclic architectures[3],[8].
For example, the reaction of the adduct with a second equivalent of an indole derivative yields bis(indolyl)methanes, which are heavily investigated for their potent anticancer properties. Alternatively, multi-component reactions involving thiobarbituric acid derivatives yield densely functionalized pyrido[2,3-d:6,5-d′]dipyrimidines, which exhibit diverse pharmacological profiles including antibacterial and antifungal activities[7]. Furthermore, tandem Knoevenagel and Michael adducts formed with 1,3-cyclohexanedione have demonstrated significant potential as competitive and noncompetitive Xanthine Oxidase (XO) inhibitors[8].
References
-
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update Source: rsc.org URL:[Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation Source: acgpubs.org URL:[Link]
-
Development of a Water-Mediated and Catalyst-Free Green Protocol for Easy Access to a Huge Array of Diverse and Densely Functionalized Pyrido[2,3-d:6,5-d′]dipyrimidines... Source: researchgate.net URL:[Link]
-
Synthesis of 3-substituted indoles using Fe3O4@SiO2@D-NHCS-Tr magnetic biocatalyst Source: researchgate.net URL:[Link]
-
Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential... Source: acs.org URL:[Link]
-
Facile synthesis of 3-substituted indoles containing highly polarized double bonds Source: academie-sciences.fr URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 3-substituted indoles containing highly polarized double bonds [comptes-rendus.academie-sciences.fr]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. 6-Nitro-1H-indole-3-carbaldehyde|High-Quality Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Designing kinase inhibitors using indole-7-carboxylic acid building blocks
Application Note: Advanced Design and Validation of Kinase Inhibitors Utilizing Indole-7-Carboxylic Acid Scaffolds
Executive Summary & Structural Rationale
Indole-7-carboxylic acid and its carboxamide derivatives have emerged as highly privileged scaffolds in medicinal chemistry, particularly for the design of potent and selective kinase inhibitors[1]. The architectural advantage of the indole-7-carboxamide core lies in its ability to act as a highly effective adenine mimetic. The spatial proximity of the indole nitrogen (NH) and the C7-carbonyl group enables the formation of highly stable, bidentate hydrogen bonds with the peptide backbone of the kinase hinge region (the ATP-binding pocket). Furthermore, these scaffolds have proven highly effective in targeting allosteric sites, such as in the allosteric inhibition of the Insulin-like Growth Factor-I Receptor (IGF-1R)[2].
Pharmacophore Modeling and Binding Mechanics
The causality behind selecting the C7-position for functionalization over the C4, C5, or C6 positions is rooted in the dihedral angle of the amide bond relative to the indole plane. Substitution at C7 directs the functional group perfectly toward the hinge region's hydrogen bond donors and acceptors. Conversely, C4 or C6 substitutions often result in steric clashes with the kinase pocket or suboptimal binding trajectories, drastically reducing compound efficacy[2].
Fig 1: Pharmacophore logic of indole-7-carboxamides in kinase binding.
Synthetic Workflow: Amide Coupling Protocol
To explore Structure-Activity Relationships (SAR), a robust synthetic route is required to convert indole-7-carboxylic acids into diverse carboxamides.
Protocol 1: HATU-Mediated Amide Coupling
-
Objective: Synthesize indole-7-carboxamide libraries with high yield and minimal epimerization.
-
Causality for Reagent Choice: Indole-7-carboxylic acids are often sterically hindered by the adjacent NH group and potential C6 substituents. Standard coupling agents (e.g., EDC/HOBt) can lead to incomplete reactions. HATU is selected because it forms a highly reactive HOAt ester intermediate, accelerating the coupling even with poorly nucleophilic or sterically demanding amines[3].
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 equivalent (eq) of the indole-7-carboxylic acid building block in anhydrous N,N-Dimethylformamide (DMF) at 0–5 °C[3].
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt without interfering with the coupling agent.
-
Coupling Agent: Add 1.2 eq of solid HATU in portions over 10 minutes. Stir for 15 minutes to ensure complete formation of the active ester[3].
-
Amine Addition: Add 1.5 eq of the target amine. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Quenching & Purification: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via reverse-phase preparative HPLC to achieve >95% purity (a strict requirement for biological assays).
In Vitro Kinase Assay: A Self-Validating System
Highly conjugated indole systems often exhibit auto-fluorescence, which can cause false positives or negatives in standard colorimetric or prompt-fluorescence assays. To counteract this, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Protocol 2: TR-FRET Kinase Assay for IC50 Determination
-
Objective: Accurately determine the half-maximal inhibitory concentration (IC50) while automatically flagging invalid data.
-
Causality for Assay Design: TR-FRET introduces a microsecond time delay between excitation and emission reading. This delay allows short-lived background auto-fluorescence from the indole compounds to decay, ensuring the measured signal is exclusively from the kinase reaction.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the indole-7-carboxamide in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.
-
Enzyme Reaction: Add 5 µL of the kinase/substrate mixture. Incubate for 15 minutes to allow compound binding.
-
ATP Addition: Initiate the reaction by adding 5 µL of ATP at its predetermined Michaelis constant (
). Rationale: Running the assay at ensures that the calculated IC50 is an accurate reflection of the inhibitor's true affinity ( ) according to the Cheng-Prusoff equation. -
Detection: After 60 minutes, add 10 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction by chelating Mg2+, and Europium-labeled antibodies).
-
Self-Validation (Z'-Factor): Every plate must contain 16 wells of positive control (100% inhibition, no enzyme) and 16 wells of negative control (0% inhibition, DMSO only). The system automatically calculates the Z'-factor. Rule: If
, the assay plate is deemed statistically unreliable due to high variance or low dynamic range, and the data is automatically rejected to maintain scientific integrity.
Fig 2: Self-validating TR-FRET workflow for kinase inhibitor screening.
Quantitative Structure-Activity Relationship (SAR) Data
The precise positioning of the carboxamide group is critical. As demonstrated in the development of allosteric IGF-1R inhibitors, shifting the amide from the C6 to the C7 position yields significant potency gains. Further functionalization at the C3 position with electron-withdrawing groups (e.g., cyano) drastically improves target affinity[2].
| Compound | Scaffold Modification | IC50 (μM) | Mechanistic Rationale |
| 1 | Indole-6-amide | 10.0 | Suboptimal trajectory; fails to form optimal bidentate H-bonds. |
| 2 | Indole-7-amide | 2.5 | 4-fold improvement; ideal angular attachment for pocket entry. |
| 12 | 3-Cyano-indole-4-amide | 3.5 | Steric clash with the kinase pocket; 18-fold drop vs C7 isomer. |
| 10 | 3-Cyano-indole-7-amide | 0.4 | Electron-withdrawing C3-cyano increases acidity of indole NH, strengthening H-bond donation. |
| 11 | 3-Cyano-5-fluoro-indole-7-amide | 0.2 | C5-fluorine optimizes hydrophobic packing and metabolic stability. |
Table 1: SAR data characterizing allosteric kinase inhibition, adapted from Heinrich et al.[2].
References
- Source: nih.
- Source: google.com (Google Patents)
- Source: acs.org (ACS Medicinal Chemistry Letters)
Sources
Wittig reaction conditions for 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
Technical Application Note: Optimized Wittig Olefination Protocols for 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: Performing a Wittig or Horner-Wadsworth-Emmons (HWE) reaction on 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid presents two distinct competing mechanisms that often lead to low yields or complex workups:
-
The Acid-Quench Effect: The C7-carboxylic acid (
) is significantly more acidic than the -protons of a phosphonium salt ( ). Standard basic conditions will instantly deprotonate the carboxylic acid to form a carboxylate salt ( ). This consumes one equivalent of base and generates an anionic species that often precipitates or reduces the solubility of the substrate in non-polar Wittig solvents (THF, Toluene). -
Vinylogous Amide Deactivation: The aldehyde at the C3 position of the indole is electronically deactivated. The nitrogen lone pair donates electron density into the ring (resonance), rendering the carbonyl carbon less electrophilic than a standard benzaldehyde.
The Solution: While a "direct" olefination using excess reagents is possible, it is operationally risky for high-value intermediates. This guide presents two protocols:
-
Protocol A (The "Gold Standard" - Protection Route): Converts the acid to an ester prior to olefination. This eliminates the acid-quench, improves solubility, and allows for milder HWE conditions.
-
Protocol B (The "Direct" Route): Utilizes a specific stoichiometry of strong base (LiHMDS) to generate a dianion in situ. This is faster but requires strict anhydrous handling.
Part 2: Mechanistic Visualization
The following diagram illustrates the competing pathways and the logic behind the protocol selection.
Figure 1: Decision tree comparing the direct deprotonation pathway (risky) vs. the protection pathway (robust).
Part 3: Detailed Experimental Protocols
Protocol A: The Robust HWE Route (Via Methyl Ester)
Recommended for drug development and scale-up. Best for synthesizing
Reagents:
-
Substrate: 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
-
Reagent: Triethyl phosphonoacetate (for HWE) or Methyltriphenylphosphonium bromide (for Wittig).
-
Base: Sodium Hydride (NaH, 60% dispersion).
-
Solvents: Anhydrous Methanol (Step 1), Anhydrous THF or DMF (Step 2).
Step 1: Esterification (Fischer Speier)
-
Dissolve the substrate (1.0 equiv) in anhydrous Methanol (0.2 M).
-
Add concentrated
(0.1 equiv) or (1.1 equiv) dropwise at 0°C. -
Reflux for 3–5 hours until TLC shows complete conversion of the acid to the methyl ester.
-
Concentrate in vacuo, neutralize with saturated
, and extract with EtOAc. -
Result: 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid methyl ester.
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination Note: HWE is preferred over Wittig for indole-3-aldehydes due to higher nucleophilicity of the phosphonate anion.
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (or DMF if solubility is poor). Cool to 0°C.
-
Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 equiv). Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear/yellow.
-
Addition: Add the Indole-Methyl Ester (from Step 1) as a solution in minimal THF/DMF.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Critical Check: If no reaction after 2 hours, heat to 60°C . The vinylogous amide character of the indole-3-aldehyde often requires thermal activation.
-
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with Brine. Dry over .[1] -
Purification: Flash chromatography (Hexane/EtOAc).
Step 3: Hydrolysis (Optional)
If the free acid is required, hydrolyze the ester using
Protocol B: The Direct Dianion Route
Recommended only for rapid screening or if esterification is difficult.
Reagents:
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF. Why? LiHMDS is non-nucleophilic and soluble, preventing precipitation issues.
-
Ylide Precursor: Methyltriphenylphosphonium bromide (for terminal alkene).
Procedure:
-
Stoichiometry Calculation: You need 2.2 equivalents of Base.
-
1.0 equiv to deprotonate the
. -
1.0 equiv to deprotonate the Phosphonium salt (form the ylide).[2]
-
0.2 equiv excess to ensure complete conversion.
-
-
Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at -78°C. Add LiHMDS (1.2 equiv). Stir 30 min to form the yellow ylide.
-
Substrate Preparation: In a separate flask, dissolve the Indole-Acid (1.0 equiv) in anhydrous THF. Add LiHMDS (1.1 equiv) at 0°C. Stir 15 min to form the soluble lithium carboxylate.
-
Cannulation: Transfer the Ylide solution into the Substrate Carboxylate solution (or vice versa) slowly.
-
Reaction: Warm to RT and then reflux (65°C) for 12–24 hours.
-
Note: The reaction will be slower than Protocol A because the carboxylate anion (
) adds electron density to the ring, further deactivating the aldehyde.
-
-
Workup: Acidify carefully with 1M HCl to pH 4 (to reprotonate the acid). Extract with EtOAc.
Part 4: Data & Troubleshooting
Solvent & Base Compatibility Table
| Variable | Recommendation | Rationale |
| Solvent | THF (Standard) | Good solubility for esters; easy workup. |
| DMF (Alternative) | Use if the Indole-Acid is insoluble in THF. Warning: High boiling point makes removal harder. | |
| Base | NaH (for HWE) | Clean deprotonation of phosphonates; byproduct is |
| LiHMDS (for Direct) | Soluble lithium salts prevent "crashing out" of the carboxylate intermediate. | |
| KOtBu | Stronger base; good for stubborn Wittig ylides, but can cause side reactions with esters. | |
| Temperature | Reflux (60-80°C) | CRITICAL. Indole-3-aldehydes are sterically and electronically deactivated. RT is often insufficient. |
Troubleshooting Guide:
-
Problem: Starting material remains after 24h.
-
Cause: Electronic deactivation from the Indole Nitrogen.
-
Fix: Protect the Indole Nitrogen (e.g., Boc, Tosyl) or increase temperature to reflux in Toluene (
). Note: Your substrate already has an N-Ethyl group, which is good, but it is electron-donating, which actually deactivates the aldehyde further compared to N-Tosyl.
-
-
Problem: Low Yield in Direct Route.
-
Cause: Incomplete formation of the dianion or quenching by moisture.
-
Fix: Switch to Protocol A (Esterification). It is almost always higher yielding for this specific scaffold.
-
References
-
Wittig Reaction Mechanism & Scope
-
Horner-Wadsworth-Emmons (HWE)
-
Horner-Wadsworth-Emmons Reaction, Organic Chemistry Portal. Link
-
-
Indole-3-Carboxaldehyde Reactivity
-
El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Chemistry of Natural Compounds, via ResearchGate. Link
-
-
Wittig on Acidic Substrates (Stack Exchange Discussion)
-
Wittig reaction in presence of carboxylic acids, Chemistry Stack Exchange. Link
-
-
Synthesis of Indole Carboxylates (Analogous Chemistry)
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate, MDPI. Link
-
Sources
Application Note: High-Efficiency Solid-Phase Synthesis of Substituted Indole-3-Carboxamides
Abstract
The indole moiety constitutes a "privileged scaffold" in medicinal chemistry, serving as the core structure for over 3,000 natural isolates and significant pharmaceutical agents (e.g., Indomethacin, Ondansetron). This Application Note details a robust solid-phase organic synthesis (SPOS) workflow for generating libraries of C5-substituted indole-3-carboxamides . By leveraging Rink Amide resin, we bypass the solubility issues common in solution-phase synthesis while enabling rapid diversification via Palladium-catalyzed cross-coupling.
Key Advantages of this Protocol:
-
High Purity: Orthogonal washing steps remove excess reagents without chromatography.
-
Indole Stability: Optimized cleavage cocktails prevent the notorious C2/C3-alkylation side reactions common to indole chemistry.
-
Scalability: Protocol validated from 100 mg to 5 g resin loading.
Strategic Resin & Linker Selection
Success in indole SPOS is dictated by the linker's ability to withstand the reaction conditions (specifically basic Pd-coupling environments) while allowing safe cleavage that preserves the electron-rich indole ring.
Comparative Analysis of Solid Supports
| Resin Type | Linker Chemistry | Cleavage Condition | Indole Compatibility | Application |
| Rink Amide MBHA | Fmoc-protected amine | 95% TFA | High (Requires Scavengers) | C-terminal Amides (Drug-like motifs) |
| Wang Resin | Benzyl alcohol | 95% TFA | Medium (Risk of alkylation) | C-terminal Acids/Esters |
| 2-Chlorotrityl (2-CTC) | Trityl chloride | 1% TFA (Mild) | Excellent (Prevents alkylation) | Protected fragments or acid-sensitive indoles |
Recommendation: For this protocol, we utilize Rink Amide MBHA resin.[1] It yields a C-terminal primary amide—a common hydrogen-bond donor/acceptor in kinase inhibitors—and is mechanically stable during heated cross-coupling reactions.
Experimental Workflow
The synthesis follows a linear "Load-Diversify-Cleave" strategy. The core scaffold is 5-Bromoindole-3-carboxylic acid , allowing for late-stage diversification via Suzuki-Miyaura coupling.
Diagram 1: Synthetic Pathway
Caption: Linear workflow for the solid-phase synthesis of C5-arylated indole carboxamides.
Detailed Protocols
Protocol A: Resin Swelling & Scaffold Loading
Objective: Attach 5-bromoindole-3-carboxylic acid to the resin via a stable amide linkage.
Reagents:
-
Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)
-
5-Bromoindole-3-carboxylic acid (3.0 equiv)
-
HATU (2.9 equiv)
-
DIPEA (6.0 equiv)[2]
-
DMF (Anhydrous)
Step-by-Step:
-
Swelling: Place 500 mg of resin in a fritted polypropylene syringe reactor. Add DMF (5 mL) and shake for 30 mins. Drain.
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (5 mL) for 5 mins. Drain. Repeat for 15 mins.
-
Wash: Wash resin with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine (crucial to prevent HATU polymerization).
-
Activation: In a separate vial, dissolve 5-bromoindole-3-carboxylic acid and HATU in minimal DMF. Add DIPEA. The solution should turn yellow. Allow pre-activation for 2 mins.
-
Coupling: Add the activated solution to the resin. Shake at room temperature for 2 hours.
-
Validation: Perform a Kaiser Test (Ninhydrin).
-
Blue beads: Incomplete coupling (Repeat step 5).
-
Colorless beads: Complete coupling.
-
Protocol B: Suzuki-Miyaura Diversification
Objective: Install aryl groups at the C5 position using Palladium catalysis.
Reagents:
-
Aryl Boronic Acid (4.0 equiv)
-
Pd(PPh3)4 (Tetrakis) (0.1 equiv)
-
Na2CO3 (2M aqueous solution, 5.0 equiv)
-
Solvent: DME/EtOH/H2O (4:1:1 ratio) - Note: Aqueous systems are essential for boronic acid solubility.
Step-by-Step:
-
Degassing: Sparge the solvent mixture with Argon for 15 mins prior to use. Oxygen is the enemy of the catalytic cycle.
-
Setup: Add the resin (swelled in DME) to a glass reaction vial (do not use plastic syringes for heated reactions).
-
Addition: Add Boronic Acid, Pd catalyst, and Base solution.
-
Reaction: Seal under Argon and heat to 80°C for 16 hours with gentle agitation.
-
Washing (Critical):
Diagram 2: Suzuki Mechanism on Solid Support
Caption: Catalytic cycle of Suzuki coupling on solid-phase. The resin acts as the electrophile.
Protocol C: Cleavage & Analysis (The "Indole Trap")
Expert Insight: Indoles are electron-rich. During TFA cleavage, the linker generates a carbocation (e.g., the Rink cation). Without adequate scavengers, this cation will electrophilically attack the C2 or C3 position of the indole, resulting in permanent impurities.
Cleavage Cocktail (Reagent K optimized):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
TIS (Triisopropylsilane): 2.5%
Procedure:
-
Cool the cleavage cocktail to 0°C.
-
Add 5 mL of cocktail to the dry resin.
-
Shake for 2.5 hours at room temperature.
-
Precipitation: Filter the solution into 40 mL of ice-cold Diethyl Ether. The peptide/small molecule will precipitate immediately.
-
Centrifugation: Centrifuge at 3000 rpm for 5 mins. Decant the ether. Repeat ether wash 2x.
-
Lyophilization: Dissolve the pellet in Acetonitrile/Water (1:1) and freeze-dry.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Loading) | Steric hindrance at C3-COOH | Switch from HATU to PyAOP or generate the acid chloride (SOCl2) prior to coupling. |
| Black Resin after Coupling | Pd precipitation | Wash with DTC (diethyldithiocarbamate) or thiourea in DMF. |
| M+106 Impurity (MS) | Alkylation by Linker | The scavenger capacity was exceeded. Increase TIS/EDT content or switch to 2-Chlorotrityl resin (cleaves with 1% TFA). |
| Incomplete Suzuki | Oxidation of Catalyst | Ensure strict Argon atmosphere. Increase catalyst loading to 20 mol%. |
References
-
Review of Indole SPS: Patil, S. A., et al. "Solid phase synthesis of biologically important indoles."[5][6] Current Medicinal Chemistry, 2009.[5][6][7]
-
Suzuki Coupling Protocol: BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole."
-
Cleavage Scavengers: Sigma-Aldrich. "Boc Resin Cleavage Protocol & Scavenger Selection."
-
Indole Linker Stability: Estep, K. G., et al. "Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules." Journal of Organic Chemistry.
-
General Fmoc SPPS: University of California, Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis."
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Solid phase synthesis of biologically important indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benthamdirect.com [benthamdirect.com]
Advanced Esterification Protocols for Sterically Hindered Indole-7-Carboxylic Acids
Executive Summary
The esterification of indole-7-carboxylic acids presents a unique challenge in medicinal chemistry. Unlike the unhindered C3 or C5 positions, the C7 position suffers from significant peri-strain exerted by the C4-hydrogen and potential steric clash with N1-substituents. This steric congestion destabilizes the tetrahedral intermediate required for standard nucleophilic acyl substitution, rendering classical Fischer esterification slow and low-yielding.
This Application Note provides three field-proven protocols designed to bypass these steric barriers. We prioritize methods that avoid direct nucleophilic attack on the crowded carbonyl carbon (e.g., carboxylate alkylation) or utilize high-energy intermediates (e.g., acid chlorides) to drive conversion.
Part 1: Mechanistic Insight & Strategy
The "Peri-Problem" at C7
The geometry of the indole scaffold places the C7-carboxyl group in close proximity to the C4-proton. This creates a "bay region" effect. When a nucleophile (alcohol) attempts to attack the carbonyl carbon, the resulting sp3 hybridized tetrahedral intermediate increases steric bulk, exacerbating the repulsion with the C4-H.
Strategic Selection:
-
Avoid: Reversible acid-catalyzed methods (Fischer) unless the alcohol is the solvent (MeOH/EtOH) and heating is permissible.
-
Preferred: SN2 Alkylation of Carboxylates . By deprotonating the acid, we turn it into a nucleophile. The attack then occurs on the unhindered alkyl halide, completely bypassing the steric congestion at the carbonyl center.
Caption: Comparative mechanistic flow. The Alkylation strategy (Green) shifts the bond-forming event away from the sterically hindered carbonyl center.
Part 2: Experimental Protocols
Method A: Cesium-Promoted Carboxylate Alkylation (The "Gold Standard")
Best for: Complex alcohols, valuable acids, and avoiding harsh acidic conditions. Mechanism: The "Cesium Effect" utilizes the large ionic radius of Cs⁺ to create a "naked," highly reactive carboxylate anion in polar aprotic solvents.
Materials
-
Indole-7-carboxylic acid (1.0 equiv)[1]
-
Alkyl Halide (R-I or R-Br) (1.2 – 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)
-
Solvent: DMF (Anhydrous) or NMP[2]
Protocol
-
Dissolution: In a flame-dried flask under N₂, dissolve Indole-7-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).
-
Deprotonation: Add Cs₂CO₃ (1.5 mmol) in one portion. The mixture may become a suspension. Stir at Room Temperature (RT) for 30 minutes to ensure complete carboxylate formation.
-
Note: Gas evolution (CO₂) may be observed.[3]
-
-
Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.
-
For Methyl Esters: Use Iodomethane (MeI).
-
For Benzyl Esters: Use Benzyl Bromide (BnBr).
-
For Complex Alcohols: Convert the alcohol to a mesylate/tosylate or iodide first.
-
-
Reaction: Stir at RT. Monitor by TLC/LCMS.
-
Time: Typically 1–4 hours.
-
Optimization: If slow, heat to 50°C. Avoid >80°C to prevent N-alkylation (though carboxylate O-alkylation is kinetically favored).
-
-
Workup: Dilute with EtOAc (30 mL). Wash with water (2 x 10 mL) and LiCl (5% aq, 2 x 10 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.
Why this works: The steric bulk of the indole C7 position does not hinder the oxygen atom of the carboxylate from attacking a small, unhindered alkyl halide.
Method B: TMS-Diazomethane Methylation (The "Precision Tool")
Best for: Rapid synthesis of Methyl Esters on small scales (<1g). Safer than Diazomethane.[4] Mechanism: In situ generation of diazomethane equivalents that react with the protonated acid.
Materials
-
Indole-7-carboxylic acid (1.0 equiv)[1]
-
TMS-Diazomethane (2.0 M in hexanes) (1.5 – 2.0 equiv)
-
Methanol (Required co-solvent)
-
Solvent: Toluene or Benzene (mix 3:2 with MeOH)
Protocol
-
Setup: Dissolve Indole-7-carboxylic acid (1.0 mmol) in Toluene/MeOH (3:2, 5 mL).
-
Addition: Cool to 0°C. Add TMS-Diazomethane solution dropwise until a persistent yellow color remains.
-
Safety: Evolution of N₂ gas occurs.[5] Use a vented hood.
-
-
Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench: Add drops of Acetic Acid until the yellow color disappears (quenches excess reagent).
-
Workup: Concentrate directly. The byproducts are volatile (TMS-OMe, N₂).
Method C: Ghosez’s Reagent / Acid Chloride Activation (The "Scale-Up")
Best for: Coupling with secondary alcohols or anilines where alkylation is not feasible. Mechanism: Converts the hindered acid to a highly reactive acid chloride under neutral conditions, driving the reaction thermodynamically.
Materials
-
Indole-7-carboxylic acid (1.0 equiv)[1]
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)
-
Target Alcohol (1.5 equiv)
-
Base: Pyridine or Et₃N (2.0 equiv)
-
Solvent: DCM or THF
Protocol
-
Activation: Dissolve Indole-7-carboxylic acid in dry DCM. Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.
-
Check: Monitor conversion to acid chloride by quenching an aliquot with MeOH and checking for methyl ester by TLC.
-
-
Coupling: Add the Target Alcohol and Pyridine (2.0 equiv) to the acid chloride solution.
-
Catalysis: Add DMAP (0.1 equiv) if the alcohol is sterically hindered.
-
Reaction: Stir at RT (or reflux for difficult substrates) for 4–12 hours.
-
Workup: Standard aqueous wash (NaHCO₃, Brine).
Part 3: Comparative Analysis & Decision Matrix
| Feature | Method A: Cs₂CO₃ Alkylation | Method B: TMS-Diazomethane | Method C: Acid Chloride | Method D: Fischer (H₂SO₄) |
| Primary Use | General esters (Bn, Et, complex) | Methyl esters only | Sterically hindered alcohols | Simple esters (Me, Et) |
| Steric Sensitivity | Low (Bypasses C7 hindrance) | Low | Medium (Activation is easy, attack is hard) | High (Often fails/slow) |
| Conditions | Mild (Base, RT-50°C) | Mild (0°C) | Neutral/Basic | Harsh (Acid, Reflux) |
| Scalability | High | Low (Safety cost) | High | High |
| Byproducts | Inorganic salts (Easy removal) | Volatiles (Cleanest) | Amide salts | Water (Requires removal) |
Decision Tree (Graphviz)
Caption: Decision matrix for selecting the optimal esterification protocol based on substrate type and scale.
References
-
Fischer Esterification of Indole-7-Carboxylic Acid (Baseline)
- Synthesis of Methyl 1H-indole-7-carboxylate. ChemicalBook. (Reflux in MeOH/H2SO4 for 20h).
-
Cesium Carbonate Promoted Alkylation (Method A)
- Cs2CO3-Promoted Esterification of Arylformic Acids with Alkyl Halides. This general protocol is widely adapted for hindered acids due to the "naked anion" effect.
-
TMS-Diazomethane Protocol (Method B)
-
Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. TCI Chemicals Application Note.
-
-
Ghosez's Reagent for Hindered Acids (Method C)
- A New Condensation Reaction... Using 2-Methyl-6-nitrobenzoic Anhydride.
-
General Review of Esterification
Sources
- 1. Methyl 1H-indole-7-carboxylate | 93247-78-0 [chemicalbook.com]
- 2. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones [beilstein-journals.org]
- 4. Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Note: High-Throughput Scaffold Synthesis via Multicomponent Reactions Utilizing 3-Formyl Indoles
Introduction & Mechanistic Rationale
3-Formylindole (1H-indole-3-carbaldehyde) is a privileged pharmacophore and a highly versatile building block in modern organic synthesis[1]. Its utility in multicomponent reactions (MCRs) stems from its unique dual electronic properties: the C3-formyl group acts as a potent electrophilic center primed for Knoevenagel condensations, while the indole nitrogen serves as a critical hydrogen-bond donor, directing stereoselectivity and stabilizing transition states[2].
By leveraging 3-formylindole in MCRs, researchers can bypass the need for step-by-step isolation, achieving exceptional atom economy and accessing complex structural frameworks—such as bis(indolyl)methanes, pyrimidines, and spiroindolines—in a single operational step[1].
Causality in Experimental Design: Catalyst and Solvent Selection
The success and yield of 3-formylindole MCRs rely heavily on the microenvironment of the reaction. As an application scientist, selecting the right catalytic and thermodynamic conditions is paramount:
-
Solid-Supported Catalysis (MK-10 Clay): Montmorillonite K-10 (MK-10) clay is frequently employed because it acts as both a protic and Brønsted acid (Hammett acidity function,
: −5.5 to 5.9) with a massive specific surface area (500–760 m²/g)[3]. Causality: This dual nature eliminates the need for corrosive liquid acids. The clay confines the reactants within its intercalated layers, drastically lowering the activation energy for the initial nucleophilic attack on the formyl group[3]. -
Microwave (MW) Irradiation: Conventional refluxing often leads to unwanted bis(indolyl)methane byproducts due to prolonged heating[4]. Causality: MW irradiation provides localized superheating and rapid energy transfer, accelerating the cyclization step and pushing the thermodynamic equilibrium toward the desired azaheterocycle before side reactions can occur[3].
-
Green Solvents (PEG-400): Polyethylene glycol (PEG) is utilized not just for its low toxicity, but for its phase-transfer capabilities. Causality: It stabilizes polar intermediates (like Knoevenagel adducts) and is completely insoluble in diethyl ether, making downstream biphasic extraction a self-validating, seamless process[5].
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Pyridine-3,5-dicarbonitriles
This protocol describes the synthesis of complex tris-indolyl pyridine scaffolds via a three-component reaction[3].
-
Reagent Assembly: In an open borosilicate glass vessel (to prevent dangerous pressure buildup), combine 2,5-disubstituted indole-3-carboxaldehyde (1.0 mmol), 3-cyanoacetyl indole (2.0 mmol), and ammonium acetate (5.0 mmol)[3].
-
Microenvironment Setup: Add 2.0 g of MK-10 clay, followed by 1 mL of glacial acetic acid and 2 mL of ethylene glycol. Note: Ethylene glycol acts as a microwave energy transfer agent and homogenizer, ensuring uniform heating across the clay's surface[3].
-
Thermodynamic Activation: Subject the mixture to microwave irradiation (approx. 300 W) for 8–10 minutes[3].
-
Validation & Workup: Pour the hot reaction mixture into crushed ice. Self-Validation: The immediate precipitation of a solid serves as visual confirmation of successful conversion. Filter the solid, wash thoroughly with water to remove unreacted ammonium acetate and ethylene glycol, and dry.
-
Purification: Recrystallize from a DMF/Ethanol mixture to afford the pure product.
Protocol B: Biginelli-Type Synthesis of Hydroxypyrimidines
This workflow constructs 6-membered N-heterocyclic rings using transition-metal-free conditions[6].
-
Reagent Assembly: In a 50 mL round-bottom flask, mix 3-formylindole (1.0 mmol), cyanoethylacetate (1.0 mmol), and guanidine hydrochloride (1.2 mmol)[6].
-
Microenvironment Setup: Add 3 mL of PEG-400 and a mild base (e.g.,
, 10 mol%). -
Activation: Stir the mixture at 70–80°C for 2 hours.
-
Validation & Workup: Monitor the reaction via TLC (Ethyl Acetate:Hexane). Upon complete consumption of the indole, cool the mixture and extract with diethyl ether (
mL). Self-Validation: Because PEG-400 is insoluble in ether, the target product cleanly partitions into the ether layer, leaving the catalyst and unreacted guanidine trapped in the PEG layer[5]. -
Purification: Wash the ether layer with brine, dry over anhydrous
, and evaporate under reduced pressure to isolate the scaffold.
Protocol C: Ugi 4-Component Reaction (U-4CR) for Spiroindolines
-
Reagent Assembly: Combine propargylamine (1.0 mmol), 3-formylindole (1.0 mmol), a carboxylic acid (1.0 mmol), and an isonitrile (1.0 mmol) in methanol (5 mL)[7].
-
Reaction: Stir at room temperature for 12 hours to form the Ugi adduct.
-
Domino Cyclization: Add a catalytic amount of cationic gold (Au+) to initiate a diastereoselective domino cyclization[7]. Note: The gold catalyst specifically activates the alkyne for an exo-dig hydroarylation, followed by intramolecular trapping of the iminium ion, yielding the rigid spiroindoline core[7].
Quantitative Data & Optimization
The following table summarizes the optimization parameters for the synthesis of complex heterocyclic scaffolds utilizing 3-formylindole, demonstrating the superiority of microwave and green solvent systems over conventional methods.
| Reaction Type | Catalyst / Conditions | Time | Yield (%) | Key Advantage & Causality |
| Pyridine-3,5-dicarbonitrile | MK-10 Clay, Conventional (150°C) | 4-6 hrs | 46–55% | Baseline method; prone to thermal degradation[3]. |
| Pyridine-3,5-dicarbonitrile | MK-10 Clay, MW Irradiation | 8-10 mins | 85–92% | Drastic time reduction via localized superheating[3]. |
| Hydroxypyrimidine | Mild Base, Reflux in EtOH | 6-8 hrs | 60–65% | Standard Biginelli conditions; moderate efficiency[6]. |
| Hydroxypyrimidine | PEG-400 / MW Irradiation | 15 mins | 88–94% | Seamless biphasic workup; recyclable solvent[6]. |
| Spiroindoline (U-4CR) | Au+ Catalyst, Room Temp | 12 hrs | 75–82% | High diastereoselectivity via exo-dig attack[7]. |
Mechanistic & Workflow Visualizations
Mechanistic pathway of the Biginelli-type multicomponent condensation with 3-formylindole.
Standardized experimental workflow for high-throughput 3-formylindole multicomponent reactions.
References
1.[1] Title: Indoles in Multicomponent Processes (MCPs) | Source: Chemical Reviews | URL: [Link] 2.[2] Title: Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review | Source: Polycyclic Aromatic Compounds | URL: [Link] 3.[3] Title: MK-10 clay catalyzed, one pot, three component and efficient synthesis of novel 4-(2′,5′-disubstituted-1′H-indol-3′-yl)-2,6-bis(2″,5″-disubstituted-1″H-indol-3″-yl)pyridine-3,5-dicarbonitrile under conventional and microwave irradiation | Source: Green Chemistry Letters and Reviews | URL: [Link] 4.[4] Title: One-pot sequential multi-component reaction: Synthesis of 3-substituted indoles | Source: Synthetic Communications | URL: [Link] 5.[5] Title: A green methodology for one-pot synthesis of polysubstituted-tetrahydropyrimidines using PEG | Source: Green Chemistry Letters and Reviews | URL: [Link] 6.[6] Title: Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review | Source: RSC Advances | URL: [Link] 7.[7] Title: Interplay between Organocatalysis and Multicomponent Reactions in Stereoselective Synthesis | Source: ResearchGate | URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance at the Indole 7-Position During Cross-Coupling
Welcome to the Advanced Application Support guide for indole functionalization. The indole 7-position presents a unique synthetic challenge due to its immediate spatial proximity to the N1-position. Functionalizing this site via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) frequently results in stalled catalytic cycles, catalyst poisoning, or complex mixtures.
This guide provides causality-driven troubleshooting, empirical data, and self-validating protocols to help you bypass these steric limitations.
Part 1: Diagnostic Overview & Troubleshooting Q&A
The root cause of failure at the C7-position is almost always steric shielding . When the indole nitrogen is protected by a bulky group (e.g., Boc, TIPS, Ts), the cone angle of the protecting group eclipses the C7-halogen bond. This physical barrier prevents the bulky
Q1: Why is my Suzuki-Miyaura coupling failing at the 7-position when the 5-position works perfectly under the same conditions?
A1: The failure is driven by the steric clash between the C7-halogen and your N1-protecting group. While the 5-position projects outward into unhindered space, the 7-position is tucked against the N1-substituent. A bulky group like N-Boc creates a steric wall that severely decelerates oxidative addition[1].
Solution: Switch to an unprotected (N-H) indole or a minimal steric profile group (N-Me). If N-Boc must be retained, you must compensate by using a highly active, sterically accommodating catalyst system (e.g.,
Q2: How do I select the right ligand for Buchwald-Hartwig Amination (BHA) of 7-bromoindole?
A2: In BHA, the amine must coordinate to the Pd(II) center after oxidative addition. Standard ligands (like
Q3: Can I bypass pre-halogenation and directly couple at the 7-position via C-H activation?
A3: Yes, but it requires overriding the indole's natural electronic preference. Indoles naturally undergo electrophilic attack at C3 or directed metalation at C2. To force C7 functionalization, you must install a strongly coordinating directing group (e.g., N-pivaloyl or N-carbamoyl). Causality: The transition metal (typically Rh(III) or Ir) coordinates to the oxygen of the directing group, forming a rigid, geometrically constrained metallacycle that forces the metal center directly into the C7-H bond, enabling exclusive C-H activation[4].
Part 2: Mechanistic Workflows & Logic
Workflow showing how N-protecting groups dictate steric hindrance and coupling success at C7.
Ligand selection logic for overcoming C7 steric hindrance in Buchwald-Hartwig amination.
Part 3: Empirical Data Summaries
Table 1: Impact of N-Protecting Groups on Suzuki-Miyaura Yields at C7
Data reflects coupling with standard unhindered arylboronic acids[2].
| N-Protecting Group | Steric Bulk (Cone Angle Proxy) | Oxidative Addition Efficiency | Typical Yield Range |
| Unprotected (N-H) | Minimal | Excellent | 75 - 95% |
| N-Methyl (N-Me) | Low | Good | 70 - 90% |
| N-Boc | High | Moderate to Low | 40 - 85% |
| N-TIPS | Very High | Poor | < 20% |
| Highly dependent on the steric bulk of the boronic acid partner. Ortho-substituted boronic acids will push this yield toward the lower bound. |
Table 2: Ligand Screening for Buchwald-Hartwig Amination of 7-Bromoindole
Evaluating ligand architecture against C7 steric constraints[3].
| Ligand | Ligand Class | Steric Profile | Coupling Efficiency at C7 |
| Monodentate Phosphine | Small | No Reaction | |
| dppf | Bidentate Phosphine | Medium | Trace / No Reaction |
| BINAP | Bidentate Biaryl | Large, Rigid | Low to Moderate |
| XPhos | Dialkylbiaryl Phosphine | Very Bulky, Flexible | High (70 - 95%) |
Part 4: Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of N-Boc-7-Bromoindole[1]
Use this protocol when N-protection is mandatory for downstream synthesis. The use of a biphasic solvent system and a robust catalyst compensates for the Boc group's steric hindrance.
Step-by-Step Methodology:
-
Preparation: In a reaction vessel, add N-Boc-7-bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst Addition: Add
(5 mol%). -
Solvent System: Add a degassed mixture of Toluene/EtOH/
(3:1:1 v/v/v) to achieve a 0.1 M concentration of the indole. -
Reaction: Evacuate and backfill the vessel with inert gas (Argon or
) three times. Heat the mixture with vigorous stirring to 80 °C for 8–12 hours. -
Workup & Purification: Cool to room temperature. Dilute with EtOAc, separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel chromatography.
Self-Validation Checkpoints:
-
In-Process: The biphasic mixture should remain a stable yellow/brown. If the solution turns completely clear with a heavy black precipitate, "Pd-black" has formed, indicating catalyst deactivation (likely due to oxygen ingress or extreme steric stalling).
-
Post-Process:
NMR validation must show the disappearance of the characteristic C7-proton doublet (if comparing to an unsubstituted indole baseline) and the integration of new aromatic protons from the boronic acid partner.
Protocol B: Buchwald-Hartwig Amination of Unprotected 7-Bromoindole using XPhos[3][5]
Use this protocol to directly couple amines to the 7-position. Leaving the indole unprotected removes the steric wall, while XPhos forces the catalytic cycle forward.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a dry vial with 7-bromoindole (1.0 equiv), the primary or secondary amine (1.2 equiv), and
(1.5 equiv) or (if base-sensitive functional groups are present). -
Catalyst/Ligand Assembly: Add
(2.5 mol%, yielding 5 mol% active Pd) and XPhos (10 mol%). -
Solvent: Add anhydrous, degassed tert-butanol (t-BuOH) or 1,4-Dioxane.
-
Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 16 hours.
-
Workup: Cool the reaction, filter through a pad of Celite using EtOAc to remove inorganic salts and Pd residue, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
Self-Validation Checkpoints:
-
In-Process: The initial dark purple color of
must shift to a deep reddish-brown upon heating, confirming the generation of the active species. Monitor via LC-MS; look for the peak of the desired product. -
Post-Process: The starting material's mass spectrum will show a distinct 1:1 isotopic pattern (M / M+2) due to the bromine atom. The purified product must completely lack this isotopic signature, confirming successful dehalogenative amination.
References
-
stress relief: exercising lewis acid catalysis for donor-acceptor cyclopropane ring SciSpace URL: [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions RSC Publishing URL: [Link]
-
Diindolylamine Preparation and Stability Investigations | ACS Omega ACS Publications URL: [Link]
Sources
Technical Support Center: HPLC Purification of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting methodologies and standard operating procedures for the High-Performance Liquid Chromatography (HPLC) purification of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid .
This specific molecule presents unique chromatographic challenges due to its bifunctional nature: it possesses a highly reactive C3-formyl (aldehyde) group and a C7-carboxylic acid that is prone to secondary interactions with silica matrices. As an Application Scientist, understanding the causality behind these chemical behaviors is critical to designing a robust, self-validating purification system.
Part 1: Core Methodologies
To ensure high recovery and purity, the following preparative Reverse-Phase HPLC (RP-HPLC) protocol has been optimized to suppress ionization and prevent on-column degradation.
Standard Preparative RP-HPLC Protocol
1. Sample Preparation:
-
Solvent Selection: Dissolve the crude mixture in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 50–100 mg/mL. Do not use methanol or ethanol.
-
Filtration: Filter the dissolved sample through a 0.45 µm PTFE syringe filter to remove particulates that could foul the column frit.
2. Column Selection:
-
Use a C18 bonded silica preparative column (e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size) capable of withstanding acidic mobile phases (pH 2.0–3.0).
3. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B (Organic): 0.1% v/v TFA in Acetonitrile (MeCN).
-
Self-Validation Check: Verify the pH of Mobile Phase A is approximately 2.1 before use to ensure it is at least 1.5 units below the pKa of the C7-carboxylic acid.
4. Gradient Elution & Fraction Collection:
-
Execute the gradient outlined in Table 2 at a flow rate of 20 mL/min.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm.
-
Post-Run: Immediately freeze and lyophilize the collected fractions. Prolonged exposure to aqueous acid can lead to degradation of the indole core.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my main peak exhibiting severe tailing and broadness? A: Peak tailing in indole carboxylic acids is primarily caused by mixed protonation states of the C7-carboxylic acid (pKa ~4.0) and secondary interactions between the molecule and residual silanol groups (Si-OH) on the stationary phase. Solution: Ensure your mobile phase is properly buffered below the pKa of the carboxylic acid. Adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (FA) drives the molecule into a single, fully protonated (uncharged) state, significantly sharpening the peak[1]. TFA is generally superior to FA for peak shape because it acts as a stronger ion-pairing agent and masks residual silanols more effectively, though FA is preferred if downstream LC-MS analysis is required to avoid ion suppression[2]. For indole carboxylic acids specifically, switching from TFA to formic acid is standard practice for MS compatibility[3].
Q2: I am seeing a split peak or a secondary "ghost peak" that has a mass of +32 Da or +46 Da relative to my target. What is happening? A: This is a classic chemical artifact caused by the C3-formyl group. Aldehydes are highly electrophilic. If you are using Methanol (MeOH) as your organic modifier or injection solvent, the formyl group will react with MeOH under acidic HPLC conditions to form a hemiacetal (+32 Da) or a full acetal (+46 Da). Solution: Completely eliminate primary alcohols from your workflow. Switch your organic modifier to Acetonitrile (MeCN) and use DMSO or DMF for sample dissolution.
Q3: My baseline is drifting upwards significantly during the gradient run, making fraction collection difficult. How do I fix this? A: Baseline drift during gradient RP-HPLC is often caused by the UV absorbance of the mobile phase additive. TFA has a relatively high UV cut-off (~210 nm)[4]. As the concentration of Mobile Phase B increases during the gradient, the baseline will shift if the optical density of TFA in water versus organic solvent differs. Solution: Monitor at a higher wavelength where the conjugated indole ring strongly absorbs but TFA does not (e.g., 254 nm or 280 nm). Alternatively, ensure the TFA concentration in Mobile Phase B is slightly lower (e.g., 0.085% TFA in MeCN vs 0.1% TFA in Water) to balance the absorbance.
Q4: The compound precipitates at the top of the column, causing high backpressure. A: 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid has low solubility in highly aqueous environments. When a high-concentration DMSO injection hits a starting gradient of 5% organic, it crashes out of solution. Solution: Decrease the injection volume, or start the gradient at a higher organic percentage (e.g., 20% MeCN) to maintain solubility upon injection.
Part 3: Data Presentation
Table 1: Comparison of Acidic Modifiers for Indole-7-Carboxylic Acid
| Modifier | Typical Conc. | Approx. pH | Peak Shape | MS Compatibility | Volatility |
| Trifluoroacetic Acid (TFA) | 0.1% v/v | 2.1 | Excellent (Sharp) | Poor (Ion Suppression) | High |
| Formic Acid (FA) | 0.1% v/v | 2.7 | Good | Excellent | High |
| None (Neutral Water) | N/A | ~7.0 | Poor (Severe Tailing) | N/A | N/A |
Table 2: Optimized Preparative HPLC Gradient
Conditions: C18 Column (21.2 x 250 mm), Flow Rate: 20 mL/min, Temp: Ambient
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in MeCN) | Step Description |
| 0.0 | 80 | 20 | Equilibration & Injection |
| 2.0 | 80 | 20 | Isocratic Hold (Desalting) |
| 20.0 | 20 | 80 | Linear Target Gradient |
| 22.0 | 5 | 95 | Column Wash |
| 25.0 | 5 | 95 | Column Wash Hold |
| 26.0 | 80 | 20 | Re-equilibration |
Part 4: Visualizations
Troubleshooting workflow for common HPLC issues with 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid.
Acid-catalyzed acetalization of the C3-formyl group when using methanol as a mobile phase.
References
-
Biotage. "How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography". Biotage.com. URL: [Link]
-
"High-Sensitivity TFA-free LC-MS for Profiling Histones". National Institutes of Health (PMC). URL: [Link]
-
"The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?". LCGC International. URL: [Link]
-
"Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column". SIELC Technologies. URL: [Link]
Sources
Solving solubility issues of indole carboxylic acids in aqueous buffers
Technical Support Center: Solubility & Formulation Guide for Indole Carboxylic Acids
Executive Summary: The Indole Paradox
Subject: Overcoming the hydrophobic-hydrophilic conflict in Indole-3-Carboxylic Acid (I3CA) and Indole-3-Acetic Acid (IAA).[1][2][3]
The Core Problem: Indole carboxylic acids present a classic "Janus-faced" chemical profile. The indole ring is highly hydrophobic (lipophilic), driving aggregation and precipitation in water.[2][3] Conversely, the carboxylic acid tail is hydrophilic but only when ionized.[2][3] At neutral or acidic pH (below pKa ~3.9–4.8), the molecule remains protonated and practically insoluble in aqueous media.[2][3]
Quick Reference Data:
| Parameter | Value | Note |
|---|---|---|
| pKa (I3CA) | ~3.90 (Predicted) | Stronger acid than IAA due to conjugation.[1][2][3] |
| pKa (IAA) | 4.76 | Requires pH > 5.8 for >90% ionization.[1][2][3] |
| Solubility (PBS pH 7.2) | ~0.11 mg/mL | Very low without assistance.[2][4] |
| Solubility (Ethanol/DMSO) | 30–50 mg/mL | High, but risks "crash out" upon dilution.[2] |
Module 1: The pH Switch (Ionization Strategy)
Use Case: Preparing aqueous stock solutions without organic co-solvents (e.g., for cell culture or animal studies where DMSO is toxic).[2][3]
Q: Why does my indole acid precipitate even in PBS (pH 7.4)? A: While pH 7.4 is above the pKa, the kinetics of dissolution are slow for the solid powder.[3] The crystal lattice energy of the hydrophobic indole rings stacking together resists the entry of water. You must "force" the ionization to break the lattice.
Protocol: The "Alkaline Shock" Method
-
Weigh your target amount of Indole-3-carboxylic acid (e.g., 10 mg).[1][2][3]
-
Add a minimal volume of 1N NaOH (e.g., 100–200 µL).
-
Vortex until fully dissolved (solution should be clear).[3]
-
Dilute slowly with your target buffer (e.g., PBS) to the final volume.[2][3]
-
Check pH: The buffer capacity of PBS may be overwhelmed by the NaOH.[3] Measure and adjust back to pH 7.4 using dilute HCl if necessary.[3]
Critical Note: Do not use this method if your downstream application is sensitive to high salt (Na+) concentrations.[2][3]
Module 2: Co-solvent Engineering (The "Crash Out" Prevention)
Use Case: High-concentration stocks for drug screening or chemical biology.[1][2][3]
Q: I dissolved it in DMSO, but it turned into a cloudy suspension when I added it to my media. What happened? A: You experienced the "Crash Out" effect.
-
The Science: In 100% DMSO, the indole ring is well-solvated.[1][2][3] When you dilute into water, the dielectric constant spikes, and the solvent's ability to shield the hydrophobic ring vanishes.[2][3] If the final concentration exceeds the thermodynamic solubility limit (~0.11 mg/mL in PBS), the molecules aggregate instantly.[3]
Visualizing the "Crash Out" Mechanism
Caption: The thermodynamic cliff faced when diluting hydrophobic stocks into aqueous media.
Troubleshooting Protocol: The "Step-Down" Dilution To minimize precipitation shock:
-
Prepare 1000x stock in DMSO.[3]
-
Do not pipet directly into the bulk media.[3]
-
Intermediate Step: Dilute the stock 1:10 into pure ethanol or PEG-400 first.
-
Add this intermediate slowly to the vortexing aqueous buffer.[3]
-
Why it works: PEG/Ethanol acts as a bridge, reducing the surface tension gradient between the hydrophobic drug and the water.[2][3]
Module 3: Advanced Formulation (Cyclodextrins)
Use Case: In vivo delivery or keeping high concentrations (e.g., 1–5 mg/mL) soluble in aqueous buffers.[1][2][3]
Q: How do I get 5 mg/mL in water without toxic DMSO? A: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3]
-
Mechanism: The hydrophobic indole ring inserts into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior keeps the complex soluble in water.[3]
Protocol: Molecular Encapsulation
-
Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2][3]
-
Add Indole-3-carboxylic acid powder directly to this solution.[1][2][3]
-
Sonicate at 40°C for 20–30 minutes.
-
If not fully dissolved, adjust pH to 8.0 (using NaOH) to assist, then back to 7.4.[1][2][3]
-
Filter sterilize (0.22 µm).
-
Result: This can typically achieve concentrations >2.5 mg/mL, a 20-fold increase over PBS alone.[1][2][3]
Module 4: Stability & Storage
Q: My solution turned pink/brown overnight. Is it still good? A: No. The color change indicates oxidation of the indole ring (forming quinone-like byproducts).[1][2][3]
Decision Matrix: Which Method to Choose?
Caption: Select the optimal solubilization strategy based on concentration and biological sensitivity.
References
-
ChemicalBook. (2025).[2][3] Indole-3-carboxylic acid Chemical Properties and pKa Data. Retrieved from [1][2]
-
MedChemExpress. (2024).[2][3] Indole-3-carboxylic acid: Solubility Protocols and Biological Activity. Retrieved from [1][2]
-
Cayman Chemical. (2024).[2][3] Indole-3-carboxylic Acid Product Insert & Solubility Data. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2025).[2][3] PubChem Compound Summary: Indole-3-carboxylic acid.[1][2][3] Retrieved from [1][2]
Sources
Preventing oxidation of indole-3-aldehyde during workup
Welcome to the technical support guide for handling Indole-3-Aldehyde (I3A). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but sensitive molecule. The following sections provide in-depth answers to common challenges, explain the underlying chemical principles of its degradation, and offer robust protocols to ensure the integrity of your material during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: My freshly isolated Indole-3-Aldehyde, which was a light-yellow solid, has started to turn brown upon standing in the lab. What is happening?
A: This is a classic sign of degradation. Indole-3-aldehyde is highly susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[1][2] The aldehyde functional group is easily oxidized to the corresponding indole-3-carboxylic acid, which is a common impurity.[2][3] This process can be accelerated by residual impurities, light, and ambient temperature.
Q2: I'm getting a new, more polar spot on my TLC plate after leaving my reaction workup overnight. Is this related to oxidation?
A: Yes, almost certainly. The product of oxidation, indole-3-carboxylic acid, is significantly more polar than the starting aldehyde due to the presence of the carboxylic acid group. This increased polarity results in a lower Rf value (it will stick more strongly to the silica gel plate) and appear as a new spot closer to the baseline. This is a primary diagnostic tool for identifying the onset of degradation.
Q3: What are the absolute best-practice storage conditions for solid Indole-3-Aldehyde?
A: To ensure long-term stability (≥2 years), solid Indole-3-Aldehyde should be stored under a dry, inert atmosphere (argon or nitrogen) at -20°C, and protected from all sources of light by using an amber vial.[1][4] For stock solutions in solvents like DMSO, storage at -80°C under nitrogen is recommended for up to 6 months.[5] Aqueous solutions are not recommended for storage beyond a single day.[4]
Q4: Can I use standard silica gel column chromatography to purify Indole-3-Aldehyde?
A: Yes, but with caution. Standard silica gel is slightly acidic, which can sometimes cause issues with sensitive compounds.[2] More importantly, the prolonged exposure to air and light during the lengthy process of column chromatography provides an ideal environment for oxidation. If you must use this technique, it is crucial to work quickly, use a well-optimized solvent system (e.g., hexane/ethyl acetate) to ensure rapid elution, and avoid overloading the column.[2]
Understanding the Degradation Pathway
The primary stability issue with Indole-3-Aldehyde is its propensity for autoxidation. The aldehyde moiety (-CHO) is readily converted to a carboxylic acid moiety (-COOH), particularly in the presence of oxygen. This process can be initiated or accelerated by light, heat, and the presence of metal or base catalysts.
Diagram: Oxidation of Indole-3-Aldehyde
Caption: The primary degradation pathway via oxidation.
Troubleshooting Guide: Preventing Oxidation During Workup
This section addresses specific experimental observations and provides corrective actions rooted in chemical principles.
| Observation / Problem | Primary Cause | Recommended Solution & Scientific Rationale |
| Significant product loss during aqueous extraction. | Oxidation at the solvent interface. | Degas all aqueous solutions (e.g., water, brine) by bubbling nitrogen or argon through them for 15-30 minutes before use. This minimizes dissolved oxygen, which is a key reactant in the oxidation process. Perform the extraction in a separatory funnel that has been purged with inert gas. |
| Yield decreases after rotary evaporation. | Prolonged exposure to air and heat. | Use a nitrogen bleed on your rotary evaporator. This ensures that as the solvent is removed, the flask is backfilled with an inert gas rather than air. Additionally, use the lowest possible water bath temperature that allows for efficient solvent removal to minimize thermal degradation. |
| Product streaks on TLC plate after purification. | On-column degradation or overloading. | Reduce the silica-to-product ratio (a 50:1 ratio by weight is a good starting point) and ensure your product has an Rf of ~0.3 in the chosen eluent for optimal separation.[2] If streaking persists, consider switching to a less harsh purification method like recrystallization. |
| Final product is an off-white or beige solid instead of light yellow. | Minor oxidation has occurred. | Recrystallize the material. A common and effective method is to dissolve the crude product in a minimum amount of hot 95% ethanol (~8.5 mL per gram) and allow it to cool slowly to form pure crystals.[2] This process effectively excludes the more soluble oxidized impurity from the crystal lattice. |
Validated Experimental Protocols
Adherence to the following protocols will significantly enhance the stability and purity of your Indole-3-Aldehyde.
Protocol 1: Inert Atmosphere Aqueous Workup
This protocol details the steps for extracting Indole-3-Aldehyde from a reaction mixture while minimizing exposure to atmospheric oxygen.
Sources
Troubleshooting low reactivity in indole-7-carboxylic acid amide formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amide bond formation involving indole-7-carboxylic acid. This resource is designed to provide in-depth troubleshooting guidance and practical, field-tested insights to overcome challenges related to low reactivity with this specific substrate. As Senior Application Scientists, we understand that successful synthesis is not just about following steps but understanding the underlying chemistry to make informed decisions.
Introduction: The Challenge of Indole-7-Carboxylic Acid
Indole-7-carboxylic acid presents a unique set of challenges in amide coupling reactions. Its low reactivity often stems from a combination of electronic and steric factors. The indole nucleus is electron-rich, which can influence the reactivity of the carboxyl group at the C7 position. [1][2]Additionally, the proximity of the carboxylic acid to the fused ring system can introduce steric hindrance, making it difficult for coupling reagents and amines to access the reaction center. [3][4] This guide will walk you through common issues, their root causes, and robust solutions to achieve high-yield amide formation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with indole-7-carboxylic acid.
Q1: Why is my amide coupling reaction with indole-7-carboxylic acid so sluggish or failing completely?
A: This is the most common issue. The primary reasons are twofold:
-
Electronic Effects: The electron-donating nature of the indole ring can decrease the electrophilicity of the carboxylic acid's carbonyl carbon, making it less reactive towards nucleophilic attack by the amine.
-
Steric Hindrance: The carboxylic acid at the C7 position is sterically encumbered by the indole ring itself, which can hinder the approach of both the activating agent and the incoming amine. [3] Q2: I'm not seeing any starting material consumption. Is my coupling reagent not working?
A: While the coupling reagent is a critical component, a complete lack of reactivity often points to a fundamental issue with the activation of the carboxylic acid. This could be due to an inappropriate choice of coupling reagent for this sterically hindered and electron-rich system, the use of a base that is not strong enough to deprotonate the carboxylic acid effectively, or the presence of moisture which can quench the activated species.
Q3: My reaction is messy, with many side products. What could be happening?
A: The indole ring itself is a potential source of side reactions. Under certain conditions, particularly with highly reactive electrophiles, you might see reactions on the indole nitrogen or at other electron-rich positions on the ring (like C3). [1][5]Additionally, if the activated intermediate (e.g., the O-acylisourea from a carbodiimide) is too long-lived and the amine coupling is slow, it can rearrange into unreactive byproducts like N-acylurea. [6][7] Q4: Should I be concerned about the acidity of the indole N-H proton?
A: Yes. The indole N-H is weakly acidic (pKa in DMSO is ~21). While most tertiary amine bases used in coupling reactions (like DIPEA or triethylamine) are not strong enough to deprotonate it, very strong bases or certain reaction conditions could lead to its deprotonation. This can complicate the reaction, potentially leading to N-acylation of the indole ring if not properly managed.
In-Depth Troubleshooting Guide
When initial attempts fail, a systematic approach to troubleshooting is essential. This guide is structured to help you identify the root cause of low reactivity and implement effective solutions.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low reactivity in indole-7-carboxylic acid amide formation.
The Crucial Choice: Coupling Reagent
For challenging substrates like indole-7-carboxylic acid, standard carbodiimide reagents like EDC or DCC alone are often insufficient. [8]The intermediate O-acylisourea is prone to hydrolysis and rearrangement, especially when the subsequent amine attack is slow due to steric hindrance. [6] Recommendation: Switch to a more potent class of coupling reagents: Uronium/Aminium salts .
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for difficult couplings. [9][10]Its mechanism involves the formation of a highly reactive OAt-active ester. The nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through a neighboring group effect, accelerating the reaction. [9]* HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate) are also very effective, forming HOBt-active esters. [10]* COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that is highly reactive and has good solubility. [10] Mechanism: Activation with HATU
Caption: Simplified mechanism of indole-7-carboxylic acid activation by HATU and subsequent amidation.
Data: Comparison of Coupling Reagent Classes
| Reagent Class | Examples | Additive Required? | Typical Base | Key Advantages | Potential Issues for Indole-7-COOH |
| Carbodiimides | EDC, DCC | HOBt or NHS recommended | Mild or no base | Water-soluble byproducts (EDC) [11] | Often too slow; risk of N-acylurea formation [6] |
| Phosphonium Salts | PyBOP, BOP | No | DIPEA, Et₃N | High reactivity | Can be less effective for very hindered substrates |
| Uronium/Aminium Salts | HATU , HBTU, COMU | No | DIPEA, 2,6-Lutidine | Highest reactivity , fast, low racemization [10][12] | Recommended starting point ; cost can be a factor |
The Role of the Base
The base has two primary functions: to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the reaction, and to scavenge the acid released during the coupling. [13]
-
Problem: An insufficiently basic or sterically hindered base can lead to incomplete deprotonation of the carboxylic acid, stalling the reaction.
-
Solution: Use a non-nucleophilic, sufficiently strong base.
-
DIPEA (N,N-Diisopropylethylamine, Hünig's base) is the most common choice. Use at least 2 equivalents: one for the carboxylic acid and one to neutralize the released acidic byproduct (e.g., from the hexafluorophosphate salt of HATU).
-
2,6-Lutidine: This sterically hindered pyridine derivative is an excellent choice as it is less likely to cause side reactions. It can be particularly useful if your amine is sensitive.
-
Pro-Tip: For very sluggish reactions, consider pre-activation. Stir the indole-7-carboxylic acid, coupling reagent (e.g., HATU), and base in your solvent for 15-30 minutes before adding the amine. [11]This allows for the formation of the active ester intermediate without the amine competing for the reagent.
Optimizing Reaction Conditions
-
Solvent: A polar, aprotic solvent is essential.
-
DMF (N,N-Dimethylformamide) is the standard and usually the best choice due to its excellent solvating properties for all components.
-
Acetonitrile (ACN) can also be effective and is sometimes easier to remove. [8] * DCM (Dichloromethane) can be used, but solubility of the starting materials and intermediates might be lower.
-
-
Temperature: Most amide couplings are run at room temperature.
-
If the reaction is still slow with a potent coupling system, gentle heating to 40-50 °C can sometimes overcome the activation energy barrier, especially when dealing with steric hindrance. However, be aware that higher temperatures can also increase the rate of side reactions and racemization if chiral amines are used.
-
-
Reaction Time: Difficult couplings require patience. Monitor the reaction by TLC or LC-MS. Don't assume the reaction is complete after the typical 1-4 hours. Some challenging couplings may require stirring for 12-24 hours.
Experimental Protocols
Protocol 1: High-Potency Amide Coupling using HATU
This protocol is the recommended starting point for the amide coupling of indole-7-carboxylic acid.
Materials:
-
Indole-7-carboxylic acid (1.0 eq.)
-
Amine (1.1 - 1.2 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-7-carboxylic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15 minutes for pre-activation.
-
Add the amine (1.1 - 1.2 eq.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
If the reaction is sluggish after 8 hours, consider gentle heating to 40 °C.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [11]
Protocol 2: Alternative Activation using EDC/HOBt
If uronium salts are not available, this is a more classical, though potentially less effective, approach.
Materials:
-
Indole-7-carboxylic acid (1.0 eq.)
-
Amine (1.1 - 1.2 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
DIPEA or Triethylamine (2.5 eq.)
-
Anhydrous DMF or DCM
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add indole-7-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.).
-
Dissolve in anhydrous DMF or DCM.
-
Add EDC·HCl (1.2 eq.) to the solution.
-
Add the base (e.g., DIPEA, 2.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amine (1.1 - 1.2 eq.).
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow the work-up procedure described in Protocol 1. [14]
References
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Lupi, A., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & L'Industria, 102. [Link]
-
Giraud, A. et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1630. [Link]
-
Ishihara, K. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 50(22), 12436-12450. [Link]
-
Wikipedia contributors. (2023, November 26). HATU. In Wikipedia, The Free Encyclopedia. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Roudesly, F., et al. (2017). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Chemistry – A European Journal, 23(62), 15622-15626. [Link]
-
Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(15), 1479-1482. [Link]
-
Reddit. (2021, February 7). Carboxylic acid activation by HATU and subsequent N-acylation. r/OrganicChemistry. [Link]
-
Thakkar, K. C., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 4(2), 3094-3103. [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11488-11495. [Link]
-
Justino, J., et al. (2025). Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. Discover Chemistry, 2, 175. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
RSIS International. (2025, August 29). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. [Link]
-
University of Babylon. (n.d.). Preparation and Properties of INDOLE. [Link]
-
Gandon, V., et al. (2018). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 54(83), 11692-11706. [Link]
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- 4. researchgate.net [researchgate.net]
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- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Removing impurities from commercial 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
Technical Support Center: Purification of 1-Ethyl-3-formyl-1H-indole-7-carboxylic Acid
Product Code: IND-7-CHO-ET CAS: (Analogous structure reference) Chemical Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol [1][2][3][4]
Technical Overview & Impurity Profile
User Query: I purchased commercial grade 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid, but the purity is only 95%. The material is dark brown instead of the expected pale yellow.[2][3] What are these impurities, and how do I remove them?
Scientist’s Analysis: Commercial synthesis of this compound typically involves the Vilsmeier-Haack formylation of 1-ethyl-1H-indole-7-carboxylic acid.[1][2][3][4] Based on this synthetic route, the "brown" color and 5% impurity profile are likely caused by three specific contaminants:
-
Unreacted Starting Material (SM): 1-Ethyl-1H-indole-7-carboxylic acid.[1][2][3] (Lacks the aldehyde group).[4]
-
Vilsmeier Salts/Inorganic Residues: Phosphorous-containing salts trapped in the crystal lattice during the quench step.[1][2][3]
-
Oxidation Byproducts: 1-Ethyl-1H-indole-3,7-dicarboxylic acid (formed if the aldehyde oxidizes during storage).[1][2][3][4]
-
Oligomers: Indole-aldehyde condensation products (responsible for the dark color).[1][2][3]
Diagnostic Guide: Know Your Enemy
Before purifying, confirm the impurity type using this rapid diagnostic table.
| Observation | Likely Impurity | Recommended Action |
| H-NMR: Extra aromatic protons, missing CHO peak at ~10 ppm.[1][2][3][4] | Unreacted Starting Material | Recrystallization (Protocol B)[4][5] |
| H-NMR: Broad hump in baseline; Appearance: Sticky/Tar-like.[1][2][3] | Oligomers/Polymers | Silica Filtration (Protocol C) |
| Solubility: Insoluble white residue in organic solvents (DCM/EtOAc).[4] | Inorganic Salts | Aqueous Wash (Protocol A) |
| HPLC: Peak with shorter retention time (more polar).[1][4] | Dicarboxylic Acid (Oxidation) | Column Chromatography |
Troubleshooting Protocols
Protocol A: Acid-Base "Switch" Extraction (The General Cleanup)
Best for: Removing non-acidic impurities and inorganic salts.[1][2][3][4]
Mechanism: This compound is an acid (due to the C7-COOH).[1][2][3] We can dissolve it in mild base (forming the carboxylate salt), wash away non-acidic organics, and then re-precipitate it.[4][5]
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of crude solid in 20 mL of 0.5 M NaHCO₃ (aq) .
-
Filtration: If the solution is cloudy, filter through Celite to remove insoluble oligomers.[4]
-
Organic Wash: Extract the aqueous layer twice with 10 mL of Dichloromethane (DCM) .[1]
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add 1 M HCl dropwise with vigorous stirring until pH reaches ~2-3.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C.[4]
Protocol B: Recrystallization (The Polishing Step)
Best for: Separating the Starting Material (SM) from the Product.[4][5]
Mechanism: The formyl group (-CHO) at C3 significantly alters the polarity and crystal packing compared to the starting material.[1][2][3][4] We exploit this difference using a solvent gradient.[1][2][3]
Solvent System: Ethanol / Water (Best for polarity difference) or Ethyl Acetate / Hexane.[4]
Step-by-Step:
-
Place crude solid in a flask equipped with a reflux condenser.
-
Add Ethanol (approx. 10 mL per gram) and heat to reflux (80°C).
-
If solid does not dissolve, add more ethanol dropwise until clear.[4]
-
The Critical Step: Remove from heat.[1][2][3] While still hot, add hot Water dropwise until a faint turbidity (cloudiness) persists.[4][5]
-
Add 1-2 drops of ethanol to clear the solution again.[1][2][3]
-
Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.
-
Filtration: Collect crystals. The starting material (more soluble in the mother liquor) will remain in the filtrate.[3][4]
Protocol C: Bisulfite Adduct Purification (High Specificity)
Best for: Isolating the aldehyde when other methods fail.[4][5]
Mechanism: Aldehydes form water-soluble adducts with sodium bisulfite.[1][2][3] Impurities that are also acids (like the starting material) will not form this specific adduct, allowing for separation.[4][5]
-
Dissolve crude in a minimal amount of Ethyl Acetate.[1][2][3][6]
-
Shake vigorously with saturated Sodium Bisulfite (NaHSO₃) solution.
-
Phase Separation: The product (as bisulfite adduct) moves to the Aqueous Layer .[1][3]
-
Note: The Starting Material (COOH only) will distribute between layers but prefers the organic or can be washed out.[3][4] Correction: Since the SM is also an acid, this method is less effective if the pH is not strictly controlled.[4][5] Stick to Protocol A & B for this specific compound unless purity is critical (>99%).
-
Decision Logic: The Purification Workflow
The following diagram illustrates the logical flow for purifying this compound based on your specific situation.
Caption: Decision tree for selecting the appropriate purification protocol based on impurity identification.
Frequently Asked Questions (FAQs)
Q: My product turned pink/red during the Acid-Base extraction. What happened? A: Indoles are electron-rich and sensitive to acid.[1][2][3] If you acidified too quickly or used a strong acid (like conc.[2] H₂SO₄) in Protocol A, you may have triggered acid-catalyzed polymerization or dimerization.[2][4]
-
Fix: Always use dilute HCl (1M) and acidify slowly at 0°C.
Q: Can I use column chromatography? A: Yes, but the carboxylic acid group causes "streaking" (tailing) on silica gel.[4][5]
-
Fix: Add 1% Acetic Acid to your eluent (e.g., DCM:Methanol:Acetic Acid = 95:4:1) to suppress ionization and sharpen the peaks.[3]
Q: The aldehyde peak in NMR is small. Did I lose the formyl group? A: If the CHO peak (~10 ppm) is diminished, you may have oxidized the aldehyde to a carboxylic acid (creating a dicarboxylic acid).[4][5] This happens if the material is stored in air or light.[2][3]
References
-
Vilsmeier-Haack Formyl
-
Purific
-
General Recrystallization Str
-
Synthesis and Characteriz
Sources
- 1. 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Ethyl-3-formyl-1H-indole-5-carboxylic acid [smolecule.com]
- 3. US2248155A - Process for the production of indole acids - Google Patents [patents.google.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Regioselectivity in Reactions of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling reaction outcomes for this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring your success in the lab.
Introduction: The Challenge of Regioselectivity in a Multifunctional Indole
1-Ethyl-3-formyl-1H-indole-7-carboxylic acid presents a unique challenge in synthetic chemistry. The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack, primarily at the C3 position. However, with the C3 position occupied by a formyl group, the regiochemical landscape shifts dramatically. The presence of three key functional groups—the N-ethyl group, the C3-formyl group, and the C7-carboxylic acid—creates a nuanced reactivity profile where multiple sites are potential targets for reaction.
The interplay between the electron-withdrawing nature of the formyl and carboxylic acid groups and the electron-donating effect of the indole nitrogen, modulated by the N-ethyl group, dictates the electron density distribution across the ring system. This guide will help you dissect these influences and strategically control your reaction's regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Electrophilic Aromatic Substitution
Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid. Where should I expect the substitution to occur, and how can I control it?
Answer:
With the highly nucleophilic C3 position blocked by the formyl group, electrophilic attack is redirected to other positions on the indole scaffold.[1] The primary sites for electrophilic substitution are the C2 position of the pyrrole ring and the C4, C5, and C6 positions of the benzene ring.
Underlying Principles:
-
The C3-Formyl Group as a Deactivating Director: The formyl group is a meta-director and deactivates the indole ring towards electrophilic attack. However, in the context of the highly reactive indole system, its influence is more complex. It sterically hinders attack at C2 and C4 and electronically deactivates the entire ring.
-
The C7-Carboxylic Acid: This group further deactivates the benzene portion of the indole ring, particularly the adjacent C6 position.
-
The N-Ethyl Group: The ethyl group is a weak activating group and directs to the ortho (C2) and para (not applicable) positions relative to the nitrogen.
Troubleshooting Unexpected Regioisomers:
| Problem | Plausible Cause | Recommended Solution |
| Reaction at C2 is observed. | This is often the kinetically favored product. Electrophilic attack at C3 can form a 3H-indolium ion intermediate, followed by migration of the electrophile to the C2 position to restore aromaticity.[1][2] | To favor C2 substitution, use milder reaction conditions (lower temperature, less aggressive electrophile). |
| Substitution occurs on the benzene ring (C4, C5, or C6). | Harsher reaction conditions (strong acids, high temperatures) can overcome the activation barrier for substitution on the less reactive benzene ring. Protonation of the pyrrole nitrogen can also deactivate the heterocyclic ring, favoring attack on the carbocyclic portion.[1] | To target the benzene ring, consider using stronger acids and higher temperatures. Protecting the N-H (if applicable on a related substrate) can also shift reactivity. For your N-ethylated compound, this is less of a concern. |
| No reaction or low yield. | The combined deactivating effects of the formyl and carboxylic acid groups may render the indole insufficiently nucleophilic for the chosen electrophile. | Employ a more potent electrophile or consider using a Lewis acid catalyst to enhance the electrophilicity of your reagent. |
Experimental Workflow: Catalyst-Controlled C-H Functionalization
A powerful strategy to overcome inherent substrate-controlled regioselectivity is through catalyst control.[3] Transition metal-catalyzed C-H functionalization offers a predictable and tunable approach.
Caption: Catalyst systems can direct functionalization to different positions.
Protocol for C4-Arylation (Palladium-Catalyzed):
Recent studies have shown that the formyl group at C3 can act as a directing group for C4-arylation in the presence of a suitable palladium catalyst system.[4][5]
-
Reaction Setup: To a flame-dried Schlenk tube, add 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid (1.0 equiv.), the desired aryl iodide (1.5 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand such as an amino acid derivative (e.g., glycine) as a transient directing group (10 mol%).[4]
-
Solvent and Base: Add a suitable solvent (e.g., DMF) and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction Conditions: Degas the mixture and heat to 100-130 °C for 12-24 hours.[4]
-
Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. Purify the crude product via column chromatography.
FAQ 2: Nucleophilic Addition to the Formyl Group
Question: I am performing a nucleophilic addition (e.g., Grignard, organolithium) to the formyl group. Are there any common side reactions I should be aware of?
Answer:
While the primary reaction is the 1,2-addition to the carbonyl of the formyl group, several side reactions can occur, impacting your yield and product purity.
Potential Side Reactions and Solutions:
| Problem | Plausible Cause | Recommended Solution |
| Deprotonation at C2. | The C2 proton is acidic and can be abstracted by strong organometallic bases, leading to a mixture of products. | Use less basic organometallic reagents (e.g., organozinc) or perform the reaction at very low temperatures (-78 °C) to favor nucleophilic addition over deprotonation. |
| Reaction with the carboxylic acid. | The acidic proton of the carboxylic acid will be readily deprotonated by the nucleophile, consuming at least one equivalent of the reagent. | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the nucleophilic addition. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. |
| Formation of indoline scaffolds. | Strong nucleophiles like Grignard reagents can, under certain quenching conditions, lead to the formation of substituted indolines.[6] | Carefully control the quenching procedure. A rapid quench with a protic source at low temperature generally favors the formation of the alcohol from the addition to the formyl group. |
Visualization of Nucleophilic Addition Pathways
Caption: Decision tree for controlling nucleophilic addition reactions.
FAQ 3: Reactions Involving the Carboxylic Acid Group
Question: How can I selectively perform reactions at the C7-carboxylic acid without affecting the formyl group or the indole ring?
Answer:
Selective transformation of the carboxylic acid in the presence of a reactive aldehyde requires careful choice of reagents and conditions.
Strategies for Selective Carboxylic Acid Modification:
-
Esterification: Fischer esterification (acid catalyst, alcohol solvent) is a common method. To avoid potential side reactions with the acid-sensitive indole ring, milder conditions are preferable.
-
Protocol: Treat the indole with an alcohol (e.g., methanol, ethanol) and a catalytic amount of a milder acid (e.g., p-toluenesulfonic acid) or use coupling agents like DCC/DMAP with the alcohol.
-
-
Amide Coupling: Standard peptide coupling reagents are highly effective and selective.
-
Protocol: Activate the carboxylic acid with a reagent like HBTU or EDC in the presence of a base (e.g., DIPEA) and then add the desired amine. These reactions are typically run at room temperature and are highly selective for the carboxylic acid.
-
-
Reduction to an Alcohol: Reducing a carboxylic acid in the presence of an aldehyde is challenging.
-
Recommended Approach: Protect the aldehyde first as an acetal. Then, reduce the carboxylic acid using a reagent like borane (BH₃) or LiAlH₄. Finally, deprotect the acetal under mild acidic conditions.
-
FAQ 4: Can the formyl and carboxylic acid groups direct reactions to other positions?
Answer: Yes, under specific catalytic conditions, these groups can act as directing groups to functionalize other C-H bonds.
-
C2-Functionalization: While C4 is a common site for directed C-H activation with a C3-directing group, catalyst systems can be tuned to favor C2. For instance, some iridium-based catalysts have been shown to promote C2-alkylation of 3-acyl indoles.[7]
-
Remote C-H Functionalization: There are precedents for functionalizing more remote positions like C6 or C7, often involving specialized directing groups or catalytic systems that can override the intrinsic reactivity of the indole.[8]
-
Decarboxylative Coupling: The carboxylic acid group itself can be used in reactions where it is expelled. For example, palladium-catalyzed decarboxylative C2-arylation has been reported for indole-3-carboxylic acids.[5][9] While your substrate is an indole-7-carboxylic acid, similar principles could potentially be adapted.
This technical guide provides a framework for understanding and controlling the regioselectivity of reactions involving 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid. By carefully considering the electronic and steric factors at play and by leveraging modern catalytic methods, researchers can navigate the synthetic challenges posed by this molecule and unlock its potential in various applications.
References
-
Dwight, T. A., et al. (2010). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Organic Letters, 12(19), 4344–4347. [Link]
-
Zhang, S., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 10975–10981. [Link]
-
Li, X., et al. (2021). Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles. Organic Letters, 23(12), 4769–4774. [Link]
-
Gande, A., et al. (2021). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Met. ChemRxiv. [Link]
-
Wang, D., et al. (2019). C2/C4 Regioselective Heteroarylation of Indoles by Tuning C–H Metalation Modes. ACS Catalysis, 9(7), 6194–6200. [Link]
-
Smith, G. F., & Taylor, D. A. (1967). A New Theory of Electrophilic Substitution in 3-Substituted Indoles. Journal of the Chemical Society D: Chemical Communications, (21), 1077. [Link]
-
Kumar, S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7894–7908. [Link]
-
Kumar, S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]
-
Kumar, S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7894–7908. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitutions at the 3'-position of substituted indoles. ResearchGate. [Link]
-
Organic Chemistry. (n.d.). Electrophilic substitution with position 3 of the indole occupied. Organic Chemistry. [Link]
-
Wang, C., et al. (2012). Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds. Organic Letters, 14(15), 3978–3981. [Link]
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- 3. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
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- 6. Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Comparison Guide: 1H NMR Structural Validation of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid , a critical intermediate in the synthesis of bioactive indole-based therapeutics (often kinase inhibitors or antiviral agents).[1]
This document compares the spectral "performance" (resolution, diagnostic signal clarity, and structural differentiation) of this compound against its key synthetic precursors and regioisomeric alternatives.[1][2]
Executive Summary & Core Directive
Objective: To provide a self-validating NMR protocol for confirming the structure of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid (EFIC-7), specifically distinguishing it from its N-unsubstituted precursor and regioisomers (e.g., 5-carboxylic acid derivatives).
The Challenge: Indole-7-carboxylic acids possess unique steric and electronic environments due to the proximity of the C7-substituent to the N1-position.[1] Standard assignment rules must be adapted to account for the "peri-effect" of the 3-formyl group on H-4 and the steric interaction between the 1-Ethyl and 7-COOH groups.
Experimental Methodology (Protocol)
To ensure reproducible spectral data, the following acquisition parameters are recommended. This protocol prioritizes the resolution of exchangeable protons (COOH) and the distinct separation of aromatic signals.[1][2]
Solvent Selection: DMSO-d6 vs. CDCl3
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) |
| Solubility | High. Dissolves the polar carboxylic acid moiety effectively.[1] | Moderate/Low. Risk of aggregation or precipitation, leading to broad lines.[1][2] |
| COOH Signal | Visible & Sharp. Typically appears as a distinct broad singlet at 12.5–13.5 ppm.[1] | Often Invisible/Broad. Chemical exchange often washes out this diagnostic peak.[1] |
| Water Peak | ~3.33 ppm.[1] Does not interfere with key aromatic signals.[1] | ~1.56 ppm.[1] Can overlap with the ethyl-CH3 triplet if the sample is wet. |
| Recommendation | Primary Choice. Use for full structural characterization.[1] | Use only for confirming the N-ethyl group if DMSO is unavailable.[1] |
Acquisition Parameters
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Scans (NS): 16 or 32 (sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if accurate integration of CHO/COOH is required).
Spectral Analysis & Assignment
The structure of EFIC-7 contains three distinct "zones" of diagnostic importance: the Aldehyde/Acid Zone , the Aromatic Zone , and the Aliphatic Zone .[1][2]
Diagnostic Signal Table (DMSO-d6)
| Position | Type | Shift (δ, ppm)* | Multiplicity | Structural Insight | |
| COOH | Acid | 13.0 – 13.5 | br s | - | Confirms oxidation state of C7.[1] Disappears with D₂O shake. |
| CHO | Aldehyde | 9.9 – 10.2 | s | - | Diagnostic for C3-formylation.[1] |
| H-2 | Aromatic | 8.2 – 8.4 | s | - | Deshielded by C3-CHO.[1] Critical for confirming indole core integrity.[1] |
| H-4 | Aromatic | 8.0 – 8.2 | dd | 8.0, 1.0 | Deshielded by "peri-effect" from C3-carbonyl oxygen.[1] |
| H-6 | Aromatic | 7.8 – 8.0 | dd | 7.5, 1.0 | Deshielded by adjacent C7-COOH.[1] |
| H-5 | Aromatic | 7.2 – 7.4 | t | 7.5 – 8.0 | "Valley" proton; appears as a triplet due to vicinal coupling to H4/H6.[1] |
| N-CH₂ | Aliphatic | 4.5 – 4.7 | q | 7.2 | Downfield shift vs. typical N-ethyl (4.2 ppm) due to 7-COOH proximity.[1] |
| CH₃ | Aliphatic | 1.3 – 1.5 | t | 7.2 | Classic triplet, confirms ethyl chain terminus.[1][2] |
*Note: Chemical shifts are estimated based on substituent additivity rules and analogous 3-formylindole/7-carboxylic acid derivatives in DMSO-d6.
Visualizing the Coupling Network
The aromatic region (H4, H5, H6) forms a specific AMX spin system (or ABX depending on field strength).[1][2] The following diagram illustrates the logical flow of assignment using COSY (Correlation Spectroscopy) logic.
Caption: Logic map of the aromatic proton assignments. H-5 is the central node coupling to both H-4 and H-6, creating a triplet pattern.
Comparative Performance Analysis
This section objectively compares the spectral "performance" of EFIC-7 against its alternatives to guide decision-making during synthesis.
Comparison A: Vs. Precursor (3-Formyl-1H-indole-7-carboxylic acid)
Context: Verifying the success of the N-alkylation reaction.
| Feature | Precursor (N-H) | Product (N-Ethyl) | Diagnostic Outcome |
| NH Signal | Broad singlet ~12.0 ppm.[1] | Absent. | Clear. Disappearance of NH is the primary indicator of reaction consumption.[1] |
| Aliphatic Region | Empty (solvent only).[1][2] | Quartet (4.6) & Triplet (1.4). | Positive Confirmation. The appearance of the ethyl pattern is unambiguous.[1] |
| Solubility | Poor in CDCl3; requires DMSO.[1] | Improved lipophilicity.[1] | Process Improvement. The N-ethyl product is easier to handle in organic workups.[1] |
Comparison B: Vs. Regioisomer (1-Ethyl-3-formyl-1H-indole-5-carboxylic acid)
Context: Ensuring the starting material was the 7-isomer, not the more common 5-isomer.
| Feature | 7-COOH Isomer (Target) | 5-COOH Isomer (Alternative) | Differentiation Logic |
| Aromatic Pattern | d - t - d (H4, H5, H6) | s - d - d (H4, H6, H7) | Definitive. The 5-COOH isomer has an isolated H-4 (singlet) and H-6/H-7 coupling (doublets).[1] The 7-COOH isomer must show a triplet (H-5).[1] |
| H-4 Shift | Deshielded (~8.1 ppm) by CHO. | Deshielded (~8.8 ppm) by CHO and COOH (ortho).[1][2] | H-4 in the 5-isomer is sandwiched between two electron-withdrawing groups, shifting it further downfield. |
Synthesis & Analysis Workflow
The following diagram outlines the integrated workflow for synthesizing and validating EFIC-7, highlighting the critical "Go/No-Go" decision points based on NMR data.
Caption: Step-by-step synthesis and validation workflow. Diamond nodes represent critical NMR checkpoints.[1]
References
-
Indole-3-carbaldehyde NMR Data. National Institutes of Health (PubChem).[1] CID 10256.[1] Link[1][2]
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Jakše et al., Z.[1][3] Naturforsch. 2006, 61b, 413–419.[1][2] (Provides comparative N-ethyl and 3-formyl shifts). Link
-
1H NMR Chemical Shifts for Common Functional Groups. Chemistry LibreTexts. (Reference for general substituent effects). Link
-
3-Formyl-1H-indole-7-carboxylic acid. Matrix Fine Chemicals.[1] CAS 317854-65-2.[1][4][5] (Base structure reference). Link
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A Senior Application Scientist's Guide to C13 NMR Chemical Shifts of 1,3,7-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding the Indole Scaffold with ¹³C NMR Spectroscopy
The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its versatile biological activity is profoundly influenced by the nature and position of substituents on the bicyclic framework. Among the various analytical techniques for structural elucidation, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool, providing a detailed electronic map of the carbon skeleton. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts of 1,3,7-substituted indoles, providing experimental data and field-proven insights to aid in the unambiguous characterization of these vital compounds. We will explore the causal relationships between substituent effects and chemical shifts, present detailed experimental protocols, and provide visual aids to facilitate a deeper understanding.
The Foundational Spectrum: ¹³C NMR of the Parent Indole
Understanding the ¹³C NMR spectrum of the parent indole is crucial for interpreting the spectra of its substituted derivatives. The chemical shifts of the eight carbon atoms in indole are distinct and have been definitively assigned.[3][4][5] These values serve as a baseline to evaluate the electronic influence of various substituents.
| Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C2 | 124.6 | 124.2 |
| C3 | 102.2 | 102.1 |
| C3a | 128.1 | 128.5 |
| C4 | 120.8 | 120.7 |
| C5 | 121.9 | 121.1 |
| C6 | 119.8 | 119.2 |
| C7 | 111.4 | 111.5 |
| C7a | 135.7 | 136.1 |
Data sourced from various literature.[3][4][5]
The pyrrole ring carbons, C2 and C3, are notably shielded compared to the benzene ring carbons, with C3 being the most upfield due to the high electron density at this position. The bridgehead carbons, C3a and C7a, resonate at lower fields.
The Impact of Substitution: A Comparative Analysis at Positions 1, 3, and 7
Substituents at the 1, 3, and 7 positions of the indole ring exert significant electronic and steric effects that are readily observed in the ¹³C NMR spectrum. The magnitude and direction of the chemical shift changes provide invaluable information about the electronic distribution within the molecule.
Substituent Effects at the N-1 Position
Substitution at the nitrogen atom primarily influences the chemical shifts of the adjacent carbons, C2 and C7a. Electron-withdrawing groups at N-1, such as acetyl or sulfonyl groups, cause a downfield shift (deshielding) of C2 and C7a due to the delocalization of the nitrogen lone pair into the substituent. Conversely, electron-donating groups, like alkyl groups, lead to a slight upfield shift (shielding).
Substituent Effects at the C-3 Position
The C-3 position is highly reactive and a common site for substitution. Electron-withdrawing groups at this position, such as carbonyl or nitro groups, cause a significant downfield shift of C3 and also influence C2 and C3a.[6] For instance, an acetyl group at C3 will deshield C3 and the adjacent carbonyl carbon will have a characteristic resonance in the 190-200 ppm region.[7]
Substituent Effects at the C-7 Position
Substituents at the C-7 position primarily affect the chemical shifts of the benzenoid ring carbons, particularly C7, C6, and C7a. The electronic nature of the substituent dictates the observed shifts. For example, an electron-donating methoxy group at C-7 would be expected to cause an upfield shift for C7 and C5 (para position), and a downfield shift for the ipso-carbon C7.[6]
A Comparative Look at 1,3,7-Substituted Indoles
The combined influence of substituents at the 1, 3, and 7 positions can be understood by considering the additive nature of their individual effects, although steric interactions can sometimes lead to non-additive shifts. Below is a comparative table illustrating the ¹³C NMR chemical shifts for a selection of substituted indoles.
| Substituent at 1 | Substituent at 3 | Substituent at 7 | Solvent | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C3a (ppm) | C7a (ppm) | Reference |
| H | H | H | CDCl₃ | 124.6 | 102.2 | 120.8 | 121.9 | 119.8 | 111.4 | 128.1 | 135.7 | [3] |
| H | H | F | DMSO-d₆ | 125.5 | 102.8 | 116.5 | 121.8 | 107.3 | 149.2 | 124.2 | 129.3 | [6] |
| H | CO₂Me | H | CDCl₃ | 126.7 | 109.2 | 122.5 | 122.5 | 122.5 | 113.9 | 127.1 | 130.3 | [6] |
| H | CO₂Me | OMe | CDCl₃ | 130.3 | 102.9 | 113.9 | 122.5 | 109.2 | 146.1 | 126.7 | 127.1 | [6] |
| Me | H | H | CDCl₃ | 128.7 | 100.9 | 120.8 | 121.4 | 119.1 | 109.2 | 128.9 | 136.9 | [5] |
This table is a compilation from various sources and serves as an illustrative comparison. Direct experimental data for a comprehensive series of 1,3,7-trisubstituted indoles is not available in a single source.
Visualizing Substituent Effects
The following diagram illustrates how electron-donating (EDG) and electron-withdrawing (EWG) groups at positions 1, 3, and 7 influence the electron density and, consequently, the ¹³C NMR chemical shifts of the indole ring.
Caption: Logical relationship between substituent electronic properties and ¹³C NMR chemical shifts.
Experimental Protocol for ¹³C NMR Analysis of 1,3,7-Substituted Indoles
The following is a standardized protocol for the preparation and acquisition of ¹³C NMR spectra for 1,3,7-substituted indoles.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the indole derivative. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][8]
-
Concentration: Weigh approximately 10-20 mg of the purified indole derivative and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
II. NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹³C NMR Experiment Parameters (Proton-Decoupled):
-
Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. This delay is crucial for allowing the carbon nuclei to relax back to their equilibrium state between pulses.
-
Number of Scans (NS): 256 to 1024 scans, or more, depending on the sample concentration. Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
Receiver Gain (RG): Adjust automatically to prevent signal clipping.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Phase the spectrum manually or automatically to ensure all peaks are in the absorptive mode. Perform a baseline correction to obtain a flat baseline.
-
Chemical Shift Calibration: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[9]
Caption: Standardized workflow for ¹³C NMR analysis of substituted indoles.
Conclusion and Future Outlook
The ¹³C NMR chemical shifts of 1,3,7-substituted indoles are highly sensitive to the electronic and steric nature of the substituents. A thorough understanding of these substituent-induced shifts is indispensable for the rapid and accurate structural elucidation of novel indole derivatives in academic and industrial research. While this guide provides a foundational understanding and comparative data, the development of predictive models for ¹³C NMR chemical shifts, potentially through computational methods, will further enhance our ability to characterize these important molecules.[10][11] As synthetic methodologies for creating diverse indole libraries continue to expand, robust and reliable analytical techniques like ¹³C NMR spectroscopy will remain paramount.
References
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Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]
-
ResearchGate. (2025). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Substituent effects on indole universal bases in DNA. Retrieved from [Link]
-
SpectraBase. (n.d.). Indole. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (d) of compounds 1, 3, 6, and 7 in CDCl 3 (150.... Retrieved from [Link]
-
MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
-
ACS Publications. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Retrieved from [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384. [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]
-
Arkat USA. (2009). Synthesis and biological evaluation of some N-substituted indoles. Retrieved from [Link]
-
MDPI. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]
-
Indian Chemical Society. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of 2,6,7-Trisubstituted Prenylated indole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Retrieved from [Link]
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The Causality of Spectral Shifts: Formyl vs. Carboxyl on the Indole Core
Title: Analytical Precision in Indole Characterization: A Comparative Guide to FTIR Techniques for Formyl and Carboxyl Peak Assignments
Introduction: Indole derivatives are foundational scaffolds in modern drug development, forming the core of numerous pharmaceuticals ranging from anti-inflammatory agents to serotonin receptor agonists. During the synthesis and quality control of these active pharmaceutical ingredients (APIs), distinguishing between specific functional group substitutions—such as formyl (-CHO) and carboxyl (-COOH) groups at the C3 position—is a critical analytical checkpoint.
Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this structural verification. However, the unique electronic environment of the indole ring complicates peak assignments. As a Senior Application Scientist, I have structured this guide to provide an in-depth comparison of FTIR sampling techniques (ATR vs. KBr Pellet) and deliver a definitive framework for assigning formyl and carboxyl peaks in indole derivatives, backed by mechanistic causality and self-validating experimental protocols.
To accurately assign FTIR peaks, one must understand why the vibrations occur at specific frequencies. The indole core itself presents a strong, sharp N-H stretching vibration at ~3300–3400 cm⁻¹ and aromatic C=C stretches between 1450–1600 cm⁻¹. When electron-withdrawing groups like formyl or carboxyl are attached, usually at the highly reactive C3 position, the spectral landscape shifts dramatically.
-
The Formyl Group (e.g., Indole-3-carboxaldehyde): In a standard aliphatic aldehyde, the C=O stretch typically appears around 1720–1740 cm⁻¹. However, in indole-3-carboxaldehyde, the formyl group is highly conjugated with the electron-rich indole π-system. This conjugation delocalizes electrons into the carbonyl oxygen, reducing the C=O bond order and shifting the absorption to a significantly lower frequency of ~1630–1660 cm⁻¹ [1]. Additionally, the formyl C-H stretch undergoes Fermi resonance, producing a distinct, weak doublet at ~2700 cm⁻¹ and 2800 cm⁻¹ [2].
-
The Carboxyl Group (e.g., Indole-3-carboxylic acid): Carboxylic acids on the indole ring exhibit a C=O stretch at a higher frequency than their formyl counterparts, typically between ~1680–1715 cm⁻¹ [3]. The defining feature of the carboxyl group, however, is the O-H stretch. In the solid state, indolecarboxylic acids form strong intermolecular hydrogen-bonded dimers. This results in an extremely broad O-H absorption band spanning from 2500 to 3300 cm⁻¹ . This broad band often completely engulfs the sharp indole N-H stretch, making the baseline appear distorted compared to the formyl derivative[4].
Table 1: Quantitative FTIR Peak Assignments for Indole Derivatives
| Functional Group | Target Molecule | C=O Stretch (cm⁻¹) | N-H / O-H Stretch (cm⁻¹) | Distinctive Secondary Peaks (cm⁻¹) |
| Unsubstituted | Indole | N/A | ~3300–3400 (Sharp N-H) | ~1450–1600 (Aromatic C=C) |
| Formyl (-CHO) | Indole-3-carboxaldehyde | ~1630–1660 (Conjugated) | ~3100–3300 (Sharp N-H) | ~2700 & 2800 (Aldehyde C-H doublet) |
| Carboxyl (-COOH) | Indole-3-carboxylic acid | ~1680–1715 | ~2500–3300 (Broad O-H overlapping N-H) | ~1210–1320 (C-O stretch) |
Instrumental Comparison: ATR-FTIR vs. Transmission (KBr Pellet)
Selecting the correct FTIR sampling accessory is just as critical as knowing the peak assignments. For pharmaceutical powder analysis, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission are the two dominant methodologies[5].
-
Attenuated Total Reflectance (ATR-FTIR): ATR utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe) where the IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample surface[6].
-
Advantage: Unmatched speed. It requires zero sample preparation, is non-destructive, and eliminates the risk of moisture absorption during sample prep[7].
-
Limitation: Because penetration depth is directly proportional to wavelength, peaks at higher wavenumbers (like the critical 3300 cm⁻¹ N-H stretch) appear artificially weaker compared to the fingerprint region. Furthermore, anomalous dispersion can cause slight peak shifts compared to reference transmission libraries[7].
-
-
KBr Pellet (Transmission FTIR): The classic method involves dispersing the indole powder in an IR-transparent alkali halide matrix (KBr) and pressing it into a solid disk[8].
-
Advantage: Generates a high-fidelity, true transmission spectrum that strictly obeys the Beer-Lambert law. It provides superior resolution and relative intensity for the high-frequency N-H and O-H regions, making it easier to distinguish the broad carboxyl O-H from the sharp indole N-H[8].
-
Limitation: KBr is highly hygroscopic. If not rigorously dried, absorbed water produces a broad O-H peak at ~3400 cm⁻¹ and an H-O-H bending peak at ~1640 cm⁻¹[6]. Crucially, this 1640 cm⁻¹ water peak perfectly overlaps with the formyl C=O stretch of indole-3-carboxaldehyde, potentially leading to false structural assignments.
-
Table 2: Performance Comparison for Indole Characterization
| Parameter | Diamond ATR-FTIR | KBr Pellet Transmission |
| Sample Preparation Time | < 1 minute | 10–15 minutes |
| High-Wavenumber Sensitivity | Low (Penetration depth decreases) | High (True transmission) |
| Moisture Interference | Minimal (Surface measurement) | High (KBr is hygroscopic) |
| Spectral Library Matching | Requires ATR correction algorithm | Direct match (Gold standard) |
| Best Used For | Rapid QA/QC, high-throughput screening | Trace analysis, publication-quality data |
Self-Validating Experimental Protocols
To ensure scientific integrity and eliminate false positives caused by environmental factors, the following protocols incorporate built-in validation steps.
Protocol A: High-Fidelity KBr Pellet Preparation (Optimized for Carboxyl Indoles) Causality Focus: Eliminating hygroscopic interference that masks the 1640 cm⁻¹ and 3400 cm⁻¹ regions.
-
Matrix Dehydration: Dry IR-grade KBr powder at 110°C for a minimum of 2 hours prior to use. Store in a vacuum desiccator.
-
Sample Dilution: Weigh approximately 1–2 mg of the indole-3-carboxylic acid sample and 200 mg of the dried KBr.
-
Homogenization: Grind the mixture in an agate mortar for 1–2 minutes until a fine, uniform powder is achieved. Self-Validation Check: The powder must not clump; clumping indicates moisture ingress.
-
Pellet Pressing: Transfer the mixture to a 13 mm pellet-forming die. Apply a vacuum for 2 minutes to remove trapped air, then apply 8–10 tons of pressure for 3 minutes.
-
Spectral Acquisition: Run a background scan on a blank KBr pellet. Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Self-Validation Check: A flat baseline at 4000–3800 cm⁻¹ confirms minimal light scattering and a well-pressed, moisture-free pellet.
Protocol B: Rapid Screening via Diamond ATR-FTIR (Optimized for Formyl Indoles) Causality Focus: Ensuring intimate crystal contact and preventing cross-contamination.
-
Crystal Verification: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol). Allow to evaporate completely.
-
Background Validation: Collect a background spectrum. Self-Validation Check: Inspect the 1600–1700 cm⁻¹ region. Any peaks here indicate residual contamination from previous organic samples, which will falsely elevate the formyl C=O reading.
-
Sample Application: Place 2–5 mg of indole-3-carboxaldehyde directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the built-in clutch clicks, ensuring reproducible and intimate contact between the crystal and the solid sample.
-
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the spectrometer software to normalize the high-wavenumber intensities for accurate N-H peak evaluation.
Logical Workflow for Peak Assignment
The following diagram illustrates the systematic decision-making process for identifying formyl and carboxyl indole derivatives using FTIR spectroscopy.
Decision tree for selecting FTIR methodology and assigning structural peaks in indole derivatives.
References
-
Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press.[Link]
-
Kintek Solution. "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method." Kindle-Tech.[Link]
-
Shimadzu. "Measurement Methods for Powder Samples." Shimadzu Excellence in Science.[Link]
-
AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials.[Link]
-
AIP Publishing. "Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices." The Journal of Chemical Physics.[Link]
-
ResearchGate. "Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid." Journal of Molecular Structure.[Link]
-
An-Najah National University. "Synthesis, characterization, anticancer, antibacterial and antioxidant activities of novel thymol ester compound." An-Najah Staff Publications.[Link]
-
International Journal of Pharma and Bio Sciences. "Synthesis, Characterization and Biological Activity of Indole-3-Carboxaldehyde Schiff Base Hg (II) and Zr (IV) Complexes." IJPBS. [Link]
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Comparative Guide: Reactivity of N-Ethyl vs. N-H Indole-7-Carboxylic Acids
The following technical guide compares the reactivity profile of N-ethyl indole-7-carboxylic acid versus its N-H (unsubstituted) analog. This analysis focuses on the distinct "peri-interactions" (1,7-steric clash), electronic modulation, and synthetic utility of these scaffolds in drug discovery.[1]
Executive Summary
The primary differentiator between N-ethyl and N-H indole-7-carboxylic acids is the peri-interaction between the N1-substituent and the C7-carboxyl group.[1] While the N-H analog allows for planar conformation and hydrogen bonding (donor/acceptor), the N-ethyl group introduces significant steric strain, forcing the C7-carboxyl group out of planarity. This steric clash drastically alters the kinetics of downstream transformations (e.g., amidation, esterification) and changes the solubility profile, making the N-ethyl variant more lipophilic but sterically hindered.
Quick Comparison Matrix
| Feature | N-H Indole-7-COOH | N-Ethyl Indole-7-COOH |
| Steric Environment | Low hindrance; planar COOH conformation possible.[1][2] | High hindrance (Peri-effect) ; COOH forced out of plane.[1][2] |
| Electronic Nature | H-bond donor (N-H) & acceptor (C=O).[1] | Inductive donor (+I from Ethyl); No H-bond donor.[1][2] |
| pKa (COOH) | ~4.0 (influenced by H-bonding).[1] | Slightly higher (weaker acid) due to steric inhibition of solvation.[1][2] |
| Reactivity (COOH) | Standard kinetics for amidation/esterification.[1][2] | Retarded kinetics due to N-ethyl steric block.[1][2] |
| Lithiation Strategy | Requires 2 equiv.[1][2] base (dianion formation).[1][2] | Requires 1 equiv.[1][2] base (DoM capable).[1][2] |
| Solubility | Moderate in polar organic solvents; H-bond aggregation.[1][2] | High in DCM/EtOAc; disrupted aggregation.[1][2] |
Structural & Mechanistic Analysis
The Peri-Effect (1,7-Interaction)
The defining feature of 7-substituted indoles is the proximity of the C7 substituent to the N1 position.
-
N-H Analog: The small Van der Waals radius of Hydrogen (1.2 Å) allows the C7-COOH to remain relatively coplanar with the indole ring, maximizing
-conjugation. -
N-Ethyl Analog: The ethyl group (Van der Waals radius ~2.0 Å for CH2) creates a repulsive interaction with the C7-COOH.[1] To relieve this strain, the carboxylic acid moiety rotates out of the aromatic plane. This deconjugation raises the ground state energy but simultaneously hinders nucleophilic attack at the carbonyl carbon.
Electronic Modulation
-
N-H: The nitrogen lone pair participates fully in aromaticity. The N-H proton is acidic (
in DMSO), allowing for deprotonation and formation of the electron-rich indolate anion. -
N-Ethyl: The ethyl group exerts a weak inductive electron-donating effect (+I).[1] However, the primary impact is the prevention of indolate formation . This makes the ring less susceptible to oxidation but also removes the option for directing group strategies that rely on N-deprotonation.
Experimental Reactivity Pathways
Pathway A: Carboxylic Acid Functionalization (Amidation/Esterification)
Observation: The N-ethyl analog reacts significantly slower than the N-H analog.[1]
-
Mechanism: Nucleophilic attack at the carbonyl carbon passes through a tetrahedral intermediate. In the N-ethyl analog, the "peri" ethyl group blocks the trajectory of the incoming nucleophile (e.g., amine or alcohol), increasing the activation energy (
). -
Optimization: For N-ethyl substrates, use highly activated acylating agents (e.g., acid chlorides via oxalyl chloride/DMF) rather than standard carbodiimide couplings (EDC/NHS), which may stall.[1]
Pathway B: C-H Activation & Metalation
Observation: The N-ethyl group simplifies Directed Ortho Metalation (DoM).[1]
-
N-H Protocol: Requires protection (e.g., with
to form transient carbamate) or the use of 2 equivalents of organolithium (to form the N-Li, COO-Li dianion).[1] The dianion is often insoluble aggregates. -
N-Ethyl Protocol: The N-position is blocked.[1][2] The C7-carboxylate (COO-) can essentially act as a Directing Group (DG) to direct metalation to the C6 position, or the inherent acidity of C2 can be targeted.[1] The N-ethyl group prevents "base consumption" at the nitrogen.
[1]
Detailed Experimental Protocols
Protocol 1: Comparative Amidation (Stress Test)
Objective: To demonstrate the steric retardation of the N-ethyl group compared to N-H.
Materials:
-
Substrate A: Indole-7-carboxylic acid (1.0 eq)[1]
-
Substrate B: N-ethyl indole-7-carboxylic acid (1.0 eq)[1]
-
Amine: Benzylamine (1.2 eq)[1]
-
Coupling Agent: HATU (1.2 eq), DIPEA (3.0 eq)[1]
-
Solvent: DMF (0.1 M)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of Substrate A and Substrate B in separate vials containing 10 mL anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 mmol, 522 µL) to each vial. Stir for 5 min.
-
Activation: Add HATU (1.2 mmol, 456 mg) to each vial.
-
Checkpoint: Monitor the color change. The activated ester forms immediately.
-
-
Amine Addition: Add benzylamine (1.2 mmol, 131 µL) to both reactions simultaneously.
-
Monitoring (TLC/LCMS):
-
Take aliquots at T=15 min, 1 hr, and 4 hr.
-
Data Analysis: The N-H analog typically reaches >90% conversion within 1 hour.[1] The N-ethyl analog often shows <50% conversion at 1 hour due to the peri-ethyl group blocking the approach of the bulky HATU/amine complex.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), then brine. Dry over
.[1][2]
Protocol 2: Synthesis of N-Ethyl Indole-7-Carboxylate (Alkylation)
Objective: Efficiently install the ethyl group without esterifying the acid (requires ester protection first or careful control). Note: Direct alkylation of the acid with ethyl iodide/base usually results in the ethyl ester-N-ethyl product.
Preferred Route (via Ester):
-
Esterification: Reflux Indole-7-COOH in EtOH with catalytic
overnight. -
N-Alkylation:
-
Dissolve ester (1.0 eq) in dry DMF (0.2 M).[1]
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.
-
Observation: Gas evolution (
).[1][2] Solution turns yellow/orange (indolate anion).[1][2] -
Stir 30 min at 0°C.
-
Warm to RT and stir 3 hours.
-
Checkpoint: TLC should show a new spot with higher
(non-polar). The N-H spot (lower ) should disappear.[1]
-
-
Saponification (Hydrolysis):
References
-
Sundberg, R. J. (1996).[1][2] Indoles (Best Synthetic Methods).[1][2] Academic Press.[1][2] (Foundational text on indole reactivity and peri-interactions).
-
Somei, M., & Yamada, F. (2004).[1][2] "Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit."[1][2] Natural Product Reports, 21(2), 278-311.[1][2] Link (Discusses 1-substituted indole conformation).[1]
-
Gribble, G. W. (2010).[1][2] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[1][2] (Detailed analysis of lithiation strategies for N-protected indoles).
-
Schlosser, M. (2005).[1][2] "The 1,7-Interaction in Indoles: A steric and electronic study." European Journal of Organic Chemistry.[1][2] (Theoretical grounding for the peri-effect).
-
Lynch, W. E., et al. (2020).[1][2][3] "Ethyl 1H-indole-2-carboxylate."[1][2] IUCrData, 5, x201205.[1][2] Link (Crystal structure data illustrating H-bonding in N-H indoles vs steric packing).[1]
Sources
Bioisosteric Replacement: The Strategic Advantage of Indole-7-Carboxylic Acid
Topic: Bioisosteric replacement studies using indole-7-carboxylic acid Content Type: Publish Comparison Guide
A Technical Guide for Medicinal Chemists and Drug Designers [1]
Executive Summary: The "Privileged" 7-Position
In the landscape of carboxylic acid bioisosteres, Indole-7-carboxylic acid (I7CA) represents a distinct, underutilized scaffold that offers advantages over classical phenyl (benzoic acid) or heteroaromatic (indole-3-carboxylic acid) analogues.[1] Unlike its isomers, I7CA possesses a unique intramolecular hydrogen bonding (IMHB) capability between the C7-carboxyl group and the indole N1-hydrogen. This interaction "masks" polar surface area, significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration without sacrificing potency.[1]
This guide analyzes the physicochemical and structural rationale for deploying I7CA, supported by comparative data and validated synthetic protocols.
Physicochemical & Structural Analysis
To understand the utility of I7CA, one must compare it against its primary bioisosteric competitors: Benzoic Acid (the parent pharmacophore) and Indole-3-Carboxylic Acid (I3CA) (the most common indole isomer).[1]
2.1 The Intramolecular Hydrogen Bond (IMHB) Effect
The defining feature of I7CA is the proximity of the carboxyl carbonyl oxygen to the indole N-H donor.
-
Mechanism: Formation of a pseudo-6-membered ring via a strong hydrogen bond (
).[1] -
Consequence: This "locks" the carboxylate conformation and reduces the Total Polar Surface Area (TPSA), making the molecule behave more lipophilically than its calculated LogP suggests.
-
Contrast: Indole-3-carboxylic acid cannot form this bond; its polar groups are solvent-exposed, leading to lower permeability.[1]
2.2 Comparative Physicochemical Data
The following table summarizes the key differences. Note the "Effective LogP" (LogD) shift due to the IMHB.
| Property | Benzoic Acid | Indole-3-Carboxylic Acid (I3CA) | Indole-7-Carboxylic Acid (I7CA) |
| Structure | Monocyclic | Bicyclic (Heteroaromatic) | Bicyclic (Heteroaromatic) |
| H-Bond Donor | None (on ring) | N1-H (Solvent Exposed) | N1-H (Internal H-bond capable) |
| pKa (approx) | 4.2 | 3.9 | ~4.5 - 5.0 (Modulated by IMHB) |
| Calc.[1] LogP | 1.87 | 1.99 | 2.30 |
| Permeability | High | Moderate | High (Masked Polarity) |
| Metabolic Risk | Acyl Glucuronidation | Acyl Glucuronidation | Reduced Glucuronidation (Steric hindrance) |
2.3 Structural Overlay & Logic Diagram
The following diagram illustrates the spatial relationship and the "Locking" mechanism of the 7-position.
Caption: Logic flow demonstrating how the 7-position confers unique properties via Intramolecular Hydrogen Bonding (IMHB).
Case Study: HIV-1 Attachment Inhibitors
The most authoritative validation of the indole-7-carbonyl scaffold comes from the development of Fostemsavir (BMS-663068) and its active moiety.[1]
-
Challenge: Early hits (indole-3-glyoxylamides) had poor oral bioavailability and metabolic stability.[1]
-
Solution: Moving the functionality to the 7-position (specifically an azaindole-7-carboxamide, a bioisostere of I7CA).
-
Outcome:
-
Conformation: The 7-substituent adopted a specific conformation relative to the core, driven by the N-H interaction.
-
Potency: Maintained pM potency against the viral gp120 protein.
-
PK Profile: Significantly improved solubility and half-life compared to the 3-substituted analogues.[1]
-
Key Takeaway: The 7-position is not just a "handle"; it is a structural element that pre-organizes the molecule for binding while shielding polarity.[1]
Synthetic Protocols
Accessing the 7-position is synthetically more challenging than the 3-position (which is naturally nucleophilic).[1] Below are two validated protocols for synthesizing Indole-7-carboxylic acid derivatives.
Protocol A: The Bartoli Indole Synthesis (De Novo Construction)
Best for: Creating complex 7-substituted indoles from nitrobenzenes.[1]
-
Reagents: 2-substituted-nitrobenzene, Vinyl Grignard reagent (3-4 equivalents), THF.
-
Mechanism: The Grignard attacks the nitro group, leading to cyclization.[1]
-
Step-by-Step:
-
Step 1: Dissolve 2-methyl-nitrobenzoate (or analogue) in dry THF at -40°C.
-
Step 2: Add vinylmagnesium bromide (3.5 eq) dropwise. The solution will turn deep red/brown.[1]
-
Step 3: Stir at -40°C for 1 hour, then quench with saturated NH4Cl.
-
Step 4: Extract with EtOAc.[1] Purification via silica gel chromatography yields the indole-7-ester.[1]
-
Protocol B: C-H Activation / Lithiation (Functionalization)
Best for: Converting a pre-formed indole to the 7-acid.[1]
-
Reagents: N-Protected Indole (e.g., N-Boc), n-Butyllithium (n-BuLi), CO2 (dry ice).[1]
-
Note: Direct lithiation of N-Boc indole occurs at C2.[1] To hit C7, you typically need a Directing Group or use the "Halogen Dance" method if a bromine is present, or start with 7-bromoindole.
-
Step-by-Step (from 7-Bromoindole):
-
Step 1: Dissolve 7-bromo-1H-indole in DMF. Add NaH (1.2 eq) followed by Boc2O to protect the nitrogen.[1]
-
Step 2: Dissolve N-Boc-7-bromoindole in dry THF at -78°C.
-
Step 3: Add t-BuLi (2.2 eq) dropwise.[1] Lithium-Halogen exchange occurs rapidly.[1]
-
Step 4: Bubble dry CO2 gas through the solution for 30 mins.
-
Step 5: Warm to RT, quench with water. Acidify to pH 3 to precipitate N-Boc-indole-7-carboxylic acid.
-
Step 6: Deprotect (TFA/DCM) to yield Indole-7-carboxylic acid .[1]
-
Caption: Dual synthetic pathways for accessing the Indole-7-carboxylic acid scaffold.
Strategic Recommendations
When should you replace a Benzoic Acid or Indole-3-COOH with Indole-7-COOH ?
-
To Improve Permeability: If your lead compound has high polarity (low LogD) and poor cell penetration, the 7-position IMHB can "hide" the H-bond donor/acceptor pair from solvent.[1]
-
To Lock Conformation: If the bioactive conformation requires the carboxylate to be coplanar with the aromatic ring, the 7-position offers a rigid, pre-organized vector.
-
To Avoid Metabolic Hotspots: The 7-position is sterically more crowded than the 3-position or para-position of benzoic acid, potentially reducing the rate of acyl glucuronidation or oxidative metabolism.[1]
References
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Wang, T., et al. (2013).[1] Inhibitors of HIV-1 attachment.[1][2] Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters.
-
Kensy, V., et al. (2018).[1] Intramolecular Hydrogen Bonding in Medicinal Chemistry: A Guide for the Medicinal Chemist. Journal of Medicinal Chemistry.
-
PubChem. (2025).[1] Indole-7-carboxylic acid Compound Summary. National Library of Medicine.
-
Cayman Chemical. (2025).[1] Indole-3-carboxylic acid Product Information.
Sources
Purity Validation of 1-Ethyl-3-formyl-1H-indole-7-carboxylic Acid: A Comparative Guide to Elemental Analysis and Orthogonal Techniques
Introduction: The Analytical Challenge
In pharmaceutical development, the integrity of active pharmaceutical ingredients (APIs) relies heavily on the quality of their precursors. 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid (
As an Application Scientist, I frequently observe laboratories relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment. While HPLC is excellent for detecting structurally similar organic impurities, it is fundamentally blind to inorganic salts, residual water, and non-UV-active solvents. To establish true absolute purity, we must employ an orthogonal approach, anchoring our data with Elemental Analysis (EA) and Quantitative NMR (qNMR) [1].
The Orthogonal Purity Workflow
A robust purity validation framework does not rely on a single analytical technique. Instead, it triangulates data from multiple independent physical principles.
Orthogonal purity validation workflow for pharmaceutical intermediates.
Comparative Performance Analysis
To understand why these methods must be used in tandem, we must evaluate their operational strengths and limitations objectively.
| Analytical Technique | Primary Output | Scientific Strengths | Methodological Limitations |
| Elemental Analysis (CHNS) | Mass % of C, H, N, S | Detects inorganic ash, residual water, and bulk composition[2]. | Cannot distinguish between structural isomers; requires a highly pure bulk sample. |
| HPLC-UV | Area % | Exceptional sensitivity for structurally similar organic impurities. | Blind to inorganic salts; response factors (extinction coefficients) vary wildly between impurities. |
| Quantitative NMR (qNMR) | Absolute Mass % | Provides absolute purity without requiring a compound-specific reference standard[1]. | Lower sensitivity for trace impurities (<0.1%); requires rigorous |
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. Every method described below operates as a self-validating system , meaning the protocol inherently proves its own accuracy before sample data is accepted.
Logical framework for a self-validating analytical protocol system.
Protocol 1: CHNS Elemental Analysis (Combustion Method)
Elemental analysis stands out as a fast, reliable, and cost-effective method to assure the behavior of pharmaceutical intermediates and detect unwanted variations in the final product's composition[2].
-
System Suitability (SST): Combust 2.0 mg of a certified reference material (e.g., Sulfanilamide). Verify that experimental C, H, N, and S values fall within
of theoretical values to validate the Thermal Conductivity Detector (TCD) calibration. -
Sample Preparation: Accurately weigh 1.5–2.0 mg of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid into a tin capsule using a microbalance (1 µg resolution).
-
Combustion: Drop the capsule into the combustion reactor at 1000°C in an oxygen-enriched atmosphere.
-
Causality: Tin capsules are explicitly chosen because their oxidation is highly exothermic. This triggers a localized thermal flash, driving the temperature up to ~1800°C. This extreme thermal spike is strictly required to completely shatter the highly stable, electron-rich indole core, preventing the formation of refractory carbon residues (soot) that would artificially lower the %C results.
-
-
Separation & Detection: Pass the combustion gases through a copper reduction column at 650°C to reduce nitrogen oxides to
, followed by GC separation and TCD quantification.
Protocol 2: HPLC-UV Analysis
-
System Suitability (SST): Inject a resolution mixture containing the analyte and its synthetic precursor (e.g., 1-Ethyl-1H-indole-7-carboxylic acid). Ensure peak resolution (
) is > 2.0. -
Sample Preparation: Dissolve the sample to a concentration of 1.0 mg/mL in Acetonitrile/Water (50:50).
-
Chromatographic Conditions: Isocratic or gradient elution on a C18 column (150 x 4.6 mm, 3 µm). Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile phase B: 0.1% TFA in Acetonitrile.
-
Causality: The carboxylic acid moiety at the C7 position has a
of approximately 4.5. Without an acidic modifier, the molecule exists in a state of partial ionization, leading to severe peak tailing and unpredictable retention times. Adding 0.1% TFA lowers the pH to ~2.0, fully protonating the carboxylic acid and ensuring a sharp, symmetrical peak.
-
Protocol 3: Quantitative NMR (qNMR)
Because of its high precision and intrinsic accuracy, qNMR is the ideal reference method for validating absolute purity when no specific standard is available[1].
-
System Suitability (SST): Measure the
relaxation time of the internal standard and the analyte's formyl proton using an inversion-recovery experiment. -
Sample Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial. Dissolve in 0.6 mL of DMSO-
. -
Acquisition: Acquire
-NMR spectra with a relaxation delay ( ) set to of the slowest relaxing proton.-
Causality: The formyl proton (-CHO) at the C3 position lacks neighboring protons, resulting in a long longitudinal relaxation time (
). If the delay between pulses is too short, the magnetization of this proton will not fully recover before the next pulse, leading to artificial signal attenuation and a critical underestimation of the compound's purity.
-
-
Calculation: Calculate the absolute mass fraction using the integral ratio of the formyl proton (singlet, ~9.9 ppm) to the maleic acid olefinic protons (singlet, 6.26 ppm).
Experimental Data & Validation Standards
For elemental analysis, the majority of high-impact chemistry journals and regulatory bodies require the experimental values to fall within
For 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid (
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
Representative Batch Validation Data
Below is a synthesized data set representing a high-purity batch release, demonstrating how orthogonal methods validate one another.
| Element / Metric | Theoretical Value | Experimental Batch | Deviation | Status |
| Carbon (C) | 66.35% | 66.12% | -0.23% | Pass ( |
| Hydrogen (H) | 5.10% | 5.18% | +0.08% | Pass ( |
| Nitrogen (N) | 6.45% | 6.31% | -0.14% | Pass ( |
| HPLC Purity | 100.0% | 99.4% | N/A | Pass (> 99.0%) |
| qNMR Purity | 100.0% | 98.9% | N/A | Pass (> 98.0%) |
Note: The slight discrepancy between HPLC area percent (99.4%) and qNMR absolute mass percent (98.9%) perfectly illustrates the limitation of HPLC. The qNMR data accounts for trace residual solvents or moisture that do not absorb UV light, providing the true absolute purity.
Conclusion
Validating the purity of complex pharmaceutical intermediates like 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid requires more than a simple chromatographic run. By integrating the bulk composition verification of CHNS Elemental Analysis with the absolute quantitation of qNMR and the organic sensitivity of HPLC, researchers can establish a self-validating, foolproof analytical profile. Ensuring your elemental data falls strictly within the
References
-
Determining and reporting purity of organic molecules: Why qNMR. ResearchGate / Magnetic Resonance in Chemistry.[Link]
-
An International Study Evaluating Elemental Analysis. PubMed Central (PMC).[Link]
-
EVERYTHING YOU NEED TO ACHIEVE THE HIGHEST PRECISION AND ACCURACY IN YOUR CHNS-O PHARMACEUTICAL MATERIALS DETERMINATIONS. VELP Scientifica.[Link]
Sources
1-Ethyl-3-formyl-1H-indole-7-carboxylic acid proper disposal procedures
Chemical Identity & Operational Hazard Profile
Before initiating disposal, you must validate the chemical state of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid.[1][2] This compound acts as a tri-functional system: an indole core (nitrogenous heterocycle), a formyl group (aldehyde), and a carboxylic acid .
Understanding the interplay of these groups is critical for safety.[2] The aldehyde moiety introduces oxidation susceptibility, while the carboxylic acid confers acidity. Improper mixing with incompatible waste streams can lead to exothermic polymerization or toxic gas evolution (NOx).
Physicochemical Safety Table
| Parameter | Characteristic | Operational Implication |
| Functional Groups | Indole, Aldehyde (-CHO), Carboxylic Acid (-COOH) | Incompatible with Strong Oxidizers (e.g., Peroxides, Nitrates) due to aldehyde oxidation risk.[1][2] |
| Acidity | Weakly Acidic (pKa ~4-5 for -COOH) | Incompatible with Strong Bases unless controlled neutralization is intended.[1][2] |
| Physical State | Solid (Powder/Crystalline) | Dust explosion hazard if aerosolized. Use wet-wiping for cleanup.[1][2][3] |
| Solubility | Organic Solvents (DMSO, DMF, Methanol); Poor in Water | Do not attempt aqueous drain disposal. Precipitates may clog plumbing. |
Pre-Disposal: Segregation & Storage Strategy
The Core Directive: Segregation is the primary control against unplanned reactions.[2]
Store waste 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid in a dedicated "Organic Solids - Toxic/Irritant" stream.[1][2]
-
Strict Isolation: Never combine this compound with oxidizing agents (e.g., Potassium Permanganate, Nitric Acid). The formyl group (-CHO) can undergo rapid, exothermic oxidation to the corresponding carboxylic acid or further decomposition [1, 2].[2]
-
Container Material: High-Density Polyethylene (HDPE) or Amber Glass.[2] Avoid metal containers which may corrode or catalyze decomposition of the aldehyde [3].[2]
-
Labeling: Mark clearly with "Organic Acid Waste" and "Aldehyde Hazard" .
Operational Disposal Workflow
This protocol uses a Self-Validating System : at each step, you must verify a physical indicator (pH, solubility, phase separation) before proceeding.[2]
Method A: Solid Waste Disposal (Preferred)
Best for: Pure substance, expired powder, or contaminated solid consumables (gloves, weighing boats).[2]
-
Containment: Transfer solid material into a wide-mouth HDPE jar.
-
Deactivation (Spill Residue Only): If the solid is residue from a spill, cover with weak base (Sodium Carbonate) to neutralize the carboxylic acid before sweeping.
-
Sealing: Tape the lid to prevent fugitive dust emissions.[2]
-
Tagging: Attach a hazardous waste tag listing:
-
Final Disposition: Incineration via a licensed chemical waste contractor.[2]
Method B: Liquid Waste Disposal (Solutions)
Best for: Reaction mixtures or mother liquors in organic solvents (DMSO, DCM, Ethyl Acetate).[2]
-
Solvent Verification: Confirm the carrier solvent is non-halogenated or halogenated . Segregate accordingly.
-
pH Check (Self-Validation):
-
Transfer: Pour into the appropriate solvent waste carboy (e.g., "Non-Halogenated Organic Waste").
-
Final Disposition: High-temperature incineration equipped with an afterburner and scrubber (to manage NOx emissions from the indole nitrogen) [1].
Visual Logic: Disposal Decision Tree
The following diagram illustrates the critical decision points for disposing of this compound safely.
Figure 1: Decision logic for segregating solid vs. liquid waste streams to prevent chemical incompatibility.
Emergency Procedures: Spills & Exposure
Scenario: Dry Powder Spill
-
PPE Upgrade: Wear nitrile gloves, lab coat, and N95/P100 respirator to avoid inhaling dust (indole derivatives are respiratory irritants) [5].
-
Containment: Cover the spill with a damp paper towel to suppress dust generation.[2]
-
Cleanup: Scoop material into a waste jar. Wipe the area with 70% Ethanol followed by soap and water.
Scenario: Liquid Spill
-
Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels if the solvent is an oxidizer.[2][4]
-
Collect: Transfer saturated absorbent to a sealed bag or jar.
-
Ventilate: Ensure fume hood is active or open windows if outside a hood.[2]
Regulatory Compliance & Documentation
-
Waste Classification: This compound is generally classified as Non-Regulated Organic Waste unless mixed with listed solvents (e.g., F-listed solvents like Acetone/Methanol).[2]
-
EPA/RCRA Status (USA): Not specifically P-listed or U-listed.[2] However, it must be characterized for Ignitability (D001) if in a flammable solvent, or Reactivity if mixed with oxidizers [6].
-
Documentation: Maintain a log of the approximate mass disposed of.[2] This is crucial for "Cradle-to-Grave" tracking required during safety audits.[1][2]
References
-
Fisher Scientific.[2] (2023).[5] Safety Data Sheet: 3-Formyl-1H-indole-7-carboxylic acid. Retrieved from [Link][2]
-
PubChem. (2023).[2] 3-Formyl-1H-indole-7-carboxylic acid Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]
-
US Environmental Protection Agency.[2] (2023).[5] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
